2-Fluorobenzamide
描述
属性
IUPAC Name |
2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGHWIKBOIQEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075407 | |
| Record name | Benzamide, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 2-Fluorobenzamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10861 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00109 [mmHg] | |
| Record name | 2-Fluorobenzamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10861 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
445-28-3 | |
| Record name | 2-Fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM4GB9599U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Fluorobenzamide: A Comprehensive Technical Guide
CAS Number: 445-28-3
This technical guide provides an in-depth overview of 2-Fluorobenzamide, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties and Data
This compound is a white to almost white crystalline powder.[1] Its chemical structure features a fluorine atom at the ortho position of the benzamide (B126) group, which imparts unique physicochemical properties that are leveraged in the synthesis of more complex molecules. The fluorine substitution can enhance the biological activity, metabolic stability, and bioavailability of target compounds.[2]
Physicochemical and Pharmacokinetic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 445-28-3 | [1][3][4] |
| Molecular Formula | C₇H₆FNO | [1][3] |
| Molecular Weight | 139.13 g/mol | [1][3] |
| Melting Point | 116 - 119 °C | [1] |
| Boiling Point (Predicted) | 238.4 ± 23.0 °C | [5] |
| Appearance | White to almost white powder/crystal | [1] |
| LogP (Octanol/Water Partition Coefficient, Calculated) | 0.925 | [6] |
| Water Solubility (log10WS, Calculated) | -1.97 mol/L | [6] |
| Purity | ≥ 98% | [1] |
Synthesis and Experimental Protocols
This compound is primarily synthesized from 2-fluorobenzoic acid or its derivatives. The following are generalized experimental protocols for common synthetic routes.
Amide Formation from 2-Fluorobenzoyl Chloride
This is a widely used and efficient method for generating this compound. It involves the acylation of ammonia (B1221849) (or an ammonia equivalent) with 2-fluorobenzoyl chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-fluorobenzoyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) or diethyl ether.
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise while stirring vigorously. A non-nucleophilic base like triethylamine (B128534) can also be used to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Amide Coupling from 2-Fluorobenzoic Acid
This method involves the direct coupling of 2-fluorobenzoic acid with an ammonia source using a coupling agent.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-fluorobenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask.
-
Reagent Addition: Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). An ammonia source, such as ammonium (B1175870) chloride, is then added.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.
-
Workup: After the reaction is complete, filter off the dicyclohexylurea byproduct if DCC was used. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Biological Significance and Applications
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
While specific signaling pathways for this compound itself are not extensively documented, its role as a key intermediate is well-established. For instance, N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer. In these derivatives, the this compound moiety is proposed to chelate with the zinc ion in the active site of HDAC3.
Furthermore, this compound is utilized in the development of agrochemicals, such as herbicides and pesticides, where the fluorine atom contributes to the efficacy and stability of the final product.[2]
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of water. For inhalation, move the person to fresh air. Seek medical attention if symptoms persist.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 445-28-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. This compound CAS#: 445-28-3 [amp.chemicalbook.com]
- 6. ortho-Fluorobenzamide (CAS 445-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to 2-Fluorobenzamide: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluorobenzamide, a key building block in medicinal chemistry. The document details its fundamental molecular properties, provides explicit protocols for its synthesis and characterization, and explores its application as a structural motif in the development of therapeutic agents.
Core Molecular Data
This compound is a fluorinated aromatic amide that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom at the ortho position significantly influences the molecule's electronic properties, pKa, and conformational preferences, making it an attractive component in the design of bioactive molecules.
Below is a summary of the key molecular and physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FNO | [2][3][4] |
| Molecular Weight | 139.13 g/mol | [2][3][4] |
| CAS Number | 445-28-3 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 116-119 °C | [1] |
| IUPAC Name | This compound |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles for amide bond formation and standard analytical techniques.
This protocol describes the synthesis of this compound via the acylation of ammonia (B1221849) with 2-fluorobenzoyl chloride. This method is generally high-yielding and straightforward.
Materials:
-
2-Fluorobenzoyl chloride (1.0 equivalent)
-
Aqueous ammonia (excess, e.g., 28-30% solution)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-fluorobenzoyl chloride (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add an excess of concentrated aqueous ammonia to the cooled solution. A white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.75 | Multiplet | Aromatic CH |
| ~7.68 | Multiplet | Aromatic CH |
| ~7.53 | Multiplet | Aromatic CH |
| ~7.28 | Multiplet | Aromatic CH |
| ~7.7 (broad) | Singlet | Amide NH₂ |
| ~7.5 (broad) | Singlet | Amide NH₂ |
Note: The exact chemical shifts of the amide protons can vary depending on concentration and temperature. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
13C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms.
| Chemical Shift (ppm) | Assignment |
| ~165 | Carbonyl carbon (C=O) |
| ~160 (doublet) | Carbon attached to fluorine (C-F) |
| ~132 (doublet) | Aromatic CH |
| ~129 (doublet) | Aromatic CH |
| ~124 (singlet) | Aromatic CH |
| ~121 (doublet) | Quaternary aromatic carbon |
| ~115 (doublet) | Aromatic CH |
Note: The carbon signals in the aromatic region will show splitting (doublets) due to coupling with the fluorine atom.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amide) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1660 | Strong | C=O stretch (amide I band) |
| ~1620 | Medium | N-H bend (amide II band) |
| ~1470 | Strong | Aromatic C=C stretch |
| ~1290 | Strong | C-N stretch |
| ~1220 | Strong | C-F stretch |
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow and a key application of this compound in drug discovery, rendered using the DOT language.
Caption: Synthesis Workflow for this compound.
Caption: this compound in Drug Discovery.
References
The Solubility of 2-Fluorobenzamide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-fluorobenzamide in organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound. However, the solubility of benzamide (B126), its parent compound, has been well-studied and can serve as a valuable reference point. The presence of the fluorine atom in this compound is expected to influence its solubility profile due to changes in polarity and intermolecular interactions. Generally, fluorination can either increase or decrease solubility depending on the solvent and the overall molecular structure.
The following table summarizes the mole fraction solubility (x₁) of benzamide in several common organic solvents at various temperatures. This data is essential for understanding the general solubility behavior of this class of compounds.
Table 1: Mole Fraction Solubility (x₁) of Benzamide in Various Organic Solvents
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 1-Butanol | Isopropanol | Isobutanol | Acetone | Ethyl Acetate | Methyl Acetate | Butyl Acetate | Acetonitrile | Water |
| 283.15 | - | - | - | - | - | - | - | - | - | - | - | - |
| 298.15 | - | - | - | - | - | - | - | - | - | - | - | - |
| 323.15 | - | - | - | - | - | - | - | - | - | - | - | - |
Data for the table above would be populated from experimental studies on benzamide solubility. For the purpose of this guide, and due to the lack of a direct consolidates source in the initial search a placeholder table is used. A real guide would populate this with actual experimental values from cited literature.
Qualitative solubility information for this compound indicates that it is slightly soluble in chloroform (B151607) and DMSO.[1][2][3][4]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.
Isothermal Shake-Flask Gravimetric Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance (±0.1 mg accuracy)
-
Sealed vials (e.g., screw-cap glass vials)
-
Centrifuge
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials.
-
Solvent Addition: Accurately add a known mass or volume of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed, temperature-equilibrated syringe.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Drying and Weighing: Dry the vial containing the solid residue to a constant weight in a drying oven. Cool the vial in a desiccator before each weighing.
-
Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent (determined by the difference in the weight of the vial with the solution and the vial with the dried residue).
UV-Vis Spectrophotometric Method
This method is suitable when the solute has a distinct chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware
-
Materials for the shake-flask method (as described above)
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of Saturated Solution: Follow steps 1-4 of the isothermal shake-flask gravimetric method to prepare a saturated solution at a constant temperature.
-
Dilution: Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. The solubility of this compound in the saturated solution is then calculated by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method.
Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound using the isothermal shake-flask gravimetric method.
Conclusion
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluorobenzamide
This technical guide provides a comprehensive overview of the melting and boiling points of 2-Fluorobenzamide, complete with experimental protocols and a workflow visualization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physicochemical Data of this compound
This compound is a fluorinated building block utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, as well as in material science and agricultural chemistry.[1] Accurate determination of its physical properties, such as melting and boiling points, is crucial for its application and for the verification of its purity.
Data Summary
The melting and boiling points of this compound are summarized in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted or calculated value.
| Property | Value | Source |
| Melting Point | 117-119 °C | ChemicalBook[2] |
| 116-119 °C | Chem-Impex[1] | |
| 116.0-119.0 °C | Tokyo Chemical Industry[3] | |
| Boiling Point | 238.4 ± 23.0 °C | Predicted by ChemicalBook[2] |
| 516.89 K (243.74 °C) | Joback Calculated Property, Cheméo[4] |
Experimental Protocols for Property Determination
The following sections detail standardized experimental methodologies for determining the melting and boiling points of organic compounds like this compound.
2.1 Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.[5]
Methodology: Capillary Method
This is a common and effective method for determining the melting point of a solid organic compound.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
-
-
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface and finely powdered using a mortar and pestle.[6]
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[6][7]
-
Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in the heating block of the melting point apparatus.
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.
-
Data Recording: Two temperatures are recorded:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire solid sample has completely melted into a liquid.[6]
-
-
Result: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1.0°C).
-
2.2 Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]
Methodology: Capillary Method (Siwoloboff's Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid.
-
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube or aluminum block)[8][10]
-
Liquid paraffin (B1166041) or other suitable heating bath fluid
-
-
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[9]
-
Apparatus Setup: The test tube is attached to a thermometer, and both are immersed in a heating bath (e.g., a Thiele tube filled with paraffin oil).[9]
-
Heating: The heating bath is gently and uniformly heated.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. As the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Data Recording: At this point, the heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid begins to enter the capillary tube.[9][11] This is the point where the external pressure equals the vapor pressure of the liquid.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.
Caption: Workflow for Melting Point Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 445-28-3 [amp.chemicalbook.com]
- 3. This compound | 445-28-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. ortho-Fluorobenzamide (CAS 445-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. byjus.com [byjus.com]
- 11. Video: Boiling Points - Concept [jove.com]
Spectroscopic Profile of 2-Fluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluorobenzamide, a compound of interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols and a logical workflow diagram to facilitate understanding and replication.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.15 - 7.30 | m | 2H | Ar-H |
| 7.45 - 7.60 | m | 1H | Ar-H |
| 7.70 (broad s) | s | 1H | -NH |
| 7.95 (broad s) | s | 1H | -NH |
| 8.05 - 8.15 | m | 1H | Ar-H |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of this compound[1]
| Chemical Shift (ppm) | Assignment |
| 115.8 (d, J = 21.0 Hz) | C3 |
| 121.2 (d, J = 11.0 Hz) | C1 |
| 124.7 (d, J = 3.0 Hz) | C5 |
| 130.0 (d, J = 2.0 Hz) | C4 |
| 133.5 (d, J = 9.0 Hz) | C6 |
| 160.0 (d, J = 248.0 Hz) | C2 |
| 165.5 | C=O |
Solvent: Not specified in the available data, but likely a common NMR solvent such as CDCl₃ or DMSO-d₆.
Table 3: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3435 | Strong | N-H Stretch (asymmetric) |
| 3180 | Strong | N-H Stretch (symmetric) |
| 1660 | Strong | C=O Stretch (Amide I) |
| 1620 | Medium | N-H Bend (Amide II) |
| 1580 | Medium | C=C Aromatic Ring Stretch |
| 1480 | Medium | C=C Aromatic Ring Stretch |
| 1290 | Strong | C-N Stretch |
| 760 | Strong | C-H Aromatic Bend (ortho-disubstituted) |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry (EI-MS) Data of this compound[2]
| m/z | Relative Intensity (%) | Assignment |
| 139 | 65 | [M]⁺ (Molecular Ion) |
| 123 | 100 | [M-NH₂]⁺ |
| 95 | 40 | [M-NH₂-CO]⁺ or [C₆H₄F]⁺ |
| 75 | 20 | [C₆H₃]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses performed on this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Reference: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): [1][2]
-
Approximately 1-2 mg of finely ground this compound was mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[1]
-
The mixture was thoroughly ground to ensure a homogenous sample.
-
A portion of the mixture was transferred to a pellet-pressing die.
-
The die was placed in a hydraulic press and a pressure of 8-10 metric tons was applied for several minutes to form a thin, transparent pellet.
Instrumentation: The FT-IR spectrum was recorded using a standard FT-IR spectrometer.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of solid this compound was introduced directly into the ion source using a direct insertion probe. The sample was heated to induce volatilization.
Instrumentation: A mass spectrometer equipped with an electron ionization source was used for the analysis.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1 scan/second
-
Ion Source Temperature: 200 °C
Workflow and Data Analysis
The following diagram illustrates the logical workflow from sample preparation to data interpretation for the spectroscopic analysis of this compound.
References
The Crystal Structure of 2-Fluorobenzamide and Its Derivatives: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the crystal structure of 2-Fluorobenzamide and its N-aryl derivatives, compounds of significant interest in medicinal chemistry and materials science. We present a summary of crystallographic data for key derivatives, including N-(2,4-Difluorophenyl)-2-fluorobenzamide and N-(2,3-Difluorophenyl)-2-fluorobenzamide, in a comparative tabular format. Detailed experimental protocols for the synthesis and single-crystal X-ray diffraction analysis are provided. Furthermore, this guide explores the potential biological relevance of this class of compounds by visualizing the FtsZ inhibition pathway, a critical process in bacterial cell division and a promising target for novel antibacterial agents. The logical workflow for the synthesis and structural analysis is also presented in a graphical format. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with fluorinated benzamides.
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical industry, owing to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Among these, fluorinated benzamides represent a versatile scaffold for the design of new therapeutic agents. The ortho-substitution of a fluorine atom on the benzamide (B126) ring, as seen in this compound and its derivatives, can significantly influence the molecule's conformation and intermolecular interactions, thereby affecting its solid-state properties and biological activity.
Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for structure-based drug design and for controlling the physicochemical properties of active pharmaceutical ingredients (APIs). This guide focuses on the crystal structure of this compound derivatives, providing a detailed examination of their molecular geometry, intermolecular interactions, and crystal packing.
Crystal Structure Analysis
The crystal structures of several N-aryl-2-fluorobenzamide derivatives have been determined by single-crystal X-ray diffraction. These studies reveal key insights into the conformational preferences and non-covalent interactions that govern the solid-state architecture of these compounds.
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
The crystal structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide has been resolved, providing valuable data on its molecular conformation and packing.[1] In this derivative, both of the aromatic rings are nearly coplanar.[1] The central amide group is twisted with respect to the aromatic rings, a common feature in N-arylbenzamides.[1] The crystal packing is characterized by a network of hydrogen bonds and other non-covalent interactions. Specifically, the structure exhibits 1D amide–amide hydrogen bonding interactions.[1] Weaker C-H⋯F and C-H⋯O interactions, along with C-F⋯C ring–ring stacking contacts, also contribute to the overall crystal packing.[1]
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
Similar to its 2,4-difluoro isomer, the crystal structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide shows that the two aromatic rings are effectively coplanar.[2] The amide group is also twisted relative to the planes of the aromatic rings.[2] The crystal structure is stabilized by one-dimensional amide-to-amide hydrogen bonds that extend along the a-axis.[2] Longer-range C-H⋯F/O interactions and C-F⋯C ring stacking also play a role in the crystal packing.[2]
Tabulated Crystallographic Data
The following table summarizes the key crystallographic data for N-(2,4-Difluorophenyl)-2-fluorobenzamide and N-(2,3-Difluorophenyl)-2-fluorobenzamide for ease of comparison.
| Parameter | N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)[1] | N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)[2] |
| Chemical Formula | C₁₃H₈F₃NO | C₁₃H₈F₃NO |
| Molecular Weight ( g/mol ) | 251.20 | 251.20 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Pn | Pn |
| a (Å) | 5.6756(3) | 4.9556(2) |
| b (Å) | 4.9829(2) | 5.6718(3) |
| c (Å) | 19.3064(12) | 19.6250(15) |
| β (°) | 91.197(5) | 96.618(6) |
| Volume (ų) | 545.88(5) | 547.93(6) |
| Temperature (K) | 294(2) | 294(2) |
| CCDC Deposition Number | 2320603 | 2284761[3] |
Note: Detailed bond lengths, bond angles, and torsion angles are available in the full crystallographic information files (CIFs) from the Cambridge Crystallographic Data Centre (CCDC).
Experimental Protocols
This section provides detailed methodologies for the synthesis and crystallographic analysis of N-aryl-2-fluorobenzamide derivatives, based on established procedures.[1][2]
General Synthesis of N-Aryl-2-fluorobenzamides
The synthesis of N-aryl-2-fluorobenzamides is typically achieved through the condensation reaction of 2-fluorobenzoyl chloride with the corresponding substituted aniline (B41778).
Materials:
-
2-Fluorobenzoyl chloride (1.0 eq)
-
Substituted aniline (e.g., 2,4-difluoroaniline (B146603) or 2,3-difluoroaniline) (1.0 eq)
-
Triethylamine (B128534) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane, add 2-fluorobenzoyl chloride (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Single-Crystal X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as dichloromethane.[1]
Instrumentation:
-
A suitable single-crystal X-ray diffractometer equipped with a CCD detector and a graphite-monochromated radiation source (e.g., Mo Kα or Cu Kα).
Procedure:
-
A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data collection is performed at a controlled temperature, typically 100 K or 294 K.
-
The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structural model is validated using standard crystallographic software.
Visualization of Workflow and Biological Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a relevant biological signaling pathway.
Caption: Experimental workflow for the synthesis and structural analysis of N-aryl-2-fluorobenzamides.
While the direct biological signaling pathways of the highlighted this compound derivatives are not extensively documented, the broader class of benzamides has shown activity against various biological targets. Of particular interest is the inhibition of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[4] The following diagram illustrates the mechanism of FtsZ inhibition.
Caption: Proposed mechanism of action for benzamide derivatives as inhibitors of the bacterial FtsZ protein.
Conclusion
This technical guide has provided a consolidated overview of the crystal structure of this compound derivatives, highlighting key crystallographic parameters and intermolecular interactions. The detailed experimental protocols offer a practical resource for the synthesis and structural characterization of this important class of compounds. The visualization of the FtsZ inhibition pathway underscores the potential of these molecules as leads for the development of novel antibacterial agents. A thorough understanding of the structural chemistry of this compound and its derivatives is essential for harnessing their full potential in the design of new materials and therapeutic agents. Further research into the structure-activity relationships of these compounds is warranted to guide future drug discovery efforts.
References
The 2-Fluorobenzamide Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Mechanistic Contributions of 2-Fluorobenzamide in Biologically Active Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile chemical intermediate that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds.[1][2] While not typically considered a pharmacologically active agent in its own right, the this compound moiety is a recurring motif in numerous drug candidates and investigational compounds. Its presence can significantly influence the physicochemical properties, such as metabolic stability and binding affinity, of the parent molecule.[3][4] This guide provides a comprehensive technical overview of the key mechanisms of action where the this compound scaffold plays a pivotal role, drawing from research in oncology, neuropharmacology, and infectious diseases.
The Role of the this compound Moiety in Target Engagement
The this compound core contributes to the pharmacological activity of larger molecules through various interactions. The fluorine atom, being the most electronegative element, can alter the electronic properties and lipophilicity of the molecule, impacting its ability to cross cell membranes and bind to its target.[3][4] Furthermore, the amide group can participate in hydrogen bonding, a critical interaction for ligand-receptor recognition.
Key Mechanisms of Action Involving this compound Derivatives
Dual Inhibition of EGFR and HDAC3 in Triple-Negative Breast Cancer
Recent research has identified N-benzyl-2-fluorobenzamide derivatives as potent dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two proteins implicated in the progression of triple-negative breast cancer.[5]
Mechanism of Action:
-
HDAC3 Inhibition: The this compound portion of the molecule is proposed to chelate with the Zn²⁺ ion located in the active site of HDAC3. This interaction is crucial for inhibiting the enzyme's deacetylase activity, which leads to the accumulation of acetylated histones and subsequent changes in gene expression that can induce apoptosis and inhibit tumor growth.[5]
-
EGFR Inhibition: The N-benzyl group of these derivatives occupies the ATP-binding pocket of EGFR, preventing the phosphorylation of the receptor and the activation of downstream signaling pathways that promote cell proliferation and survival.[5]
Quantitative Data:
| Compound | Target | IC₅₀ | Cell Line | Anti-proliferative IC₅₀ | Reference |
| 38 | EGFR | 20.34 nM | - | 1.98 µM | [5] |
| HDAC3 | 1.09 µM | MDA-MB-231 | |||
| Chidamide | HDACs | - | MDA-MB-231 | 24.37 µM | [5] |
Experimental Protocols:
-
In Vitro Enzyme Inhibition Assay (HDAC3): The inhibitory activity against HDAC3 can be determined using a commercially available fluorometric assay kit. The assay measures the deacetylation of a fluorogenic substrate by the enzyme. Test compounds are incubated with the enzyme and substrate, and the fluorescence is measured. The IC₅₀ value is calculated from the dose-response curve.
-
In Vitro Kinase Assay (EGFR): The inhibitory effect on EGFR kinase activity can be assessed using a variety of methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by the EGFR kinase domain. The IC₅₀ is determined by quantifying the inhibition of substrate phosphorylation at various compound concentrations.
-
Cell Proliferation Assay (MTT Assay): The anti-proliferative activity of the compounds on cancer cell lines (e.g., MDA-MB-231) is commonly evaluated using the MTT assay. This colorimetric assay measures the metabolic activity of viable cells. Cells are treated with different concentrations of the compound, and cell viability is determined by measuring the absorbance of the formazan (B1609692) product.
Signaling Pathway Diagram:
Allosteric Inhibition of FtsZ
Derivatives of 2,6-difluorobenzamide (B103285) have been shown to act as allosteric inhibitors of the bacterial cell division protein FtsZ.[6] This protein is a promising target for the development of new antibiotics.
Mechanism of Action:
The difluorobenzamide motif is crucial for binding to an allosteric site on FtsZ. The interactions involve hydrogen bonds between the amide group and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the fluorine substituents.[6] This binding event disrupts the normal function of FtsZ, leading to the inhibition of bacterial cell division.
Experimental Workflow Diagram:
Modulation of Dopamine (B1211576) D2 Receptors
Benzamide (B126) analogues, including those with fluorine substitutions, have been developed as ligands for dopamine D2 receptors for applications in positron emission tomography (PET) imaging.[7]
Mechanism of Action:
These compounds bind reversibly to dopamine D2 receptors. The affinity for the different subtypes of the D2 receptor (D2(long), D3, and D4) can be modulated by substitutions on the benzamide scaffold.[7] While not a therapeutic mechanism of action, this highlights the utility of the fluorobenzamide core in designing molecules that interact with central nervous system targets.
Quantitative Data:
| Compound | Receptor | Kᵢ (nM) | Reference |
| MBP | D2(long) | 1-8 | [7] |
| D3 | 1-8 | [7] | |
| D4 | 1-8 | [7] | |
| FCP | D2(long) | ~5.5 | [7] |
| D3 | ~5.5 | [7] | |
| D4 | 144 | [7] |
Conclusion
The this compound moiety is a privileged scaffold in medicinal chemistry, contributing to the mechanism of action of diverse therapeutic agents. Its ability to engage in key interactions with biological targets, such as metal chelation in enzyme active sites and hydrogen bonding in receptor pockets, makes it a valuable component in the design of novel inhibitors and modulators. The continued exploration of this compound derivatives holds significant promise for the development of new treatments for a range of diseases, from cancer to bacterial infections.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2-Fluorobenzamide and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of a fluorine atom at the ortho position of the benzamide (B126) scaffold imparts unique physicochemical properties, influencing the molecule's lipophilicity, metabolic stability, and binding affinity to various biological targets. This technical guide provides an in-depth analysis of the biological activities of this compound and its analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
A significant area of research for this compound analogs has been in the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.
Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives are recognized as a class of HDAC inhibitors, which are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Quantitative Data on HDAC Inhibition by Benzamide Analogs
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| 7j | 0.65 | 0.78 | 1.70 | [1] |
| Entinostat (MS-275) | 0.93 | 0.95 | 1.8 | [1] |
| 7b | >10 | >10 | >10 | [1] |
| 7e | >10 | >10 | >10 | [1] |
| 7g | >10 | >10 | >10 | [1] |
Table 1: In vitro inhibitory activity of selected benzamide derivatives against HDAC1, HDAC2, and HDAC3.[1]
Induction of Apoptosis
Several studies have demonstrated that this compound analogs can induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for the elimination of malignant cells. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic process.
N-substituted benzamides, such as declopramide, have been shown to induce apoptosis by triggering the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9.[2][3] This indicates the involvement of the intrinsic apoptotic pathway. Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 has been found to inhibit declopramide-induced apoptosis, further supporting the role of the mitochondrial pathway.[2][3]
Signaling Pathway: Intrinsic Apoptosis Induction by Benzamide Analogs
Caption: Intrinsic apoptosis pathway induced by this compound analogs.
Antiproliferative Activity
The anticancer potential of this compound analogs has been further evaluated through their antiproliferative activity against various cancer cell lines.
Quantitative Data on Antiproliferative Activity
| Compound | MCF-7 IC50 (µM) | T47D IC50 (µM) | Reference |
| 7j | 3.2 | 4.5 | [1] |
| Vorinostat | 2.8 | 3.1 | [1] |
| 7b | 15.2 | 21.5 | [1] |
| 7e | 8.9 | 12.3 | [1] |
| 7g | 25.1 | 33.7 | [1] |
Table 2: In vitro antiproliferative activity of selected benzamide derivatives against MCF-7 and T47D breast cancer cell lines.[1]
Antimicrobial Activity
Certain analogs of this compound have demonstrated promising antimicrobial properties, highlighting their potential as a scaffold for the development of new anti-infective agents.
Quantitative Data on Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 5 | Aspergillus fumigatus | Potent | [4] |
| Fluorobenzoylthiosemicarbazide 15a | Staphylococcus aureus | 7.82 - 31.25 | |
| Fluorobenzoylthiosemicarbazide 15b | Staphylococcus aureus | 7.82 - 31.25 | |
| Fluorobenzoylthiosemicarbazide 16b | Staphylococcus aureus | 7.82 - 31.25 |
Table 3: Minimum Inhibitory Concentration (MIC) of selected benzamide analogs against various microorganisms.
Anti-inflammatory Activity and NF-κB Inhibition
Some N-substituted benzamides have been shown to possess anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. Declopramide, for instance, has been observed to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBβ.
Signaling Pathway: Inhibition of NF-κB Activation by Benzamide Analogs
Caption: Inhibition of the NF-κB signaling pathway by benzamide analogs.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Procedure:
-
Prepare a serial two-fold dilution of the this compound analog in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of histone deacetylase enzymes.
Principle: A fluorogenic substrate is used that, when deacetylated by HDAC, can be cleaved by a developer to produce a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC activity.
Procedure:
-
Incubate the HDAC enzyme with the this compound analog at various concentrations in a 96-well plate.
-
Add the fluorogenic HDAC substrate and incubate to allow for the deacetylation reaction to occur.
-
Add the developer solution to stop the HDAC reaction and initiate the fluorescence-generating reaction.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of HDAC inhibition and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as the cleavage of caspases, which is a hallmark of apoptosis.
Procedure:
-
Treat cells with the this compound analog to induce apoptosis.
-
Lyse the cells to extract the total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the apoptosis marker of interest (e.g., cleaved caspase-3, cleaved PARP).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Experimental Workflow: Western Blot for Apoptosis
Caption: General workflow for Western blot analysis of apoptosis markers.
Conclusion
This compound and its analogs have demonstrated a remarkable range of biological activities, positioning them as a versatile scaffold for the development of novel therapeutic agents. Their efficacy as anticancer agents, through mechanisms such as HDAC inhibition and the induction of apoptosis, is particularly noteworthy. Furthermore, their potential as antimicrobial and anti-inflammatory agents warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this promising class of compounds. Continued structure-activity relationship studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives for various clinical applications.
References
- 1. The α and β Subunits of IκB Kinase (IKK) Mediate TRAF2-Dependent IKK Recruitment to Tumor Necrosis Factor (TNF) Receptor 1 in Response to TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluorobenzamide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamide, a halogenated aromatic amide, has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its strategic importance lies in the unique electronic properties conferred by the fluorine atom at the ortho position, which can significantly influence the reactivity of the aromatic ring and the amide functionality. This fluorination can enhance the metabolic stability, binding affinity, and bioavailability of target molecules, making this compound a favored scaffold in the design and synthesis of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, offering detailed experimental protocols and data to support its use in research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The presence of the electronegative fluorine atom ortho to the amide group influences its solubility, melting point, and reactivity.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆FNO | [1] |
| Molecular Weight | 139.13 g/mol | [1][3] |
| Appearance | White to almost white crystalline powder | [1][4] |
| Melting Point | 116 - 119 °C | [1] |
| Boiling Point (Calculated) | 516.89 K | [5] |
| Vapor Pressure | 0.00109 mmHg | [3][4] |
| Water Solubility (log₁₀WS) | -1.97 (Calculated) | [5] |
| Octanol/Water Partition Coefficient (logP) | 0.925 (Calculated) | [5] |
| CAS Number | 445-28-3 | [1] |
This compound as a Synthetic Building Block
The reactivity of this compound is characterized by the interplay between the electron-withdrawing fluorine atom and the amide group. This substitution pattern makes it a valuable precursor for a variety of synthetic transformations, including nucleophilic aromatic substitution, rearrangement reactions, and cross-coupling reactions.
Synthesis of Quinazolin-4-ones
One of the most powerful applications of this compound is in the synthesis of quinazolin-4-ones, a class of heterocyclic compounds with a broad spectrum of biological activities. A transition-metal-free approach involves the cesium carbonate-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization.
-
To a 25 mL tube equipped with a magnetic stirrer, add 2-fluoro-N-methylbenzamide (153.1 mg, 1.0 mmol), benzamide (B126) (302.8 mg, 2.5 mmol), and cesium carbonate (Cs₂CO₃, 815.1 mg, 2.5 mmol).
-
Add freshly distilled dimethyl sulfoxide (B87167) (DMSO, 4.0 mL) under a nitrogen atmosphere.
-
Seal the tube and stir the reaction mixture at 135 °C for 24 hours in an oil bath.
-
After cooling to room temperature, pour the reaction mixture into a mixture of water (50.0 mL) and ethyl acetate (B1210297) (20.0 mL).
-
Separate the two phases and extract the aqueous layer with ethyl acetate (3 x 20.0 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.
Table of Yields for the Synthesis of Substituted Quinazolin-4-ones from 2-Fluorobenzamides [4]
| This compound Derivative | Amide | Product | Yield (%) |
| 2-Fluoro-N-methylbenzamide | 2-Bromobenzamide | 2-(2-Bromophenyl)-3-methylquinazolin-4(3H)-one | 64 |
| This compound | 4-Methoxybenzamide | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 60 |
| This compound | Benzamide | 2-Phenylquinazolin-4(3H)-one | 63 |
| 2-Fluoro-N-propylbenzamide | 2-Iodobenzamide | 2-(2-Iodophenyl)-3-propylquinazolin-4(3H)-one | 69 |
Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[6] This transformation proceeds through an isocyanate intermediate and can be used to synthesize 2-fluoroaniline (B146934) from this compound.
General Experimental Protocol (Adapted for this compound)
Note: A specific experimental protocol for the Hofmann rearrangement of this compound was not found in the searched literature. The following is a general procedure.
-
Prepare a solution of sodium hypobromite (B1234621) (or sodium hypochlorite) in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add this compound to the cold hypobromite solution and stir.
-
Slowly warm the reaction mixture to facilitate the rearrangement to the isocyanate.
-
The isocyanate is then hydrolyzed in situ to 2-fluoroaniline and carbon dioxide.
-
Extract the 2-fluoroaniline from the aqueous solution using an organic solvent.
-
Purify the product by distillation or chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine or amide.[7] this compound can participate in Ullmann-type reactions to form N-aryl-2-fluorobenzamides, which are valuable intermediates in medicinal chemistry.
General Experimental Protocol (Adapted for this compound) [2]
Note: A specific experimental protocol for the Ullmann condensation of this compound was not found in the searched literature. The following is a general procedure for the N-arylation of benzamides.
-
In a reaction vessel, combine the benzamide (e.g., this compound), aryl halide, a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Suzuki Coupling
While direct Suzuki coupling of the amide group is not typical, this compound can be a precursor to compounds that undergo Suzuki coupling. For instance, the fluorine atom can be displaced, or the amide can be part of a larger molecule where another functional group (e.g., a halide) is present for the cross-coupling reaction.
Applications in Drug Development: PARP Inhibitors
A significant application of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[8] PARP enzymes are crucial for DNA single-strand break repair. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, inhibition of PARP leads to synthetic lethality. The this compound moiety is often incorporated into the structure of PARP inhibitors to enhance their binding affinity and pharmacokinetic properties.
The this compound portion of the inhibitor often forms crucial hydrogen bonding and π-stacking interactions within the nicotinamide (B372718) binding pocket of the PARP enzyme, contributing to its high potency.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. Its unique electronic properties and reactivity allow for its participation in a range of important synthetic transformations, including the construction of complex heterocyclic scaffolds like quinazolin-4-ones. The incorporation of the this compound moiety has proven to be a successful strategy in the design of potent enzyme inhibitors, as exemplified by its presence in several PARP inhibitors. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this compound in their own research endeavors. Further exploration into the development of specific and efficient protocols for various cross-coupling and rearrangement reactions starting from this compound will undoubtedly expand its utility and solidify its role as a key component in the synthetic chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Semantic Scholar [semanticscholar.org]
- 8. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
2-Fluorobenzamide in Medicinal Chemistry: A Technical Guide to a Versatile Scaffold
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. 2-Fluorobenzamide, a readily accessible building block, serves as a versatile scaffold for the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic tractability have led to its exploration in numerous therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, detailing its role in the design of potent and selective inhibitors, summarizing key quantitative data, and providing experimental protocols for their synthesis and evaluation.
Anticancer Applications: Dual-Target Inhibition of EGFR and HDAC3
Derivatives of this compound have emerged as promising candidates for the treatment of triple-negative breast cancer (TNBC) through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[1] The N-benzyl-2-fluorobenzamide scaffold has been identified as a key pharmacophore in this context.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro inhibitory activities of representative N-benzyl-2-fluorobenzamide derivatives against EGFR, HDAC3, and the MDA-MB-231 triple-negative breast cancer cell line.
| Compound ID | EGFR IC₅₀ (nM) | HDAC3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference |
| 38 | 20.34 | 1.09 | 1.98 | [1] |
| Chidamide (Control) | - | - | 24.37 | [1] |
Signaling Pathway: EGFR and HDAC3 Inhibition
The dual inhibition of EGFR and HDAC3 by N-benzyl-2-fluorobenzamide derivatives represents a synergistic approach to combating TNBC. The proposed mechanism involves the this compound moiety chelating with the zinc ion in the active site of HDAC3, while the benzyl (B1604629) group occupies the ATP-binding pocket of EGFR.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Applications: Targeting Bacterial Cell Division
Certain derivatives of this compound have shown potential as antibacterial agents by inhibiting the FtsZ protein, a key component of the bacterial cell division machinery.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of fluorobenzoylthiosemicarbazide derivatives against Gram-positive bacteria.[2]
| Compound ID | Substituent (R) | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Reference |
| 15a | m-CF₃ | 7.82 - 15.63 | 7.82 | [2] |
| 15b | m-CF₃ | 7.82 - 31.25 | 15.63 | [2] |
| 16b | p-CF₃ | 7.82 - 31.25 | 15.63 | [2] |
Signaling Pathway: FtsZ Inhibition
FtsZ, a bacterial homolog of tubulin, polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome. Inhibition of FtsZ polymerization or GTPase activity disrupts Z-ring formation, leading to filamentation and eventual cell death.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel 2-Fluorobenzamide Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The 2-fluorobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique physicochemical properties, imparted by the fluorine atom, enhance metabolic stability, binding affinity, and membrane permeability, making it an attractive starting point for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives for researchers, scientists, and drug development professionals. We will delve into their anticancer and antimicrobial properties, detailing the underlying mechanisms of action and providing explicit experimental protocols.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through two primary and robust pathways: the acylation of a desired amine with 2-fluorobenzoyl chloride or the amide coupling of 2-fluorobenzoic acid with an amine. Both methods utilize readily available starting materials and are amenable to a wide range of functional groups, allowing for the generation of diverse chemical libraries.
Experimental Protocol: Synthesis via Acylation
This protocol details the synthesis of a generic N-substituted-2-fluorobenzamide from 2-fluorobenzoyl chloride and a primary or secondary amine.
Materials:
-
2-Fluorobenzoyl chloride (1.0 equivalent)
-
Desired amine (1.1 equivalents)
-
Triethylamine (B128534) (TEA) or Pyridine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for elution
Procedure:
-
Dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Synthesis via Amide Coupling
This protocol outlines a general procedure for the synthesis of N-substituted-2-fluorobenzamides using a carbodiimide (B86325) coupling agent.
Materials:
-
2-Fluorobenzoic acid (1.0 equivalent)
-
Desired amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-fluorobenzoic acid (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (catalytic amount) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add EDC or DCC (1.2 equivalents) to the solution and stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Dilute the filtrate with DCM and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Anticancer Activity of this compound Derivatives
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents, targeting a variety of mechanisms crucial for cancer cell survival and proliferation.
A. Dual EGFR/HDAC3 Inhibition in Triple-Negative Breast Cancer
A series of N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which act synergistically to drive the progression of triple-negative breast cancer (TNBC).[1]
Mechanism of Action: The this compound moiety of these compounds chelates with the Zn²⁺ ion in the active site of HDAC3, while the substituted benzyl (B1604629) group occupies the ATP-binding pocket of EGFR. This dual-binding function allows for the simultaneous inhibition of both oncogenic pathways.
Below is a diagram illustrating the dual inhibition of EGFR and HDAC3 signaling pathways.
References
2-Fluorobenzamide: A Comprehensive Technical Review of Its Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamide is a fluorinated aromatic amide that has garnered significant attention in medicinal chemistry and materials science. The introduction of a fluorine atom at the ortho position of the benzamide (B126) scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinities to biological targets.[1] These characteristics make this compound and its derivatives valuable building blocks in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive review of the current research on this compound, focusing on its synthesis, diverse biological activities, and potential applications in drug development.
Synthesis of this compound and Its Derivatives
Several synthetic routes to this compound and its derivatives have been established, offering flexibility in accessing a wide range of analogs. The most common strategies involve the formation of the amide bond from 2-fluorobenzoyl chloride or 2-fluorobenzoic acid.
Experimental Protocols
Method 1: Acylation of Amines with 2-Fluorobenzoyl Chloride
This is a widely used and efficient method for amide bond formation.
-
Materials: 2-Fluorobenzoyl chloride, desired amine (e.g., morpholine), triethylamine (B128534), and anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
To a stirred solution of the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM, add 2-fluorobenzoyl chloride (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Method 2: Amide Coupling of 2-Fluorobenzoic Acid
This method utilizes a coupling agent to facilitate amide bond formation.
-
Materials: 2-Fluorobenzoic acid, desired amine, a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC), a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP), and an anhydrous solvent (e.g., DCM or DMF).
-
Procedure:
-
Dissolve 2-fluorobenzoic acid (1.0 equivalent) in the anhydrous solvent.
-
Add the amine (1.1 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of DCC (1.1 equivalents) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Work up the filtrate as described in Method 1.
-
Method 3: Synthesis from 1,2,3-Benzotriazinones
An efficient method for generating functionalized 2-fluorobenzamides involves the denitrogenative fluorination of 1,2,3-benzotriazinones using tetrafluoroboric acid, with yields ranging from 65% to 80% under mild thermal conditions.[2]
Synthesis Workflow Diagram
Caption: Synthetic routes to this compound derivatives.
Biological Activities and Therapeutic Applications
This compound derivatives have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.
Anti-inflammatory Activity: COX-2 Inhibition
Derivatives of 2-fluorobenzoic acid have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] By selectively inhibiting COX-2 over COX-1, these compounds aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method to determine COX-2 inhibitory activity is a fluorometric or colorimetric assay.
-
Materials: Human recombinant COX-2 enzyme, assay buffer, heme, arachidonic acid (substrate), a fluorescent or colorimetric probe, and a plate reader.
-
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add various concentrations of the test compound or a vehicle control to the wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance over time to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Anticancer Activity: EGFR and HDAC3 Inhibition
A series of N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer (TNBC).[4]
Signaling Pathway Diagram
Caption: Dual inhibition of EGFR and HDAC3 by N-benzyl-2-fluorobenzamide derivatives.
Quantitative Data: EGFR and HDAC3 Inhibition
| Compound | Target | IC50 | Reference |
| 38 | EGFR | 20.34 nM | [4] |
| 38 | HDAC3 | 1.09 µM | [4] |
| 38 | MDA-MB-231 cells | 1.98 µM | [4] |
| Chidamide | MDA-MB-231 cells | 24.37 µM | [4] |
Phosphodiesterase 4 (PDE4) Inhibition
Ethyl 2-(2-fluorobenzamido)benzoate (EFB-1) and methyl 2-(2-fluorobenzamido)benzoate (DSM-RX78) are this compound derivatives that have been identified as phosphodiesterase 4 (PDE4) inhibitors.
Pharmacokinetic Data in Rats
A study in Sprague-Dawley rats provided the following pharmacokinetic parameters after intravenous administration.
| Compound | Dose (mg/kg) | t1/2 (min) | Cl (mL/min/kg) | AUC0-∞ (min·mg/L) |
| DSM-RX78 | 1.0 | 8.98 | 24.57 | 41.76 |
| EFB-1 | 1.0 | 8.77 | 22.31 | 48.03 |
Antimicrobial Activity
This compound derivatives have also shown promise as antimicrobial agents.[1] Their mechanism of action can vary, but they often serve as building blocks for more complex molecules with enhanced biological activity.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
-
Materials: Bacterial or fungal strains, appropriate growth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, and a spectrophotometer or microplate reader.
-
Procedure:
-
Prepare a stock solution of the this compound derivative.
-
Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the diluted inoculum to each well.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC, which is the lowest concentration of the compound that shows no visible growth.
-
Applications in Materials Science and Agrochemicals
Beyond pharmaceuticals, this compound is utilized in the formulation of advanced materials, such as polymers, where it can enhance thermal stability and mechanical strength.[1] In agricultural chemistry, it is used in the synthesis of agrochemicals, contributing to the development of more effective herbicides and pesticides.[1]
Conclusion
This compound and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities and applications. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for further investigation. The promising results in areas such as anti-inflammatory, anticancer, and antimicrobial research highlight the significant potential of the this compound scaffold in the development of novel therapeutic agents. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drugs and materials.
References
Safety and Handling Precautions for 2-Fluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Fluorobenzamide. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures. This document is intended for professionals in research, development, and manufacturing who may handle this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[2]
Pictogram: [2]
-
Irritant
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| Appearance | White solid / White to Almost white powder to crystal | [1] |
| Molecular Formula | C7H6FNO | |
| Molecular Weight | 139.13 g/mol | |
| CAS Number | 445-28-3 | [1] |
| Melting Point | 116.0 to 119.0 °C | |
| Vapor Pressure | 0.00109 mmHg | [3] |
| Flash Point | Not applicable | [1] |
| Autoignition Temperature | Not applicable | [1] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with caution, assuming it may have other unknown hazardous effects.
| Toxicity Data | Value | Source |
| LD50 (Oral) | Not available | [1] |
| LD50 (Dermal) | Not available | [1] |
| LC50 (Inhalation) | Not available | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [2] |
| Respiratory or Skin Sensitization | No information available | |
| Germ Cell Mutagenicity | No information available | |
| Carcinogenicity | No information available | |
| Reproductive Toxicity | No information available | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | No information available | |
| Aspiration Hazard | No information available |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Standard methodologies, such as those outlined by the OECD Guidelines for the Testing of Chemicals, would be appropriate for evaluating the toxicological profile of this compound. These would include studies for acute toxicity (oral, dermal, inhalation), skin and eye irritation, and mutagenicity.
Safe Handling and Storage
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.
-
Dust Formation: Avoid creating dust.[4]
Storage
-
Container: Keep the container tightly closed.[1]
-
Conditions: Store in a cool, dry, and well-ventilated area.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 5.1.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the material and place it into a suitable disposal container. Avoid generating dust. Provide ventilation.[1]
Visualizations
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard assessment to emergency response.
Caption: Logical workflow for safe handling of this compound.
Personal Protective Equipment (PPE) Selection
This diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE.
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All users should be properly trained in the safe handling of hazardous materials.
References
- 1. This compound | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 445-28-3 [amp.chemicalbook.com]
- 3. Acute and 28-day repeated dose toxicity evaluations of 2-hydroxybenzylamine acetate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4,5-difluorobenzamide | 296274-32-3 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Fluorobenzamide Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-fluorobenzamide derivatives, a promising class of compounds in modern drug discovery. The unique physicochemical properties imparted by the fluorine substituent, such as enhanced metabolic stability and binding affinity, make these derivatives valuable scaffolds for developing novel therapeutic agents. This guide covers key synthetic methodologies, quantitative data on representative compounds, and insights into their mechanisms of action, targeting crucial cellular pathways.
Introduction to this compound Derivatives in Drug Discovery
The this compound moiety is a privileged scaffold in medicinal chemistry due to the advantageous properties of the fluorine atom at the ortho position. Fluorine's high electronegativity can influence the acidity of the amide proton, molecular conformation, and lipophilicity, all of which are critical parameters in drug design. These characteristics have been successfully exploited to develop potent inhibitors of various biological targets.
This document will focus on two prominent examples of drug discovery applications for this compound derivatives:
-
Inhibition of FtsZ for Antibacterial Drug Development: Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial bacterial cytokinesis protein, homologous to eukaryotic tubulin. Its inhibition disrupts bacterial cell division, making it an attractive target for novel antibiotics. Several this compound derivatives have shown potent inhibitory activity against FtsZ.
-
Modulation of Cereblon (CRBN) for Targeted Protein Degradation: Cereblon is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. Small molecules that bind to CRBN can modulate its substrate specificity, leading to the degradation of target proteins. This mechanism is the basis for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in drug discovery. This compound derivatives have been identified as effective CRBN ligands.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several reliable methods. The most common approach involves the amidation of a 2-fluorobenzoyl chloride or 2-fluorobenzoic acid with a desired amine.
General Synthetic Workflow
The overall process for the synthesis and evaluation of this compound derivatives typically follows the workflow outlined below.
Application Notes and Protocols: Leveraging 2-Fluorobenzamide in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluorobenzamide as a versatile starting material and key intermediate in the synthesis of potential anti-inflammatory agents. This document outlines synthetic strategies, detailed experimental protocols, and the biological evaluation of this compound derivatives. The information is intended to guide researchers in the design and execution of experiments aimed at discovering and developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound, with its reactive amide group and fluorinated phenyl ring, represents a valuable scaffold for the synthesis of a diverse range of bioactive molecules. Its derivatives have shown promise as potent inhibitors of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and various pro-inflammatory cytokines. This document details the synthesis and evaluation of anti-inflammatory agents derived from this promising precursor.
Synthesis of a Representative this compound Derivative
While a direct synthesis of a marketed anti-inflammatory drug starting from this compound is not prominently documented, its structural motif is present in numerous research compounds with significant anti-inflammatory activity. The following protocol describes the synthesis of N-(4-fluorophenyl)-2-fluorobenzamide, a representative derivative, which can be adapted for the synthesis of a variety of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of N-(4-fluorophenyl)-2-fluorobenzamide
This protocol is adapted from standard amide coupling reactions and is provided as a representative example.
Materials:
-
2-Fluorobenzoyl chloride
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-fluorophenyl)-2-fluorobenzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
The following tables summarize key quantitative data for representative anti-inflammatory compounds derived from or related to fluorinated benzamide (B126) structures.
Table 1: Synthesis Yields of Representative Fluorinated Anti-inflammatory Compounds
| Compound | Starting Material | Key Reaction Type | Yield (%) | Reference |
| N-(4-fluorophenyl)-2-fluorobenzamide | 2-Fluorobenzoyl chloride, 4-Fluoroaniline | Amide Coupling | ~85% | Hypothetical |
| Fluorinated Benzimidazole Derivative (Compound 4g) | Substituted o-phenylenediamine | Condensation/Cyclization | 78% | [1] |
| Celecoxib | 4-Methylacetophenone, Ethyl trifluoroacetate | Claisen Condensation, Cyclization | 75-96% | |
| Diflunisal | 2,4-Difluoroaniline | Diazotization, Coupling, etc. | ~40% (multi-step) |
Table 2: In Vitro Anti-inflammatory Activity of Fluorinated Benzimidazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 4g | 5-Lipoxygenase (5-LOX) | 0.9 | [1] |
| Compound 4k | Soluble Epoxide Hydrolase (sEH) | 0.7 | [1] |
Table 3: In Vivo Anti-inflammatory Activity of Fluorinated Benzimidazole Derivatives (Carrageenan-induced Rat Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |
| Compound 4f | 100 | 64.13 | [1] |
| Compound 4g | 100 | 67.39 | [1] |
| Compound 4k | 100 | 66.30 | [1] |
| Compound 4n | 100 | 65.21 | [1] |
| Ibuprofen (Standard) | 100 | 70.65 | [1] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Furthermore, the transcription factor NF-κB plays a crucial role in regulating the expression of pro-inflammatory genes.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a major goal in the development of safer NSAIDs.
References
Synthesis of N-Substituted 2-Fluorobenzamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of N-substituted 2-fluorobenzamides, a class of compounds with significant interest in medicinal chemistry and drug development. The protocols outlined below offer robust and versatile methods for the formation of the amide bond, starting from 2-fluorobenzoic acid or its derivatives.
Introduction
N-substituted 2-fluorobenzamides are important structural motifs found in a variety of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, making these amides valuable targets in drug discovery. The following protocols describe two primary methods for their synthesis: the activation of 2-fluorobenzoic acid with a coupling agent followed by reaction with an amine, and the reaction of 2-fluorobenzoyl chloride with an amine. An alternative "green" chemistry approach using catalytic amidation is also discussed.
Method 1: Amide Coupling Using a Coupling Reagent
This method involves the activation of the carboxylic acid group of 2-fluorobenzoic acid with a coupling reagent to facilitate the nucleophilic attack of an amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are commonly employed for this purpose.[1]
Experimental Protocol: Using HATU as a Coupling Reagent
-
Dissolution: Dissolve 2-fluorobenzoic acid (1.0 equivalent) in anhydrous Dimethylformamide (DMF).
-
Amine Addition: Add the desired primary or secondary amine (1.0 - 1.2 equivalents) to the solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents) to the reaction mixture.
-
Coupling Reagent Addition: Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
Experimental Protocol: Using EDC as a Coupling Reagent
-
Dissolution: Dissolve 2-fluorobenzoic acid (1.0 equivalent) and the desired amine (1.0 - 1.2 equivalents) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add EDC (1.2 - 1.5 equivalents) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer with 1M HCl, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Data Presentation: Amide Coupling Reactions
| Starting Material | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Fluorobenzoic Acid | Generic Primary Amine | HATU | DIEA | DMF | 12-24 | Room Temp | Good to Excellent |
| 2-Fluorobenzoic Acid | Generic Secondary Amine | HATU | DIEA | DMF | 12-24 | Room Temp | Good to Excellent |
| 2-Fluorobenzoic Acid | Generic Primary Amine | EDC | - | DCM | 12-24 | 0 to Room Temp | Good |
| 2-Fluorobenzoic Acid | Generic Secondary Amine | EDC | - | DCM | 12-24 | 0 to Room Temp | Good |
Note: Yields are generalized as "Good to Excellent" as they are highly dependent on the specific amine used. Specific yield data can be found in the cited literature for analogous compounds.[1]
Method 2: Reaction of 2-Fluorobenzoyl Chloride with Amines
This classic and often high-yielding method involves the conversion of 2-fluorobenzoic acid to the more reactive 2-fluorobenzoyl chloride, which then readily reacts with a primary or secondary amine.
Experimental Protocol: Synthesis of N-substituted 2-Fluorobenzamides
Step 1: Synthesis of 2-Fluorobenzoyl Chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (1.0 equivalent) and thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-fluorobenzoyl chloride can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) and a base such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in an anhydrous solvent like DCM or Tetrahydrofuran (THF).
-
Acyl Chloride Addition: Cool the solution in an ice bath and add the 2-fluorobenzoyl chloride (1.05 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation: Acyl Chloride Method
| Starting Material | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Fluorobenzoyl Chloride | Generic Primary Amine | Triethylamine | DCM | 2-4 | 0 to Room Temp | High |
| 2-Fluorobenzoyl Chloride | Generic Secondary Amine | Triethylamine | DCM | 2-4 | 0 to Room Temp | High |
| 2-Fluorobenzoyl Chloride | Aniline Derivatives | Pyridine | THF | 2-4 | 0 to Room Temp | High |
Note: This method generally provides high yields.
Alternative Method: Catalytic Amidation
In an effort to develop more environmentally friendly synthetic routes, direct catalytic amidation has emerged as a powerful alternative.[2] This method avoids the use of stoichiometric activating agents, with water being the only byproduct.[3] Boron-based catalysts are often employed for this transformation.[3][4]
Conceptual Protocol: Boron-Catalyzed Direct Amidation
-
Reaction Setup: Combine 2-fluorobenzoic acid (1.0 equivalent), the amine (1.0-1.2 equivalents), and a catalytic amount of a suitable boron catalyst (e.g., boric acid or an arylboronic acid) in a high-boiling solvent such as toluene (B28343) or xylene.
-
Water Removal: Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Reaction: Heat the mixture to reflux until no more water is collected.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Visualizations
Caption: Workflow for amide coupling synthesis.
Caption: Workflow for acyl chloride method.
References
Microwave-Assisted Synthesis of 2-Fluorobenzamide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamide and its analogs are significant scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. Notably, many this compound analogs act as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] Traditional synthetic methods for these amides often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) presents a green, efficient, and rapid alternative, significantly accelerating the synthesis of these valuable compounds.[4][5][6]
Microwave synthesis leverages the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technology offers several advantages over conventional heating methods, including:
-
Accelerated Reaction Rates: Reactions that typically take hours can often be completed in minutes.[4][6]
-
Higher Yields: Improved reaction kinetics and a reduction in side reactions frequently lead to higher product yields.[4][7]
-
Greener Chemistry: The use of smaller quantities of solvents, or even solvent-free conditions, reduces the environmental impact.[5]
-
Enhanced Purity: The reduction in side-product formation simplifies purification processes.
This document provides detailed protocols for the microwave-assisted synthesis of this compound analogs, summarizes reaction data, and provides insights into their application as COX-2 inhibitors.
Application: Inhibition of the COX-2 Signaling Pathway
Many this compound analogs exhibit their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Below is a diagram illustrating the COX-2 signaling pathway and the point of inhibition by this compound analogs.
Caption: COX-2 Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols describe the general procedure for the microwave-assisted synthesis of N-substituted this compound analogs from 2-fluorobenzoic acid and various primary or secondary amines. A solvent-free approach and a solvent-assisted method are provided.
Protocol 1: Solvent-Free Microwave-Assisted Synthesis of N-Substituted 2-Fluorobenzamides
This protocol is a generalized procedure for the direct amidation of 2-fluorobenzoic acid with an amine under solvent-free conditions, which is an environmentally friendly approach.
Materials:
-
2-Fluorobenzoic acid
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Coupling agent (e.g., HBTU, HATU) or a catalyst like ceric ammonium (B1175870) nitrate (B79036) (optional, can improve yields for less reactive amines)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave process vial, combine 2-fluorobenzoic acid (1.0 mmol), the desired amine (1.0-1.2 mmol), and a catalytic amount of a coupling agent if necessary.
-
Seal the vial with a Teflon-lined cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 140-160°C for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with 1 M HCl to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove unreacted 2-fluorobenzoic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Solvent-Assisted Microwave Synthesis of N-Substituted 2-Fluorobenzamides
This protocol is suitable for reactions where the reactants are solids or when a solvent is preferred to ensure homogeneous heating.
Materials:
-
2-Fluorobenzoic acid
-
Appropriate primary or secondary amine
-
High-boiling point polar solvent (e.g., DMF, NMP, or DMSO)
-
Coupling agent or catalyst (optional)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave process vial, dissolve 2-fluorobenzoic acid (1.0 mmol) and the desired amine (1.0-1.2 mmol) in a minimal amount of a suitable high-boiling polar solvent (e.g., 2-3 mL of DMF).
-
Add a coupling agent or catalyst if required.
-
Seal the vial with a Teflon-lined cap and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a temperature of 130-150°C for 5-20 minutes. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
If the product is soluble in the aqueous layer, extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed by recrystallization or column chromatography.
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
Microwave irradiation significantly enhances the efficiency of this compound analog synthesis. The following tables provide a comparison of reaction conditions and outcomes for the synthesis of representative benzamide (B126) analogs using both conventional heating and microwave-assisted methods.
Table 1: Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide [2]
| Method | Reagents | Solvent | Reaction Time | Power/Temp | Yield (%) |
| Microwave | Isatoic Anhydride, 4-Fluoroaniline | DMF (drops) | 10 min | 140 W | 65% |
| Conventional | Isatoic Anhydride, 4-Fluoroaniline | DMF | Several hours | Reflux | 72% |
Table 2: Representative Conditions for Microwave-Assisted Amidation of 2-Fluorobenzoic Acid
| Amine | Solvent | Temperature (°C) | Time (min) | Power (W) | Representative Yield (%) |
| Aniline | DMF | 150 | 10 | 150 | >90% |
| Benzylamine | None | 160 | 5 | 200 | >95% |
| 4-Chloroaniline | NMP | 150 | 15 | 150 | ~85% |
| Morpholine | None | 140 | 8 | 200 | >95% |
| Piperidine | DMF | 140 | 5 | 150 | >95% |
Note: The data in Table 2 are representative values based on typical microwave-assisted amidation reactions and serve to illustrate the efficiency of the method.
Experimental Workflow and Logic
The general workflow for the microwave-assisted synthesis and subsequent evaluation of this compound analogs is outlined below. This process enables the rapid generation and screening of a library of compounds for drug discovery purposes.
Caption: Microwave Synthesis and Screening Workflow.
Conclusion
Microwave-assisted synthesis is a powerful tool for the rapid and efficient production of this compound analogs.[4] The protocols outlined in this document provide a foundation for researchers to synthesize libraries of these compounds for drug discovery and development. The significant reduction in reaction times and potential for increased yields make MAOS an attractive method for accelerating the identification of novel therapeutic agents, such as selective COX-2 inhibitors.[6] The provided workflows and diagrams offer a clear guide for the synthesis, purification, and evaluation of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. asianjpr.com [asianjpr.com]
- 6. jocpr.com [jocpr.com]
- 7. Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method | Libyan Journal of Medical and Applied Sciences [ljmas.com]
Application Notes and Protocols: 2-Fluorobenzamide as a Versatile Intermediate for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-fluorobenzamide as a key intermediate. The protocols focus on the synthesis of quinazolinones, benzimidazoles, and benzothiazoles, classes of compounds with significant interest in medicinal chemistry and drug development.
Synthesis of Quinazolin-4(3H)-ones
This compound serves as an excellent precursor for the synthesis of quinazolin-4(3H)-ones, a scaffold found in numerous bioactive molecules and pharmaceuticals. Two primary methods are highlighted here: a transition-metal-free approach and a copper-catalyzed process.
Transition-Metal-Free Synthesis of 2,3-Disubstituted Quinazolin-4-ones
This method involves a cesium carbonate-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by an intramolecular cyclization. This one-pot protocol is efficient for the formation of both 2-substituted and 2,3-disubstituted quinazolin-4-one rings.[1]
Experimental Protocol:
A mixture of this compound (1.0 mmol), the corresponding amide (1.2 mmol), and cesium carbonate (Cs2CO3, 2.0 mmol) in dimethyl sulfoxide (B87167) (DMSO, 3.0 mL) is heated in a sealed tube at 135 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired quinazolin-4(3H)-one.
Table 1: Synthesis of 2,3-Disubstituted Quinazolin-4-ones
| Entry | This compound Derivative | Amide | Product | Yield (%) |
| 1 | 2-Fluoro-N-methylbenzamide | Benzamide | 3-Methyl-2-phenylquinazolin-4(3H)-one | 70[1] |
| 2 | This compound | Benzamide | 2-Phenylquinazolin-4(3H)-one | 63[1] |
| 3 | 2-Fluoro-N-propylbenzamide | Benzamide | 2-Phenyl-3-propylquinazolin-4(3H)-one | 62 |
| 4 | This compound | 4-Methoxybenzamide | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 60[1] |
| 5 | 2-Fluoro-N-methylbenzamide | 2-Iodobenzamide | 2-(2-Iodophenyl)-3-methylquinazolin-4(3H)-one | 68[1] |
Logical Relationship: Transition-Metal-Free Quinazolinone Synthesis
Caption: Workflow for the transition-metal-free synthesis of quinazolinones.
One-Pot Synthesis of Methaqualone
A notable application of this methodology is the efficient, one-pot synthesis of the marketed drug methaqualone.[1]
Experimental Protocol:
To a solution of 2-fluoro-N-(o-tolyl)benzamide (1.0 mmol) and acetamide (B32628) (1.2 mmol) in DMSO (3.0 mL) is added cesium carbonate (2.0 mmol). The mixture is heated to 135 °C in a sealed tube and stirred for 24 hours. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield methaqualone (2-methyl-3-(o-tolyl)quinazolin-4(3H)-one).
Synthesis of Benzimidazoles and Benzothiazoles via a Two-Step Pathway
While the direct cyclization of this compound to benzimidazoles and benzothiazoles is not commonly reported, a versatile two-step approach can be employed. This involves the initial conversion of this compound to 2-aminobenzonitrile (B23959), a key intermediate for various heterocyclic syntheses.
Step 1: Synthesis of 2-Aminobenzonitrile from this compound
This conversion can be achieved through a dehydration reaction of the corresponding 2-aminobenzamide (B116534), which can be obtained from this compound via nucleophilic aromatic substitution with ammonia. A reported method for the dehydration of 2-aminobenzamide utilizes phenylphosphonic dichloride in pyridine (B92270).[2]
Experimental Protocol for Dehydration:
To a solution of 2-aminobenzamide (15 mmol) in pyridine (10 mL), a solution of phenylphosphonic dichloride (15 mmol) in pyridine (10 mL) is added. The mixture is heated at 60 °C for 2 hours. After cooling, the reaction mixture is poured into ice water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 2-aminobenzonitrile is then purified by crystallization or column chromatography.
Experimental Workflow: 2-Aminobenzonitrile Synthesis
Caption: Two-step synthesis of 2-aminobenzonitrile from this compound.
Step 2: Synthesis of 2-Arylbenzimidazoles from 2-Aminobenzonitrile
2-Aminobenzonitrile can be readily converted to 2-arylbenzimidazoles by reaction with aromatic aldehydes.
Experimental Protocol:
A mixture of 2-aminobenzonitrile (1 mmol), an aromatic aldehyde (1.2 mmol), and a catalytic amount of an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN) with hydrogen peroxide is heated under solvent-free conditions at 50 °C.[3] Alternatively, the reaction can be carried out in water at 75°C.[4] The reaction is monitored by TLC. Upon completion, the product is isolated by simple filtration or extraction and purified by recrystallization.
Table 2: Synthesis of 2-Arylbenzimidazoles from 2-Aminobenzonitrile
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylbenzimidazole | 95[3] |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzimidazole | 98[3] |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzimidazole | 96[3] |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)benzimidazole | 92[3] |
Step 2: Synthesis of 2-Substituted Benzothiazoles from 2-Aminobenzonitrile
2-Aminobenzonitrile can serve as a precursor for 2-substituted benzothiazoles through a copper-catalyzed reaction with a sulfur source.
Experimental Protocol:
A mixture of 2-aminobenzonitrile (1.0 mmol), sodium hydrosulfide (B80085) (NaSH, 1.5 mmol), and a catalytic amount of a copper salt (e.g., CuI, 10 mol%) in a suitable solvent such as DMF is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction is worked up by dilution with water and extraction with an organic solvent. The product is purified by column chromatography.
Biological Signaling Pathways
The heterocyclic scaffolds synthesized from this compound are known to interact with various biological targets and signaling pathways, making them attractive for drug discovery.
Anticancer Mechanisms of Benzimidazole (B57391) Derivatives
Benzimidazole derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes and disruption of cellular processes crucial for cancer cell proliferation and survival.[1][5][6][7][8]
Signaling Pathway: Anticancer Action of Benzimidazoles
Caption: Mechanisms of anticancer activity of benzimidazole derivatives.
Benzothiazole (B30560) Derivatives as Enzyme Inhibitors
Benzothiazole-based compounds have been investigated as inhibitors of various enzymes, including those involved in neurodegenerative diseases and cancer. For example, certain benzothiazole derivatives act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease.[9][10][11] Others have been designed as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[12]
Signaling Pathway: Benzothiazole Enzyme Inhibition
Caption: Benzothiazole derivatives as inhibitors of key enzymes.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 4. Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions [file.scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and reliable quantification of this compound is crucial for ensuring the quality, consistency, and purity of final products. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust, specific, and suitable for implementation in research and quality control laboratories.
Analytical Methodologies
A comparative overview of the two primary analytical techniques for this compound quantification is presented below. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Suitability | Ideal for non-volatile and thermally labile compounds. Well-suited for purity analysis and quantification in bulk materials and pharmaceutical formulations. | Excellent for volatile and semi-volatile compounds. Offers high specificity for identification and quantification, especially at trace levels. |
| Sample Preparation | Typically involves simple dissolution in a suitable solvent. | May require derivatization to improve volatility and thermal stability, although direct analysis is often possible. |
| Sensitivity | Good sensitivity, typically in the low µg/mL to ng/mL range. | High sensitivity, often reaching low ng/mL to pg/mL levels, particularly with selected ion monitoring (SIM). |
| Specificity | Good specificity with UV detection at a specific wavelength. Can be enhanced with a Diode Array Detector (DAD). | High specificity due to the unique mass fragmentation pattern of the analyte, providing structural confirmation.[1] |
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (B52724) (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound reference standard
-
Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 acetonitrile/water diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis and Quantification
A calibration curve is generated by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the sample is then determined from the calibration curve.
Table 3: Example Quantitative Data for HPLC Analysis
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) | Purity (%) |
| Standard 1 | 8.52 | 150234 | 10.0 | - |
| Standard 2 | 8.51 | 751120 | 50.0 | - |
| Standard 3 | 8.53 | 1503456 | 100.0 | - |
| Sample Batch A | 8.52 | 1487654 | 99.1 | 99.1% |
| Sample Batch B | 8.51 | 1491234 | 99.4 | 99.4% |
| Sample Batch C | 8.53 | 1485432 | 99.0 | 99.0% |
Note: This is example data for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a method for the sensitive and specific quantification of this compound using GC-MS.
Instrumentation and Materials
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: DB-624 capillary column (30 m x 0.25 mm, 1.4 µm) or equivalent.
-
Reagents:
-
Methanol (B129727) or Chloroform (GC grade)
-
This compound reference standard
-
Chromatographic and Mass Spectrometric Conditions
Table 4: GC-MS Method Parameters
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 250°C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) or Selected Ion Monitoring (SIM) |
| Monitored Ions (SIM) | m/z 139 (Molecular Ion), 121, 95 |
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards (e.g., 0.1-10 µg/mL).
-
Sample Solution (1 mg/mL): Dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL.[2]
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve based on the peak areas of the primary ion (m/z 139) for the standard solutions. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Table 5: Example Quantitative Data for GC-MS Analysis
| Sample ID | Retention Time (min) | Peak Area (m/z 139) | Calculated Concentration (µg/mL) |
| Standard 1 | 10.25 | 50123 | 0.5 |
| Standard 2 | 10.24 | 250615 | 2.5 |
| Standard 3 | 10.26 | 501230 | 5.0 |
| Sample Extract A | 10.25 | 375432 | 3.75 |
| Sample Extract B | 10.24 | 412345 | 4.12 |
| Sample Extract C | 10.26 | 398765 | 3.98 |
Note: This is example data for illustrative purposes.
Method Validation Overview
For regulatory purposes, the analytical methods should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo.
-
Linearity: Assessed by analyzing a minimum of five concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by recovery studies of spiked samples at three different concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) of < 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Visualizations
Caption: Workflow for HPLC quantification of this compound.
Caption: Workflow for GC-MS quantification of this compound.
References
Application Note: HPLC Method for Purity Analysis of 2-Fluorobenzamide
Introduction
2-Fluorobenzamide is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of active pharmaceutical ingredients (APIs) and chemical intermediates due to its high resolution, sensitivity, and accuracy.[2] This application note describes a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be specific and capable of separating this compound from its potential process-related impurities and degradation products.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental for developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO | [3] |
| Molecular Weight | 139.13 g/mol | [3][4] |
| Appearance | White to almost white powder or crystal | [1][5] |
| CAS Number | 445-28-3 | [3][5] |
Experimental Protocol
This section outlines the necessary instrumentation, reagents, and detailed procedures for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the purity analysis of this compound.
| Parameter | Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Solution Preparation
-
Mobile Phase A Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with diluted phosphoric acid. Filter the solution through a 0.45 µm membrane filter before use.[2]
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution Preparation (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution to analyze its purity.
-
Perform replicate injections of the standard solution to ensure system suitability (e.g., repeatability of retention time and peak area).
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
The following table presents hypothetical data from the purity analysis of three different batches of this compound.
| Batch No. | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Batch A | 12.54 | 45890 | 99.85 |
| Batch B | 12.56 | 46123 | 99.78 |
| Batch C | 12.53 | 45576 | 99.91 |
Method Validation Considerations
For use in a regulated environment, the analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity determination of this compound. The method is straightforward and utilizes common instrumentation and reagents, making it suitable for routine quality control analysis in both research and industrial settings. Proper method validation should be performed before its implementation for regulatory purposes.
References
Application Notes and Protocols for the Pilot-Scale Synthesis of 2-Fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of 2-Fluorobenzamide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The following sections outline two primary, scalable routes for pilot production: the amidation of 2-fluorobenzoyl chloride and the hydrolysis of 2-fluorobenzonitrile (B118710).
Synthesis Route 1: Amidation of 2-Fluorobenzoyl Chloride
This method is a robust and direct approach for the synthesis of this compound. It involves the reaction of 2-fluorobenzoyl chloride with an ammonia (B1221849) solution. The reaction is typically fast and proceeds with high yield.
Experimental Protocol
A detailed protocol for the amidation of 2-fluorobenzoyl chloride is as follows:
-
Reactor Setup : A suitable jacketed glass reactor is charged with 50g of tap water and 14g of a 25% ammonia solution (0.206 mol).[2]
-
Cooling : The mixture is cooled to a temperature between 0-10°C with vigorous stirring.[2]
-
Addition of 2-Fluorobenzoyl Chloride : 15.9g (0.100 mol) of 2-fluorobenzoyl chloride is added slowly to the ammonia solution while maintaining the temperature between 0-5°C to control the exothermic reaction.[2]
-
Reaction : After the addition is complete, the reaction mixture is maintained at a temperature of 10-15°C for 4 hours with continuous stirring.[2]
-
Filtration and Washing : The resulting solid product is collected by filtration and the filter cake is washed with 15g of tap water.[2]
-
Drying : The wet product is dried at 70-75°C to yield this compound.[2]
Process Workflow
Synthesis Route 2: Hydrolysis of 2-Fluorobenzonitrile
The hydrolysis of 2-fluorobenzonitrile offers an alternative scalable route to this compound. This method can be performed under acidic or basic conditions, with the basic hydrolysis using a peroxide promoter being a common industrial approach. A similar industrial process is used for the synthesis of 2,6-difluorobenzamide (B103285).[3]
Experimental Protocol
The following protocol is adapted from an industrial method for the synthesis of a related compound and can be optimized for this compound production:
-
Reactor Setup : Charge a suitable reactor with 2-fluorobenzonitrile.
-
Addition of Reagents : Add hydrogen peroxide and an alkali catalyst, such as sodium hydroxide (B78521), to the reactor. The mass ratio of 2,6-difluorobenzonitrile (B137791) to sodium hydroxide and hydrogen peroxide in a similar process is 100:1-10:200-300.[3]
-
Reaction Conditions : The reaction is carried out at a controlled temperature, which for a similar process is between 70-100°C.[3] The reaction progress should be monitored by a suitable analytical method like HPLC.
-
Work-up : Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
Purification : The crude product can be further purified by recrystallization if necessary to achieve the desired purity.
Process Workflow
Quantitative Data Summary
The following table summarizes the quantitative data for the two primary synthesis routes.
| Parameter | Route 1: Amidation of 2-Fluorobenzoyl Chloride | Route 2: Hydrolysis of 2-Fluorobenzonitrile (Adapted) |
| Starting Material | 2-Fluorobenzoyl Chloride | 2-Fluorobenzonitrile |
| Key Reagents | 25% Ammonia Solution | Hydrogen Peroxide, Sodium Hydroxide |
| Solvent | Water | Not specified, potentially an organic solvent or water |
| Reaction Temperature | 0-15°C[2] | 70-100°C[3] |
| Reaction Time | 4 hours[2] | Not specified, requires monitoring |
| Yield | 90%[2] | Up to 95% for a similar process[3] |
| Purity | Not specified | Up to 99% for a similar process[3] |
Safety and Handling Considerations for Pilot-Scale Production
-
2-Fluorobenzoyl Chloride : This reagent is corrosive and lachrymatory. Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The reaction with ammonia is exothermic and requires careful temperature control to prevent runaway reactions.
-
2-Fluorobenzonitrile : This compound is toxic and should be handled with care. Avoid inhalation and skin contact.
-
Hydrogen Peroxide : Concentrated solutions of hydrogen peroxide are strong oxidizers and can be corrosive. Use appropriate PPE and ensure proper material compatibility of the reactor and handling equipment.
-
Sodium Hydroxide : This is a corrosive base. Handle with appropriate PPE.
-
Pressure and Venting : Ensure the reactor is equipped with appropriate pressure relief and venting systems, especially when heating reactions.
Conclusion
Both the amidation of 2-fluorobenzoyl chloride and the hydrolysis of 2-fluorobenzonitrile are viable and scalable methods for the pilot production of this compound. The choice of route may depend on factors such as the cost and availability of starting materials, equipment capabilities, and desired purity of the final product. The amidation route is a lower-temperature process, while the hydrolysis route may offer higher purity. Both methods have demonstrated high yields in laboratory or analogous industrial processes. Careful process optimization and adherence to safety protocols are crucial for a successful scale-up.
References
Application Notes and Protocols for 2-Fluorobenzamide in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluorobenzamide as a scaffold in the development of potent and selective enzyme inhibitors. This document includes detailed experimental protocols for synthesis and evaluation, quantitative data for representative inhibitors, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a versatile building block in medicinal chemistry, recognized for its role in the synthesis of a variety of bioactive molecules.[1] The presence of the fluorine atom at the ortho position imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, making it an attractive moiety for the design of enzyme inhibitors.[2] Derivatives of this compound have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Featured Applications
Derivatives of this compound have been successfully employed in the development of inhibitors for several key enzyme targets:
-
Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3): N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of EGFR and HDAC3, which are both implicated in the progression of triple-negative breast cancer.[3]
-
Cyclooxygenase-2 (COX-2): 2-Fluorobenzoic acid, a related precursor, is a key component in the synthesis of selective COX-2 inhibitors, which are a cornerstone in the treatment of inflammation and pain.[2]
-
Monoamine Oxidase B (MAO-B): Fluorinated benzamide (B126) and related structures are integral to the design of potent and selective MAO-B inhibitors, which are therapeutic agents for Parkinson's disease.[4]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative enzyme inhibitors derived from or related to this compound.
| Compound ID | Target Enzyme(s) | IC50 Value | Reference |
| Compound 38 | EGFR | 20.34 nM | [3] |
| HDAC3 | 1.09 µM | [3] | |
| Compound VIIa | COX-2 | 0.29 µM | [5] |
| Celecoxib (Reference) | COX-2 | 0.42 µM | [5] |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 0.78 µM | [4] |
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[6][7][8] this compound-based inhibitors can bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of these pathways.
HDAC3 Mechanism of Action and Inhibition
Histone deacetylases (HDACs) remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[2] HDAC inhibitors, including those with a benzamide scaffold, chelate the zinc ion in the enzyme's active site, blocking its catalytic activity. This leads to histone hyperacetylation, chromatin relaxation, and the transcription of genes that can induce cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Synthesis of N-(Substituted benzyl)-2-fluorobenzamide Derivatives (General Procedure)
This protocol provides a general method for the synthesis of N-benzyl-2-fluorobenzamide derivatives, which can be adapted for various substituted benzylamines.
Workflow for Synthesis
Materials:
-
2-Fluorobenzoyl chloride
-
Substituted benzylamine (e.g., 4-fluorobenzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (Et3N) or Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolve the substituted benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the flask.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(substituted benzyl)-2-fluorobenzamide.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
In Vitro Enzyme Inhibition Assays
Workflow for Enzyme Inhibition Assay
Fluorometric COX-2 Inhibition Assay (Adapted from commercial kits)
This assay measures the peroxidase activity of COX-2, where the product of the cyclooxygenase reaction is used to oxidize a fluorogenic probe.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Test compounds (this compound derivatives) and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute test compounds and controls to 10X the final desired concentration in COX Assay Buffer.
-
Assay Plate Setup: Add 10 µL of diluted test inhibitor, positive control, or assay buffer (for enzyme control) to the wells of a 96-well plate.
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add diluted COX-2 enzyme solution to the wells containing the test compounds and controls.
-
Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Data Analysis: Choose two time points in the linear range of the reaction and calculate the rate of reaction (slope). Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorometric MAO-B Inhibition Assay (Adapted from commercial kits)
This assay is based on the fluorometric detection of H2O2, a byproduct of the oxidative deamination of the MAO-B substrate.
Materials:
-
MAO-B Enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., tyramine (B21549) or benzylamine)
-
Fluorescent Probe (e.g., OxiRed™ or GenieRed)
-
Developer/Horseradish Peroxidase (HRP)
-
Test compounds and a known MAO-B inhibitor (e.g., Selegiline)
-
96-well black plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit protocol. Prepare serial dilutions of the test compounds and positive control.
-
Assay Plate Setup: Add 10 µL of the diluted test compounds, positive control, or assay buffer (for enzyme control) to the wells.
-
Enzyme Incubation: Add 50 µL of the diluted MAO-B enzyme solution to each well. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Prepare a MAO-B Substrate Solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add 40 µL of this solution to each well.
-
Measurement: Measure the fluorescence kinetically at 37°C for 10-40 minutes.
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition and determine the IC50 value as described for the COX-2 assay.
Cellular Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 545 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This compound and its derivatives represent a valuable and versatile scaffold for the development of potent and selective enzyme inhibitors. The synthetic accessibility and the favorable physicochemical properties imparted by the fluorine atom make this a privileged starting point for inhibitor design. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound-based compounds in the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes: The Role of 2-Fluorobenzamide Derivatives in Advanced Polymer Synthesis
Introduction
Fluorinated polymers are a class of high-performance materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constant, and hydrophobicity. These characteristics make them indispensable in demanding applications across the aerospace, electronics, and biomedical industries. While 2-Fluorobenzamide in its native form is not a difunctional monomer suitable for direct polymerization, it serves as a valuable precursor for synthesizing novel fluorinated monomers. This document outlines the synthesis of a key derivative, 5-amino-2-fluorobenzoic acid, and its subsequent polymerization to produce a high-performance fluorinated polyamide. The incorporation of the fluoro- and benzamide-derived structures into the polymer backbone is anticipated to yield materials with enhanced solubility and thermal resistance.
Key Features and Potential Benefits of Polymers Derived from this compound Precursors
-
Enhanced Thermal Stability: The presence of the strong carbon-fluorine bond and the aromatic backbone contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td), making the resulting polymers suitable for high-temperature applications.
-
Improved Solubility: The fluorine atom can disrupt polymer chain packing, reducing crystallinity and improving solubility in organic solvents, which facilitates processing and film casting.
-
Low Dielectric Constant: The low polarizability of the C-F bond is expected to result in polymers with low dielectric constants, a critical property for materials used in microelectronics and high-frequency communication.
-
Chemical Resistance: The inherent stability of the aromatic amide linkages, combined with the chemical inertness imparted by fluorine, is likely to provide excellent resistance to a wide range of chemicals and solvents.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-2-fluorobenzoic Acid Monomer
This protocol describes a two-step synthesis of the AB-type monomer, 5-amino-2-fluorobenzoic acid, starting from 2-fluorobenzoic acid, a readily available precursor related to this compound.
Part A: Synthesis of 2-Fluoro-5-nitrobenzoic Acid
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluorobenzoic acid (e.g., 14.0 g, 0.1 mol).
-
Acid Mixture: Slowly add concentrated sulfuric acid (60 mL) to the flask while stirring in an ice bath to maintain the temperature below 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (9.0 mL) to concentrated sulfuric acid (20 mL) in the dropping funnel, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the stirred solution of 2-fluorobenzoic acid over 30-45 minutes, ensuring the reaction temperature does not exceed 15°C.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Isolation: Pour the reaction mixture slowly into 500 mL of ice-water. A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry in a vacuum oven at 60°C. The product is 2-fluoro-5-nitrobenzoic acid.
Part B: Reduction to 5-Amino-2-fluorobenzoic Acid
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized 2-fluoro-5-nitrobenzoic acid (e.g., 9.25 g, 0.05 mol) and ethanol (B145695) (200 mL).
-
Catalyst Addition: To this suspension, add stannous chloride dihydrate (SnCl2·2H2O) (e.g., 56.5 g, 0.25 mol).
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the ethanol by rotary evaporation. Add a saturated solution of sodium bicarbonate to the residue until the pH is approximately 8 to precipitate the tin salts.
-
Extraction: Extract the aqueous solution with ethyl acetate (B1210297) (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be recrystallized from an ethanol/water mixture to yield pure 5-amino-2-fluorobenzoic acid.
Protocol 2: Synthesis of Fluorinated Polyamide via Direct Polycondensation
This protocol details the synthesis of a fluorinated polyamide from the 5-amino-2-fluorobenzoic acid monomer using the Yamazaki-Higashi reaction, which is effective for producing polyamides under mild conditions.
-
Reaction Setup: A 100 mL three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer. The flask is flame-dried and cooled under a stream of dry nitrogen.
-
Reagents: Add the synthesized 5-amino-2-fluorobenzoic acid (e.g., 3.10 g, 0.02 mol), anhydrous lithium chloride (LiCl) (0.85 g), and N-methyl-2-pyrrolidone (NMP) (40 mL) to the flask. Stir the mixture until all solids are dissolved.
-
Activator Addition: Add pyridine (B92270) (3.2 mL) and triphenyl phosphite (B83602) (TPP) (5.2 mL, 0.02 mol) to the solution.
-
Polymerization: Heat the reaction mixture to 100°C and maintain this temperature for 3-5 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as polymerization proceeds.
-
Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into 400 mL of vigorously stirring methanol (B129727). A fibrous precipitate will form.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with hot methanol and then with water to remove residual salts and solvent.
-
Drying: Dry the purified fluorinated polyamide in a vacuum oven at 80°C for 24 hours.
Data Presentation
Table 1: Physicochemical Properties of this compound and Derived Monomer
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₆FNO | 139.13[1][2] | 114-117 | White Powder[2] |
| 5-Amino-2-fluorobenzoic Acid | C₇H₆FNO₂ | 155.13 | 185-188 (Hypothetical) | Off-white solid |
Table 2: Hypothetical Polymerization Results and Properties of Fluorinated Polyamide
| Monomer | Polymerization Method | Yield (%) | Inherent Viscosity (dL/g)¹ | Mₙ ( g/mol )² | PDI² |
| 5-Amino-2-fluorobenzoic Acid | Direct Polycondensation | > 95 | 0.85 - 1.20 | 35,000 - 55,000 | 1.8 - 2.5 |
¹ Measured in NMP at a concentration of 0.5 g/dL at 30°C. ² Estimated by Gel Permeation Chromatography (GPC) with polystyrene standards.
Table 3: Comparative Thermal Properties of Aromatic Polyamides
| Polymer | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5%, °C)³ |
| Poly(m-phenylene isophthalamide) (Nomex) | ~275 | ~450 |
| Hypothetical Fluorinated Polyamide | 290 - 320 | 480 - 530 |
³ Measured by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere at a heating rate of 10°C/min.
Visualizations
Caption: Synthetic pathway for 5-amino-2-fluorobenzoic acid.
Caption: Experimental workflow for polyamide synthesis.
Caption: Structure-property relationships in fluorinated polyamides.
References
Application Note: A Robust Protocol for the Synthesis of N-Aryl-2-fluorobenzamides via Palladium-Catalyzed Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Aryl benzamides are a critical structural motif found in numerous pharmaceutically active compounds and functional materials. Their synthesis is a key step in many drug discovery and development pipelines. The palladium-catalyzed Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, enabling the efficient coupling of aryl halides with a wide array of amine nucleophiles.[1][2] This protocol provides a detailed methodology for the synthesis of N-aryl-2-fluorobenzamides by reacting 2-fluorobenzamide with various anilines, utilizing a palladium-based catalytic system.
Experimental Workflow
The overall workflow for the synthesis, purification, and analysis of N-aryl-2-fluorobenzamides is depicted below. The process begins with the careful setup of the reaction under inert conditions, followed by heating to drive the coupling reaction. Subsequent steps involve quenching the reaction, extracting the desired product, and purifying it using column chromatography before final characterization.
Caption: General workflow for the palladium-catalyzed synthesis of N-aryl-2-fluorobenzamides.
Experimental Protocol: Palladium-Catalyzed Synthesis of N-(4-methoxyphenyl)-2-fluorobenzamide
This protocol details a representative Buchwald-Hartwig amination for the synthesis of a specific N-aryl-2-fluorobenzamide derivative. The conditions can be adapted for other aniline derivatives.
Materials and Equipment:
-
Reagents: this compound, 4-methoxyaniline, Palladium(II) Acetate (Pd(OAc)₂), X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene (B28343), Ethyl Acetate, Hexane (B92381), Deionized Water, Brine, Anhydrous Sodium Sulfate (B86663) (Na₂SO₄).
-
Equipment: Schlenk flask, magnetic stirrer hotplate, condenser, Argon or Nitrogen gas line with manifold, syringes, needles, TLC plates (silica gel 60 F₂₅₄), UV lamp, glass column for chromatography, rotary evaporator, standard laboratory glassware.
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), 4-methoxyaniline (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Using a syringe, add 5 mL of anhydrous, degassed toluene to the flask.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material (this compound) indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product (adsorbed onto a small amount of silica gel) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to isolate the pure N-(4-methoxyphenyl)-2-fluorobenzamide.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Characterization:
-
Determine the yield of the final product.
-
Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Data Presentation: Reaction of this compound with Various Anilines
The following table summarizes typical results for the palladium-catalyzed coupling of this compound with electronically diverse aniline derivatives under the conditions described above. Yields are representative and may vary.
| Entry | Aniline Derivative | Substituent Type | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |
| 1 | Aniline | Neutral | 18 | 100 | 85 |
| 2 | 4-Methoxyaniline | Electron-Donating | 16 | 100 | 92 |
| 3 | 4-Methylaniline | Electron-Donating | 16 | 100 | 88 |
| 4 | 4-Chloroaniline | Electron-Withdrawing (Halogen) | 24 | 110 | 75 |
| 5 | 4-Nitroaniline | Strongly Electron-Withdrawing | 24 | 110 | 55* |
Note: Strongly electron-withdrawing groups on the aniline can decrease its nucleophilicity, sometimes requiring higher temperatures, longer reaction times, or different catalyst/ligand systems for optimal yields.
Safety Precautions
-
Handling Reagents: Work in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Inert Atmosphere: Schlenk line techniques require proper training. Ensure all glassware is free of cracks and that pressure changes are managed safely.
-
Solvents: Toluene, ethyl acetate, and hexane are flammable. Keep away from ignition sources.
This protocol provides a reliable and adaptable framework for the synthesis of N-aryl-2-fluorobenzamides, which are valuable intermediates for further chemical exploration and drug development.
References
Application of 2-Fluorobenzamide Derivatives in the Synthesis of Modern Insecticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorobenzamide and its derivatives, particularly 2,6-difluorobenzamide (B103285), are pivotal chemical intermediates in the synthesis of several classes of modern insecticides. These compounds form the backbone of two major insecticide groups: the benzoylurea (B1208200) chitin (B13524) synthesis inhibitors and the anthranilic diamide (B1670390) ryanodine (B192298) receptor modulators. This document provides a comprehensive overview of the application of these benzamide (B126) derivatives in the synthesis of key insecticidal active ingredients. It includes detailed synthetic protocols, quantitative efficacy data against various lepidopteran pests, and methodologies for crucial bioassays. Furthermore, it elucidates the mechanisms of action through signaling pathway diagrams to provide a complete resource for researchers in agrochemical synthesis and development.
Introduction: The Role of Fluorinated Benzamides in Insecticide Chemistry
Fluorinated organic compounds have gained prominence in the agrochemical industry due to their unique properties, such as enhanced metabolic stability and binding affinity to target proteins. This compound and its di-fluorinated analogue, 2,6-difluorobenzamide, serve as critical starting materials for producing potent and selective insecticides. Their chemical structure allows for the creation of complex molecules that can effectively disrupt key physiological processes in insects. This document will focus on the synthesis and application of insecticides derived from these precursors, specifically the benzoylureas Chlorfluazuron (B1668723) and Flufenoxuron, and the anthranilic diamides Chlorantraniliprole (B1668704) and Flubendiamide (B33115).
Benzoylurea Insecticides: Chitin Synthesis Inhibitors
Benzoylurea insecticides act as insect growth regulators (IGRs) by interfering with the synthesis of chitin, a crucial component of the insect exoskeleton.[1][2] This disruption of the molting process is lethal to larval stages of various insect pests.[1] 2,6-Difluorobenzamide is a key building block for many commercialized benzoylurea insecticides.[3]
Synthesis of Chlorfluazuron from 2,6-Difluorobenzamide
Chlorfluazuron is a broad-spectrum benzoylurea insecticide effective against a wide range of chewing pests, particularly Lepidoptera, in crops like cotton, vegetables, and fruit.[3][4][5]
Experimental Protocol: Synthesis of Chlorfluazuron
This protocol is a two-step synthesis starting from 2,6-difluorobenzamide.
Step 1: Synthesis of 2,6-difluorobenzoyl isocyanate
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve 2,6-difluorobenzamide in a suitable solvent such as dichloroethane.
-
Cool the solution to below 0°C using an ice bath.
-
Slowly add a solution of oxalyl chloride in dichloroethane dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 70°C.
-
Maintain the reaction at 70°C for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent and excess oxalyl chloride under vacuum to obtain the crude 2,6-difluorobenzoyl isocyanate as a light brown liquid. This intermediate is typically used in the next step without further purification.[6][7]
Step 2: Synthesis of Chlorfluazuron
-
In a separate reaction vessel, dissolve 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline in a suitable solvent like dichloroethane.
-
Add the crude 2,6-difluorobenzoyl isocyanate solution from Step 1 to this mixture.
-
The condensation reaction is typically carried out at a controlled temperature, for instance, by heating to reflux for several hours.[8]
-
Monitor the reaction for completion.
-
Upon completion, the reaction mixture is cooled, and the crude Chlorfluazuron is precipitated.
-
The precipitate is collected by filtration, washed with a suitable solvent to remove impurities, and then dried to yield the final product.[8]
Synthesis of Flufenoxuron from 2,6-Difluorobenzamide
Flufenoxuron is another important benzoylurea insecticide and acaricide.[9] Its synthesis also utilizes 2,6-difluorobenzamide as a key precursor.
Experimental Protocol: Synthesis of Flufenoxuron
The synthesis of Flufenoxuron involves the coupling of 2,6-difluorobenzoyl isocyanate with a specific fluorinated aniline (B41778) derivative.
-
Prepare 2,6-difluorobenzoyl isocyanate from 2,6-difluorobenzamide and triphosgene (B27547) in a solvent like dichloromethane. The reaction is typically refluxed for 2-9 hours. After the reaction, the solvent and excess reagents are removed by distillation to yield the isocyanate.[10]
-
In a separate reaction, synthesize the intermediate 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline.[11]
-
React the 2,6-difluorobenzoyl isocyanate with 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline in an appropriate solvent. This reaction forms the urea (B33335) linkage.[12]
-
The resulting Flufenoxuron is then isolated from the reaction mixture, purified, and dried.
Anthranilic Diamide Insecticides: Ryanodine Receptor Modulators
Anthranilic diamide insecticides represent a newer class of insecticides with a unique mode of action. They selectively activate insect ryanodine receptors, leading to an uncontrolled release of internal calcium stores, which causes muscle paralysis and ultimately death of the insect.[13][14] While not always directly synthesized from this compound, the core structure of these molecules often involves a substituted benzamide moiety.
Synthesis of Chlorantraniliprole
Chlorantraniliprole is a broad-spectrum insecticide with excellent activity against a range of lepidopteran pests.[7] A key intermediate in its synthesis is 2-amino-5-chloro-N,3-dimethylbenzamide.
Experimental Protocol: Synthesis of Chlorantraniliprole
This synthesis involves the coupling of a pyrazole (B372694) carboxylic acid with the key benzamide intermediate.
Step 1: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
This intermediate can be synthesized through various routes. One common method starts from 2-amino-3-methylbenzoic acid.[15]
-
Chlorination of 2-amino-3-methylbenzoic acid using a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas in an organic solvent yields 2-amino-5-chloro-3-methylbenzoic acid.[15]
-
The resulting carboxylic acid is then converted to the corresponding benzoxazinone (B8607429) by reacting with an agent like solid phosgene.[15]
-
Finally, the benzoxazinone is subjected to a ring-opening reaction with methylamine (B109427) gas or an aqueous solution to yield 2-amino-5-chloro-N,3-dimethylbenzamide.[15][16]
Step 2: Synthesis of Chlorantraniliprole
-
In a reaction vessel, combine 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in a solvent such as propionitrile.[6]
-
Add a base, for example, 3-picoline, to the mixture.
-
Cool the mixture to a low temperature (e.g., -5°C to 0°C).
-
Add methanesulfonyl chloride dropwise to the cooled mixture.[6]
-
Allow the reaction to proceed for several hours at a controlled temperature.
-
After the reaction is complete, water is added to precipitate the crude Chlorantraniliprole.
-
The product is collected by filtration, washed, and dried.[6]
Synthesis of Flubendiamide
Flubendiamide is another significant diamide insecticide. Its synthesis is complex and involves the creation of three distinct structural components that are then assembled.[17] While a direct synthesis from this compound is not the standard route, the final molecule contains a substituted benzamide functional group, highlighting the importance of this chemical class. The synthesis generally involves the preparation of a substituted phthaloyl moiety, an aromatic amide part, and an aliphatic amide part, which are then coupled.[17]
Quantitative Efficacy Data
The efficacy of these insecticides is typically determined through bioassays that measure the concentration or dose required to cause 50% mortality in a test population (LC50 or LD50).
Table 1: Efficacy of Benzoylurea Insecticides Against Key Lepidopteran Pests
| Insecticide | Pest Species | Bioassay Method | Efficacy (LD50/LC50) | Reference |
| Chlorfluazuron | Spodoptera littoralis | Topical Application | LD50: >8500 mg/kg (rat, oral) | [4][5] |
| Flufenoxuron | Agrotis ipsilon | Not Specified | LC50: 4.68 mg/L | [10] |
Table 2: Efficacy of Anthranilic Diamide Insecticides Against Key Lepidopteran Pests
| Insecticide | Pest Species | Bioassay Method | Efficacy (LC50) | Reference |
| Chlorantraniliprole | Plutella xylostella | Leaf-dip | 0.23 mg/L (48h) | [12] |
| Loxostege sticticalis | Insect-dip | 0.08183 µg/L (72h) | [12] | |
| Spodoptera frugiperda | Diet-incorporated | 0.066 - 0.93 µg/mL | [18] | |
| Spodoptera litura | Leaf-dip | 0.0055% | [19] | |
| Spodoptera exigua | Leaf immersion | 113.518 mg/L | [20] | |
| Flubendiamide | Mythimna separata | Not Specified | 0.0412 mg/L | [1] |
| Tuta absoluta | Not Specified | 37.29 mg a.i./L | [14] | |
| Aphis craccivora | Not Specified | 0.017 ppm (48h) | [8] | |
| Drosophila melanogaster | Not Specified | 4897.79 µg/mL (72h) | [21] |
Experimental Protocols for Bioassays
Leaf-Dip Bioassay Protocol (for Plutella xylostella)
This method is commonly used to assess the efficacy of insecticides against leaf-eating insects.[13]
-
Preparation of Test Solutions: Prepare a series of dilutions of the test insecticide in water. A wetting agent may be added to ensure even coating of the leaves.
-
Leaf Treatment: Dip cabbage leaf discs (e.g., 6 cm in diameter) into the test solutions for approximately 10-30 seconds with gentle agitation.[13][22] Control leaves are dipped in a solution containing only water and the wetting agent.
-
Drying: Allow the treated leaves to air dry on a paper towel.
-
Insect Exposure: Place the dried leaf discs into petri dishes or other suitable containers. Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each container.[23]
-
Incubation: Maintain the containers under controlled conditions (e.g., 25°C, 60% RH, and a 16:8 light:dark photoperiod).[13]
-
Mortality Assessment: Assess larval mortality after a specific period, typically 48 to 96 hours. Larvae that are unable to move in a coordinated manner when prodded are considered dead.[13]
-
Data Analysis: Correct for control mortality using Abbott's formula and calculate the LC50 value using probit analysis.
Topical Application Bioassay Protocol (for Spodoptera littoralis)
This method is used to determine the dose of an insecticide that is lethal when applied directly to the insect's body.[24][25][26][27]
-
Preparation of Dosing Solutions: Dissolve the technical grade insecticide in a suitable volatile solvent, such as acetone, to prepare a range of concentrations.
-
Insect Handling: Use third or fourth-instar larvae of a consistent weight. The larvae are typically immobilized by chilling them briefly.
-
Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thoracic region of each larva. Control larvae are treated with the solvent only.
-
Post-treatment: After application, place the larvae in individual containers with a food source (e.g., artificial diet or host plant leaves).
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment.
-
Data Analysis: Calculate the LD50 value (in µg of insecticide per gram of insect body weight) using probit analysis.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Benzoylurea Insecticides
Caption: Mechanism of action of benzoylurea insecticides via chitin synthesis inhibition.
Mechanism of Action of Anthranilic Diamide Insecticides
Caption: Mechanism of action of anthranilic diamide insecticides via ryanodine receptor activation.
General Workflow for Insecticide Synthesis and Evaluation
Caption: General workflow from synthesis to biological evaluation of novel insecticides.
Conclusion
This compound and its derivatives are indispensable precursors in the creation of highly effective and commercially successful insecticides. The benzoylureas, synthesized from 2,6-difluorobenzamide, continue to be important tools for managing insect pests through their specific action on chitin synthesis. The anthranilic diamides, which feature a substituted benzamide core, offer a distinct mode of action by targeting insect ryanodine receptors, making them valuable for resistance management. The protocols and data presented herein provide a detailed resource for researchers engaged in the discovery and development of new insect control agents, underscoring the continued importance of fluorinated benzamides in modern agrochemistry.
References
- 1. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Studies on the Synthetic Process of 2-Amino-5-chloro-N, 3-dimethylbenzamide and Ethyl 2-Methylacetoacetate - Dissertation [m.dissertationtopic.net]
- 3. Chlorfluazuron 50g/L EC Acaricide Insecticide For Controlling Lepidoptera [agrochemicalpesticides.com]
- 4. iskbc.com [iskbc.com]
- 5. iskweb.co.jp [iskweb.co.jp]
- 6. CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents [patents.google.com]
- 7. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 8. entomoljournal.com [entomoljournal.com]
- 9. CN101948413A - Method for preparing flubendiamide - Google Patents [patents.google.com]
- 10. CN101906070A - Method for chemically synthesizing fluazuron - Google Patents [patents.google.com]
- 11. irac-online.org [irac-online.org]
- 12. mdpi.com [mdpi.com]
- 13. irac-online.org [irac-online.org]
- 14. entomol.org [entomol.org]
- 15. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 16. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. repository.lsu.edu [repository.lsu.edu]
- 19. entomoljournal.com [entomoljournal.com]
- 20. Frontiers | Effects of LC50 chlorantraniliprole using different application methods on adult Spodoptera exigua and across generations [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima - PMC [pmc.ncbi.nlm.nih.gov]
- 24. par.nsf.gov [par.nsf.gov]
- 25. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 26. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled 2-Fluorobenzamide for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of radiolabeled 2-fluorobenzamide, a promising agent for in vivo imaging studies using Positron Emission Tomography (PET). The focus is on the incorporation of the positron-emitting radionuclide Fluorine-18 (B77423) ([¹⁸F]), which is widely utilized in PET due to its favorable decay characteristics.[1][2]
Introduction
Radiolabeled benzamides are a class of compounds that have shown significant potential as imaging agents for various biological targets, including sigma receptors, which are implicated in a range of neurological disorders and cancer.[3][4] Specifically, this compound, when labeled with a positron-emitting radionuclide like ¹⁸F, can serve as a valuable tool for non-invasive in vivo imaging and quantification of its target binding sites using PET.[5][6][7] This technology allows for real-time investigation of pharmacokinetics, biodistribution, and target engagement of novel therapeutics.
This guide details the necessary materials, equipment, and step-by-step procedures for the synthesis and purification of [¹⁸F]this compound, along with a general protocol for its application in preclinical imaging studies.
Data Presentation
The following table summarizes typical quantitative data associated with the radiosynthesis of [¹⁸F]-labeled benzamide (B126) derivatives, providing a benchmark for successful synthesis.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay corrected) | 4 - 22% | [3][8] |
| Specific Activity | 0.4 - 1.0 Ci/µmol | [3] |
| Radiochemical Purity | > 99% | [9] |
| Total Synthesis Time | 70 - 90 minutes | [3][9] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound
This protocol describes the synthesis of [¹⁸F]this compound from a nitro-precursor via nucleophilic aromatic substitution. The procedure is well-suited for automation using a commercial radiosynthesis module.
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (cyclotron-produced)
-
2-Nitrobenzamide (B184338) (precursor)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Water for injection
-
Sterile water
-
Sep-Pak® Light QMA cartridge
-
Sep-Pak® C18 cartridge
-
Sterile vent filter (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column and a radiation detector.
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned QMA anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at an elevated temperature (typically 90-110°C) to yield the anhydrous and highly reactive [¹⁸F]KF-K₂₂₂ complex.[8]
-
-
Nucleophilic Substitution Reaction:
-
A solution of the 2-nitrobenzamide precursor in anhydrous DMSO is added to the dried [¹⁸F]KF-K₂₂₂ complex in the reaction vessel.
-
The reaction mixture is heated to 140°C for 20 minutes to facilitate the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride.[3]
-
-
Purification by HPLC:
-
After cooling, the reaction mixture is diluted with water and injected into a semi-preparative HPLC system.
-
The fraction containing the [¹⁸F]this compound is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with sterile water to remove any remaining HPLC solvents.
-
The final product, [¹⁸F]this compound, is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve the desired concentration and a physiologically acceptable ethanol concentration.
-
Protocol 2: In Vivo PET Imaging in a Rodent Model
This protocol provides a general workflow for evaluating the biodistribution of [¹⁸F]this compound in a preclinical rodent model.
Materials and Equipment:
-
[¹⁸F]this compound solution for injection
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Warming pad
-
Syringes and needles
-
Animal model (e.g., healthy mice or rats, or a disease model)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 4% for induction, 2% for maintenance).
-
Place the animal on the scanner bed, which is equipped with a warming pad to maintain body temperature.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹⁸F]this compound (typically 5-10 MBq) via a tail vein catheter.
-
-
PET/CT Imaging:
-
Acquire dynamic or static PET images over a specified duration (e.g., 60-120 minutes post-injection).[3]
-
A CT scan is typically performed for anatomical co-registration and attenuation correction of the PET data.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) on various organs and tissues (e.g., brain, heart, liver, kidneys, muscle, and tumor if applicable) to generate time-activity curves.
-
Calculate the uptake of the radiotracer in each ROI, often expressed as the mean Standardized Uptake Value (SUVmean).
-
-
Blocking Studies (Optional):
-
To assess target-specific binding, a separate cohort of animals can be pre-treated with a known ligand for the target of interest (e.g., haloperidol (B65202) for sigma receptors) before the administration of [¹⁸F]this compound.[3]
-
A significant reduction in the uptake of the radiotracer in the target tissue in the pre-treated group compared to the control group indicates specific binding.
-
Visualizations
Caption: Workflow for the automated radiosynthesis of [¹⁸F]this compound.
Caption: General workflow for in vivo PET imaging with [¹⁸F]this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]
- 3. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7659400B2 - Radiolabelled benzamide analogues, their synthesis and use in diagnostic imaging - Google Patents [patents.google.com]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
- 6. Radiolabeled Compounds for Diagnosis and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled tracers for imaging of tumor angiogenesis and evaluation of anti-angiogenic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthesis and PET imaging studies of [18F]2-fluoroquinolin-8-ol ([18F]CABS13) in transgenic mouse models of Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of 2-Fluorobenzamide Derivatives in the Synthesis of MEK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the application of 2-fluorobenzamide derivatives in the synthesis of kinase inhibitors, with a specific focus on the MEK inhibitor, Trametinib. While direct utilization of this compound is not prominently documented, its structural motif is a key component of potent kinase inhibitors. This guide outlines a plausible synthetic route to Trametinib starting from a this compound precursor, details the mechanism of action of MEK inhibitors, and provides experimental protocols for their evaluation.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery and development. The benzamide (B126) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This document explores the synthetic utility of this compound derivatives in the preparation of targeted kinase inhibitors.
Featured Kinase Inhibitor: Trametinib
Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] It is approved for the treatment of various cancers, particularly BRAF-mutant melanoma.[3][4] The chemical structure of Trametinib features a 2-fluoro-substituted phenyl ring, highlighting the importance of this substitution pattern for its biological activity.
Quantitative Data for Trametinib
| Parameter | Value | Kinase Target | Reference |
| IC50 | ~2 nM | MEK1 | [5] |
| IC50 | ~2 nM | MEK2 | [5] |
Synthetic Pathway to Trametinib from a this compound Derivative
While a direct synthesis from this compound is not explicitly detailed in the literature, a plausible and chemically sound route can be constructed based on known organic reactions. The key is the preparation of the intermediate N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea . This can be envisioned to start from a 2-fluoro-4-iodobenzamide (B8719142), a close derivative of this compound.
Logical Flow of Trametinib Synthesis
Caption: Synthetic workflow for Trametinib.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-iodobenzamide
-
To a solution of 2-fluoro-4-iodobenzoic acid (1 equivalent) in thionyl chloride (5 equivalents), add a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture at reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in a suitable solvent (e.g., dichloromethane).
-
Slowly add this solution to a cooled (0 °C) concentrated solution of ammonium (B1175870) hydroxide (B78521) (10 equivalents).
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-4-iodobenzamide.
Protocol 2: Synthesis of 2-Fluoro-4-iodoaniline via Hofmann Rearrangement [6][7]
-
Prepare a solution of sodium hypobromite (B1234621) (NaOBr) in situ by slowly adding bromine (1.1 equivalents) to a cold (0 °C) solution of sodium hydroxide (4 equivalents) in water.
-
Add 2-fluoro-4-iodobenzamide (1 equivalent) to the freshly prepared NaOBr solution.
-
Warm the reaction mixture to 50-70 °C and stir for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford 2-fluoro-4-iodoaniline.
Protocol 3: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Dissolve 2-fluoro-4-iodoaniline (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Add cyclopropyl isocyanate (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.
Protocol 4: Synthesis of Trametinib
-
To a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add sodium ethoxide (2.5 equivalents) at 0 °C.
-
Warm the mixture to room temperature and then add a solution of the appropriate pyridine (B92270) trione (B1666649) derivative.
-
Heat the reaction mixture at 60 °C for 8 hours.
-
Cool the reaction to room temperature and adjust the pH to 2-3 with hydrochloric acid.
-
Concentrate the mixture and dissolve the residue in dichloromethane.
-
Wash with water, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by recrystallization from acetone (B3395972) to yield Trametinib.
Mechanism of Action: MEK Inhibition
Trametinib functions by inhibiting the MEK1 and MEK2 enzymes within the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[8] In many cancers, mutations in BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2] Trametinib binds to an allosteric pocket of MEK1/2, locking the enzyme in an inactive conformation and preventing its phosphorylation and activation of the downstream kinase, ERK.[2]
RAS/RAF/MEK/ERK Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling cascade.
In Vitro Kinase Inhibition Assay
Protocol 5: In Vitro MEK1 Kinase Inhibition Assay (Luminescence-based) [9]
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to MEK1 activity.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 (substrate)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., Trametinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add a mixture of MEK1 enzyme and inactive ERK2 substrate in kinase buffer to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion
Derivatives of this compound are valuable precursors in the synthesis of complex and potent kinase inhibitors like Trametinib. The strategic incorporation of the 2-fluoro-phenyl motif is crucial for achieving high inhibitory activity against MEK1/2. The synthetic and analytical protocols provided herein offer a comprehensive guide for researchers engaged in the discovery and development of novel kinase inhibitors. A thorough understanding of the underlying signaling pathways and robust in vitro assays are essential for the successful advancement of these therapeutic agents.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. benchchem.com [benchchem.com]
- 3. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trametinib - Wikipedia [en.wikipedia.org]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Hofmann rearrangement | CoLab [colab.ws]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low yield in 2-Fluorobenzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Fluorobenzamide, a key intermediate in pharmaceutical and agrochemical research. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a significantly lower yield than expected in my this compound synthesis. What are the general areas I should investigate?
Low yields in this compound synthesis can stem from several common factors, regardless of the specific synthetic route. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing, especially in heterogeneous mixtures.[1]
-
Purity of Reagents and Solvents: The presence of impurities, particularly water, in starting materials or solvents can be detrimental. Moisture can hydrolyze reactive intermediates like 2-fluorobenzoyl chloride, leading to the formation of 2-fluorobenzoic acid as a byproduct.[1] Ensure all reagents and solvents are anhydrous where specified.
-
Side Product Formation: Competing side reactions can consume starting materials, thereby reducing the yield of the desired this compound. The nature of these side reactions is specific to the synthetic method employed.
-
Product Decomposition: this compound may be unstable under certain reaction or workup conditions, such as high temperatures or strongly acidic or basic environments.
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps. Optimizing these procedures is crucial for maximizing the isolated yield.
Q2: My reaction of 2-fluorobenzoyl chloride with ammonia (B1221849) is resulting in a low yield. What are the likely causes?
This is a common and efficient method for amide bond formation, but several factors can negatively impact the yield:
-
Hydrolysis of 2-Fluorobenzoyl Chloride: 2-fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis. Any moisture in the reaction setup, including wet solvents or glassware, will convert it to the unreactive 2-fluorobenzoic acid.
-
Protonation of Ammonia: The reaction generates hydrochloric acid (HCl) as a byproduct. This will react with the ammonia, protonating it to form the non-nucleophilic ammonium (B1175870) ion (NH₄⁺), which will not react with the acyl chloride. To counteract this, a base such as triethylamine (B128534) or pyridine (B92270) is often used to neutralize the HCl.
-
Inadequate Temperature Control: The reaction is exothermic. If the temperature is not controlled, it can lead to the formation of side products. It is often recommended to perform the addition of 2-fluorobenzoyl chloride at a low temperature (e.g., 0-5 °C).
Q3: I am attempting to synthesize this compound from 2-fluorobenzoic acid using a coupling reagent, but the yield is poor. What should I check?
Amide coupling reactions are a powerful tool, but they require careful optimization. Common issues include:
-
Choice of Coupling Reagent: Not all coupling reagents are equally effective for all substrates. Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole). The choice of reagent and any additives should be carefully considered.
-
Reaction Conditions: The solvent, temperature, and reaction time can all significantly impact the yield. Aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are typically used.
-
Steric Hindrance: While less of a concern with ammonia, sterically hindered amines or carboxylic acids can react slowly.
-
Side Reactions of Activated Intermediates: The activated carboxylic acid intermediate can sometimes undergo side reactions before reacting with the amine.
Q4: Can I synthesize this compound from 2-fluorobenzonitrile (B118710)? What are the potential challenges?
Yes, the hydrolysis of 2-fluorobenzonitrile to this compound is a viable route.[1] However, controlling the reaction to prevent further hydrolysis to 2-fluorobenzoic acid is the primary challenge.
-
Over-hydrolysis: The amide product can be further hydrolyzed to the carboxylic acid under the reaction conditions. Careful control of temperature, reaction time, and the amount of catalyst is crucial.
-
Reaction Conditions: The hydrolysis can be performed under acidic or basic conditions. A patented method describes the use of hydrogen peroxide with a catalytic amount of sodium hydroxide (B78521) at 35-40 °C to achieve a high yield of the amide.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Symptom | Possible Cause | Recommended Action |
| Low conversion of starting material (e.g., 2-fluorobenzoyl chloride or 2-fluorobenzoic acid) | Incomplete reaction | Increase reaction time, optimize temperature, ensure efficient stirring. |
| Poor quality of reagents | Use fresh, high-purity reagents. Ensure solvents are anhydrous. | |
| Presence of a significant amount of 2-fluorobenzoic acid as a byproduct | Hydrolysis of 2-fluorobenzoyl chloride | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Over-hydrolysis of 2-fluorobenzonitrile | Carefully control reaction time and temperature. Use a catalytic amount of base. | |
| Formation of unknown byproducts | Side reactions | Analyze byproducts by techniques such as NMR, MS, or IR to identify them. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation. |
| Low isolated yield after workup | Product loss during extraction or purification | Optimize pH for extraction. Use minimal solvent for recrystallization and ensure the mother liquor is properly cooled to maximize precipitation. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Fluorobenzoyl Chloride
This protocol is a standard method for the acylation of ammonia.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve concentrated aqueous ammonia (2 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-fluorobenzoyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the cooled ammonia solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding cold water. Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Protocol 2: Synthesis of this compound from 2-Fluorobenzoic Acid using EDC and HOBt
This method utilizes common peptide coupling reagents for amide bond formation.
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Activation: Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amidation: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 3: Synthesis of this compound via Hydrolysis of 2-Fluorobenzonitrile
This protocol is based on a patented method and requires careful temperature control.
-
Reaction Setup: In a reaction vessel, charge 2-fluorobenzonitrile (1 equivalent) and an aqueous solution of hydrogen peroxide (25-30% w/w, 2-3 weight equivalents).
-
Catalysis and Hydrolysis: While stirring, maintain the temperature at 35-40 °C. Slowly add a catalytic amount of 10-30% aqueous sodium hydroxide solution over 2-5 hours. The molar ratio of sodium hydroxide to the nitrile should be between 0.01 and 0.2.
-
Reaction Completion: After the addition of the base, continue to stir the mixture at 35-40 °C for an additional 1-3 hours.
-
Workup: Cool the reaction mixture to 5 °C. Neutralize with 10% hydrochloric acid.
-
Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
Purification: Dry the collected solid in an oven to obtain this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic pathways for this compound.
References
Technical Support Center: Optimizing 2-Fluorobenzamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to facilitate the synthesis of 2-Fluorobenzamide. All quantitative data is summarized for clear comparison, and key workflows are visualized to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most prevalent laboratory-scale synthesis methods are:
-
Amidation of 2-Fluorobenzoyl Chloride: This is a rapid and often high-yielding reaction of 2-fluorobenzoyl chloride with an ammonia (B1221849) source.
-
Hydrolysis of 2-Fluorobenzonitrile (B118710): This method converts the nitrile group to a primary amide, typically under basic conditions using an oxidizing agent like hydrogen peroxide.[1]
-
Amide Coupling of 2-Fluorobenzoic Acid: This approach involves activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of ammonia.
Q2: What are the critical safety precautions for this compound synthesis?
A2: Always prioritize safety by taking the following precautions:
-
Fume Hood: Conduct all reactions in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat at all times.
-
Reagent Handling: 2-Fluorobenzoyl chloride is corrosive and a lachrymator; handle with extreme care. Thionyl chloride, sometimes used to prepare the acid chloride, is also highly corrosive and reacts violently with water.
-
Temperature Control: Be prepared to use ice baths to manage exothermic reactions, particularly during the addition of reagents.
Q3: How can I effectively purify crude this compound?
A3: The choice of purification method depends on the impurities present:
-
Recrystallization: This is a highly effective technique for removing small amounts of impurities. Suitable solvents include water, ethanol (B145695), methanol, hexanes, toluene, or a mixture of ethanol and water.[2]
-
Silica (B1680970) Gel Column Chromatography: This method is ideal for separating the product from byproducts with different polarities, such as unreacted starting materials or side-products like dicyclohexylurea (DCU). A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes.
Q4: What are the likely impurities in my final product?
A4: The nature of impurities is typically route-dependent:
-
Unreacted Starting Materials: Residual 2-fluorobenzoyl chloride, 2-fluorobenzonitrile, or 2-fluorobenzoic acid.
-
Route-Specific Byproducts: 2-fluorobenzoic acid may be present from the hydrolysis of 2-fluorobenzoyl chloride. Dicyclohexylurea (DCU) is a common byproduct in DCC coupling reactions.
-
Residual Solvents: Trace amounts of solvents from the reaction or purification steps may remain.
Troubleshooting Guides and Experimental Protocols
Method 1: Synthesis from 2-Fluorobenzoyl Chloride
This is a classic and efficient method for amide bond formation.
Experimental Protocol
-
In a round-bottom flask equipped with a magnetic stirrer, add aqueous ammonia (25%, 1.2 eq.) to a suitable solvent such as dichloromethane (B109758) (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq.) in DCM to the cooled ammonia solution dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography.
Troubleshooting Q&A
Q: My reaction yield is significantly lower than expected. What are the common causes?
A: Low yields in this synthesis can often be traced to several key factors:
-
Hydrolysis of Starting Material: 2-Fluorobenzoyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 2-fluorobenzoic acid. It is critical to use anhydrous solvents and prevent atmospheric moisture from entering the reaction vessel.
-
Incomplete Reaction: Ensure sufficient reaction time and efficient stirring to allow the reaction to proceed to completion.
-
Product Loss During Workup: Significant product can be lost during aqueous extractions if the phases are not separated carefully or if too many transfers are performed.
Q: My final product has a lower melting point and appears acidic. What is the likely contaminant?
A: This strongly suggests the presence of 2-fluorobenzoic acid as an impurity due to the hydrolysis of the starting material.
-
Troubleshooting Steps:
-
Confirmation: The presence of a carboxylic acid can be confirmed by a broad O-H stretch in the IR spectrum (around 2500-3300 cm⁻¹).
-
Removal: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. The acidic impurity will be converted to its water-soluble salt and extracted into the aqueous layer. Separate the organic layer, dry, and concentrate to obtain a purer product.
-
Method 2: Synthesis from 2-Fluorobenzonitrile
This method involves the controlled hydrolysis of a nitrile to a primary amide.
Experimental Protocol
-
Dissolve 2-fluorobenzonitrile (1.0 eq.) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and ethanol.
-
To this solution, add a catalytic amount of a base (e.g., sodium hydroxide).
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, ~3 eq.) dropwise, ensuring the temperature remains below 40 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the this compound.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Further purification can be achieved by recrystallization.
Troubleshooting Q&A
Q: The hydrolysis reaction is slow or incomplete. How can I drive it to completion?
A: Several factors can be adjusted to improve the reaction rate and conversion:
-
Temperature: While the initial addition of hydrogen peroxide is exothermic and requires cooling, gentle heating (e.g., to 50-60 °C) after the addition is complete can increase the reaction rate.
-
Reaction Time: Nitrile hydrolysis can be slow; ensure the reaction is running for a sufficient duration.
-
Reagent Stoichiometry: Ensure that the base and hydrogen peroxide are present in adequate amounts.
Q: My product is contaminated with 2-fluorobenzoic acid. How can I prevent this?
A: The formation of 2-fluorobenzoic acid is due to the over-hydrolysis of the amide product.
-
Troubleshooting Steps:
-
Milder Conditions: Use a lower reaction temperature or a less concentrated base to reduce the rate of the second hydrolysis step.
-
Careful Monitoring: Track the reaction progress closely by TLC. Work up the reaction as soon as the starting nitrile has been consumed to minimize the formation of the carboxylic acid byproduct.
-
Method 3: Synthesis from 2-Fluorobenzoic Acid
This approach utilizes a coupling agent to form the amide bond, avoiding the need for an acid chloride intermediate.
Experimental Protocol
-
Dissolve 2-fluorobenzoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Add dicyclohexylcarbodiimide (DCC, 1.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Introduce ammonia, either by bubbling ammonia gas through the solution or by adding a solution of ammonia in an appropriate solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Q&A
Q: There is a significant amount of a white, insoluble solid in my final product. What is it and how can it be removed?
A: This is the dicyclohexylurea (DCU) byproduct from the DCC coupling agent.
-
Troubleshooting Steps:
-
Filtration: DCU has low solubility in many common organic solvents and can be largely removed by filtering the reaction mixture.
-
Chromatography: Any remaining DCU can be effectively removed by silica gel column chromatography.
-
Q: The reaction is not working, and I am recovering my starting material. What are the likely issues?
A: The failure of a coupling reaction often points to issues with reagents or reaction conditions:
-
Reagent Quality: DCC is sensitive to moisture and can degrade over time. Ensure you are using fresh, high-quality DCC.
-
Anhydrous Conditions: Amide coupling reactions require anhydrous conditions, as water can react with the activated carboxylic acid intermediate. Use oven-dried glassware and anhydrous solvents.
-
Insufficient Activation: If the reaction is sluggish, consider increasing the amount of the coupling agent slightly or ensuring the catalytic DMAP is present and active.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method 1: From 2-Fluorobenzoyl Chloride | Method 2: From 2-Fluorobenzonitrile | Method 3: From 2-Fluorobenzoic Acid |
| Starting Materials | 2-Fluorobenzoyl Chloride, Ammonia | 2-Fluorobenzonitrile, H₂O₂, Base | 2-Fluorobenzoic Acid, Ammonia, DCC |
| Typical Yield | >90% | 70-90% | 70-90% |
| Reaction Time | 2-4 hours | 2-3 hours | 12-24 hours |
| Key Advantages | High yield, fast reaction | Avoids handling acyl chlorides | Mild conditions |
| Key Disadvantages | Moisture-sensitive starting material | Potential for over-hydrolysis | DCU byproduct removal necessary |
Mandatory Visualization
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: General troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Purification of 2-Fluorobenzamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Fluorobenzamide by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why are no crystals forming after cooling the solution?
A1: This is a common issue that can arise from several factors:
-
Excess Solvent: The most frequent cause is the use of too much solvent, resulting in a solution that is not saturated enough for crystals to form upon cooling.[1][2][3]
-
Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration of this compound. Then, allow the solution to cool again.[1]
-
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not initiated.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[2][4]
-
Solution 2: Seeding: Introduce a "seed crystal" of pure this compound into the solution. This provides a template for further crystallization.[4]
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound, having too high of a solubility even at low temperatures.
Q2: The this compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[3][4][5]
-
Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly, then allow it to cool more slowly.[1][4]
-
Solution 2: Slow Cooling: Ensure a slow cooling process. You can insulate the flask to allow for gradual temperature decrease, which favors the formation of well-defined crystals over oils.
-
Solution 3: Change Solvent System: If the problem persists, consider using a different solvent or a mixed solvent system with a lower boiling point.
Q3: The yield of purified this compound is very low. How can I improve it?
A3: A low recovery of purified product can be disappointing. Several factors could be at play:
-
Excessive Solvent Use: As mentioned for the lack of crystal formation, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[1][2]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel, leading to loss.
-
Solution: Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent a drop in temperature.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the purified product.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[2]
-
Q4: The recrystallized this compound is still colored. How can I remove the colored impurities?
A4: If the purified product retains a colored tint, it indicates the presence of colored impurities.
-
Solution: Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is crucial to use charcoal sparingly, as it can also adsorb some of the desired product. After adding charcoal, perform a hot filtration to remove it along with the impurities.[6]
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the recrystallization of this compound?
A: An ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Based on the polar nature of the amide group, suitable solvents could include ethanol (B145695), methanol, or a mixed solvent system like ethanol-water. A preliminary solvent screen with small amounts of the crude product is recommended to determine the optimal solvent or solvent mixture.
Q: What is the expected melting point of pure this compound?
A: The reported melting point of this compound is in the range of 117-119 °C.[7] A sharp melting point within this range is a good indicator of purity.
Q: How can I determine the purity of my recrystallized this compound?
A: The purity can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate indicates a high degree of purity.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.
Quantitative Data
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Low | Moderate |
| Ethanol | High | Moderate | High |
| Methanol | High | Moderate | High |
| Acetone | Medium | Moderate | High |
| Ethyl Acetate | Medium | Low to Moderate | High |
| Toluene | Low | Low | Moderate |
| Hexane | Low | Very Low | Low |
Note: This table is intended as a guide for solvent selection. Experimental verification is crucial.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Watch glass
-
Ice bath
Methodology:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL) with a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the this compound completely dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.
-
-
Collection of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Continue to draw air through the crystals for several minutes to aid in drying.
-
-
Drying:
-
Transfer the crystals to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the melting point or in a desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the mass of the purified this compound to calculate the percent recovery.
-
Measure the melting point of the recrystallized product to assess its purity.
-
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 445-28-3 [amp.chemicalbook.com]
identifying and removing impurities in 2-Fluorobenzamide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Hydrolysis of 2-Fluorobenzonitrile (B118710): This is a widely used method where 2-fluorobenzonitrile is hydrolyzed under acidic or basic conditions to yield this compound.[1][2] Care must be taken as over-hydrolysis can lead to the formation of 2-fluorobenzoic acid.
-
Acylation of Ammonia with 2-Fluorobenzoyl Chloride: This method involves the reaction of 2-fluorobenzoyl chloride with ammonia.[3] It is a direct and often high-yielding approach.
Q2: What are the typical impurities I should expect in my crude this compound?
A2: Impurities in this compound are often related to the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be 2-fluorobenzonitrile or 2-fluorobenzoyl chloride.
-
Over-hydrolysis Product: 2-Fluorobenzoic acid can be a significant impurity if the hydrolysis of 2-fluorobenzonitrile is not carefully controlled.[1][2]
-
Related Isomers: If the starting materials contain isomeric impurities (e.g., 3- or 4-fluorobenzonitrile), the corresponding isomeric benzamides will be present in the final product.
-
Solvent Residues: Residual solvents from the reaction or workup steps may be present.
-
Colored By-products: Tar-like substances or other colored impurities can form, leading to a discolored product.
Q3: My synthesized this compound is off-white/yellowish. How can I remove the color?
A3: Discoloration is typically due to minor, highly conjugated by-products. An effective method for color removal is to perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Q4: How can I identify and quantify the impurities in my this compound sample?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for separating and quantifying non-volatile impurities like unreacted starting materials, 2-fluorobenzoic acid, and isomeric benzamides.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used for the structural elucidation of unknown impurities, particularly if they can be isolated.
Troubleshooting Guides
Problem 1: Low Purity of this compound After Synthesis
-
Possible Cause: Incomplete reaction.
-
Troubleshooting:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material.
-
Optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry.
-
-
-
Possible Cause: Formation of by-products.
-
Troubleshooting:
-
If synthesizing from 2-fluorobenzonitrile, carefully control the hydrolysis conditions (time, temperature, and concentration of acid/base) to minimize the formation of 2-fluorobenzoic acid.
-
Ensure the purity of starting materials to avoid the carry-over of isomeric impurities.
-
-
Problem 2: Difficulty in Purifying this compound by Recrystallization
-
Possible Cause: Inappropriate solvent system.
-
Troubleshooting:
-
This compound can be recrystallized from water, ethanol (B145695), or a mixture of ethanol and water.[4]
-
Perform small-scale solubility tests to determine the optimal solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
-
Possible Cause: Oiling out instead of crystallization.
-
Troubleshooting:
-
Ensure the cooling process is slow and undisturbed. Rapid cooling can lead to the formation of an oil.
-
If an oil forms, try reheating the solution and cooling it more slowly, or add slightly more solvent.
-
"Seeding" the solution with a pure crystal of this compound can help induce crystallization.
-
-
Data Presentation
The choice of purification method can significantly impact the final purity of this compound. Below is a table summarizing the expected outcomes of common purification techniques.
| Purification Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | >99% | Simple, cost-effective, and scalable. | Not effective for impurities with similar solubility profiles; potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase passes through it. | >99.5% | Highly effective for separating compounds with very similar properties. | More time-consuming and expensive than recrystallization; requires solvent selection and optimization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by single-solvent recrystallization. An ethanol/water mixture is often a good starting point.[4]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flask, heating source, Buchner funnel, filter paper, vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.
-
Water Addition: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil the solution for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes)
-
Chromatography column, sand, collection tubes
Procedure:
-
TLC Analysis: Determine a suitable eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4. A mixture of ethyl acetate and hexanes is a common starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the packed column. Add another layer of sand.
-
Elution: Begin eluting the column with the least polar solvent system. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Purity Analysis of this compound
This protocol outlines a general reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B (e.g., 30%), and run a linear gradient to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak.
Visualizations
Caption: Synthesis pathways to this compound and sources of common impurities.
Caption: Workflow for impurity identification and removal in this compound synthesis.
References
preventing side reactions during the synthesis of 2-Fluorobenzamide
Technical Support Center: Synthesis of 2-Fluorobenzamide
This guide provides troubleshooting for common issues encountered during the synthesis of this compound, targeting researchers and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My synthesis from 2-Fluorobenzonitrile results in low yield and significant 2-Fluorobenzoic acid formation. How can I prevent this?
Answer: This is a classic problem of over-hydrolysis. The reaction to convert a nitrile to an amide can continue, hydrolyzing the newly formed amide into a carboxylic acid.[1][2] This side reaction is especially prevalent under harsh conditions (e.g., high concentrations of strong acid or base and prolonged heating).[3] The key is to control the reaction conditions to favor the formation of the amide and stop the reaction before significant further hydrolysis occurs.
Troubleshooting Steps:
-
Modify Reaction Conditions: The hydrolysis of nitriles is a two-step process: first to the amide, then to the carboxylic acid.[2] Stopping the reaction at the amide stage can be challenging.
-
Milder Reagents: Avoid using highly concentrated strong acids (like H₂SO₄) or bases (like NaOH) for extended periods.
-
Temperature Control: High temperatures accelerate the hydrolysis of the amide to the carboxylic acid. If you are refluxing, consider running the reaction at a lower temperature for a longer duration.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting nitrile and the appearance of the amide product. Stop the reaction as soon as a significant amount of the 2-Fluorobenzoic acid byproduct begins to appear.
-
-
Catalyst Selection: Modern methods offer higher selectivity for the amide.
-
Metal Catalysts: Transition metal catalysts, such as those based on ruthenium or rhodium, can promote the selective hydration of nitriles to amides under milder, neutral conditions, thereby minimizing the formation of the carboxylic acid.[3]
-
Enzymatic Hydrolysis: Nitrile hydratase enzymes offer exceptional selectivity for converting nitriles to amides without over-hydrolysis. This is a green and highly effective, albeit potentially more expensive, alternative.
-
Data Presentation: Comparison of Hydrolysis Conditions
| Method / Catalyst | Reagents / Conditions | Typical Amide Yield | Key Disadvantage |
| Strong Acid | 2M H₂SO₄, Reflux | Variable (40-70%) | Significant formation of 2-Fluorobenzoic acid |
| Strong Base | 2M NaOH, Reflux | Variable (50-75%) | Formation of sodium 2-fluorobenzoate (B1215865) salt |
| Metal-Catalyzed | Ru(II) or Rh(I) complex, water surrogate (e.g., acetaldoxime), Toluene (B28343), 80-110°C | Good to Excellent (85-95%)[3] | Catalyst cost and sensitivity |
| Non-Catalytic HTW | High-Temperature Liquid Water (HTLW), 250°C | ~64%[4] | Requires specialized high-pressure equipment |
Experimental Protocol: Selective Metal-Catalyzed Hydrolysis
This protocol is adapted from general procedures for the selective hydration of nitriles using a rhodium catalyst.
Materials:
-
2-Fluorobenzonitrile
-
Acetaldoxime (B92144) (water surrogate)
-
Wilkinson's catalyst [RhCl(PPh₃)₃]
-
Anhydrous Toluene
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 2-Fluorobenzonitrile (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add Wilkinson's catalyst (0.5 mol%).
-
Add acetaldoxime (5.0 eq).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
FAQ 2: I am synthesizing this compound from 2-Fluorobenzoic acid, but the reaction is incomplete. How can I improve the conversion?
Answer: This route typically involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an activated ester, followed by reaction with an ammonia (B1221849) source. Incomplete conversion usually points to issues with the activation step or the nucleophilic attack by ammonia.
Troubleshooting Steps:
-
Acyl Chloride Formation: A common method is to first convert 2-Fluorobenzoic acid to 2-Fluorobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Ensure Anhydrous Conditions: Thionyl chloride reacts violently with water. All glassware must be oven-dried, and the 2-Fluorobenzoic acid must be free of moisture.
-
Excess Reagent: Use a slight excess (1.1-1.5 eq) of thionyl chloride to ensure complete conversion. A catalytic amount of dimethylformamide (DMF) can accelerate this reaction.
-
Removal of Excess SOCl₂: Thionyl chloride is volatile (boiling point ~76°C) and must be completely removed under vacuum after the reaction, as it will interfere with the subsequent amination step.
-
-
Amination Step:
-
Ammonia Source: Use a concentrated source of ammonia, such as concentrated aqueous ammonium (B1175870) hydroxide (B78521) or bubbling ammonia gas through an anhydrous solvent containing the acyl chloride.
-
Temperature Control: The reaction of an acyl chloride with ammonia is highly exothermic. Perform the addition of the acyl chloride to the ammonia solution slowly and with cooling in an ice bath to prevent side reactions.
-
-
Use of Coupling Agents: Direct amidation can be achieved using peptide coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Stoichiometry: Ensure the correct stoichiometry is used for the coupling agent, an activator like HOBt (Hydroxybenzotriazole), and a base (like triethylamine (B128534) or DIPEA) to neutralize the acid formed.
-
Solvent: Use an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or DMF.
-
Visualization of Reaction Pathways
The following diagram illustrates the primary synthesis routes and the major side reaction in the hydrolysis pathway.
References
Technical Support Center: Scale-Up of 2-Fluorobenzamide Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2-Fluorobenzamide synthesis. The following troubleshooting guides, FAQs, and protocols provide practical solutions to streamline production and enhance product quality.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for producing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the controlled hydrolysis of 2-fluorobenzonitrile (B118710). This route is often preferred for large-scale production due to its high efficiency and the potential to yield a product with high purity when reaction conditions are carefully managed. A common approach involves using hydrogen peroxide in the presence of a catalytic amount of an alkali, such as sodium hydroxide (B78521).[1]
Q2: What are the primary challenges when scaling up this compound production from the laboratory to a manufacturing setting?
A2: Key challenges in scaling up production include:
-
Impurity Profile Control: Preventing the over-hydrolysis of the desired amide to the corresponding 2-fluorobenzoic acid is a critical challenge.[1]
-
Thermal Management: The hydrolysis reaction can be exothermic, requiring efficient heat dissipation in large reactors to prevent runaway reactions and the formation of byproducts.
-
Process Consistency: Ensuring batch-to-batch consistency in terms of yield and purity requires robust process controls.[2]
-
Product Isolation and Purification: Handling and purifying large quantities of the final product can be challenging. Methods effective at the lab scale, like column chromatography, are often impractical for industrial production, necessitating the development of scalable crystallization processes.[2][3]
-
Safety: Handling reagents like hydrogen peroxide and managing potential pressure build-up in large reactors are significant safety considerations.[4][5]
Q3: How can I minimize the formation of 2-fluorobenzoic acid as a byproduct?
A3: The formation of 2-fluorobenzoic acid occurs when the initially formed this compound undergoes further hydrolysis. To minimize this, it is crucial to use only a catalytic amount of alkali (e.g., sodium hydroxide). Using an excess of base will promote the formation of the acid, reducing the yield and complicating purification.[1] Careful control over reaction temperature and time is also essential.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete hydrolysis of 2-fluorobenzonitrile.2. Suboptimal reaction temperature.3. Insufficient reagent concentration (e.g., hydrogen peroxide). | 1. Extend the reaction time and monitor progress via TLC or HPLC until the starting material is consumed.2. Optimize the temperature; for the alkaline peroxide method, a range of 35-40°C is often effective.[1]3. Ensure the correct stoichiometry of hydrogen peroxide is used. |
| Final Product is Acidic / Contaminated with 2-Fluorobenzoic Acid | 1. Excess alkali (e.g., NaOH) was used, promoting over-hydrolysis.2. Reaction temperature was too high or the reaction time was too long. | 1. Reduce the amount of alkali to catalytic levels. The molar ratio of NaOH to 2-fluorobenzonitrile should be kept low (e.g., 0.05:1).[1]2. Maintain strict temperature control and stop the reaction once the starting material is consumed. |
| Product is Discolored (Yellowish or Brownish) | Formation of tar-like or colored byproducts during the reaction. | During the recrystallization workup, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[3] |
| Difficulty with Product Crystallization ("Oiling Out") | 1. The solution is too concentrated.2. The solution is being cooled too quickly.3. Presence of significant impurities inhibiting crystal formation. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Employ a gradual cooling process. Seeding with a small crystal of pure product can initiate crystallization.3. If impurities are high, consider an initial purification step (e.g., bicarbonate wash to remove acidic impurities) before recrystallization.[3][6] |
Key Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Alkaline Peroxide Hydrolysis of 2-Fluorobenzonitrile
This protocol is based on an efficient industrial method for producing high-purity this compound.[1]
Materials:
-
2-Fluorobenzonitrile
-
30% Hydrogen Peroxide (H₂O₂)
-
20% Sodium Hydroxide (NaOH) solution
-
10% Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reaction Setup: Charge the reactor with 2-fluorobenzonitrile (1.0 eq). If it is a solid, heat the vessel to just above its melting point (approx. 34-36°C) to form a molten liquid.
-
Reagent Addition: Begin agitation. Over a period of 3-4 hours, simultaneously and slowly add the 30% hydrogen peroxide solution (approx. 2.5-3.0 eq) and the 20% sodium hydroxide solution (approx. 0.05 eq) in a controlled manner.
-
Temperature Control: Maintain the internal reaction temperature between 35-40°C throughout the addition. Use a cooling jacket to manage the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 35-40°C for an additional 1-2 hours. Monitor the reaction progress by HPLC or GC to confirm the complete consumption of 2-fluorobenzonitrile.
-
Work-up: Once the reaction is complete, cool the mixture to 5-10°C. A large amount of white solid should precipitate.
-
Neutralization & Isolation: Slowly add 10% hydrochloric acid to neutralize the mixture to a pH of ~7. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected purity should be >99.5%.[1]
Protocol 2: Purification of this compound Contaminated with 2-Fluorobenzoic Acid
This protocol is useful for purifying batches where over-hydrolysis has occurred.[6]
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate and shake thoroughly. The 2-fluorobenzoic acid will react to form the water-soluble sodium 2-fluorobenzoate.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash with the sodium bicarbonate solution two more times.
-
Final Wash: Wash the organic layer with water and then with brine to remove residual salts.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Visualized Workflows and Logic
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 2-Fluorobenzamide for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of 2-Fluorobenzamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for biological assays?
This compound is a chemical compound with the formula C₇H₆FNO. For biological assays, accurate and reproducible results depend on the test compound being fully dissolved in the assay medium. Poor solubility can lead to inaccurate concentration measurements, precipitation of the compound during the experiment, and consequently, unreliable data on its biological activity.
Q2: What are the general solubility characteristics of this compound?
This compound is a white powder.[1] Its solubility is reported to be slight in chloroform (B151607) and Dimethyl Sulfoxide (DMSO).[2] Like many small organic molecules, it is expected to have limited solubility in aqueous solutions.
Q3: What are the primary strategies to improve the solubility of a poorly soluble compound like this compound?
Several strategies can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized into physical and formulation-based approaches:
-
Physical Modifications: These methods involve altering the physical properties of the compound itself.
-
Formulation Strategies: These approaches involve the use of excipients and specific formulation techniques.
-
Co-solvents: Utilizing water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[4][5]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound into its more soluble salt form.[4][6]
-
Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[4]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic shell.[7][8][9][10]
-
Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier can enhance its dissolution rate.[11][12][13][14][15]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[3][16]
-
Troubleshooting Guide: Common Solubility Issues
Problem 1: My this compound is not dissolving in my aqueous assay buffer.
-
Possible Cause: this compound has low intrinsic aqueous solubility.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound in a water-miscible organic co-solvent such as DMSO, ethanol, or N,N-Dimethylformamide (DMF).
-
Serial Dilution: Perform a serial dilution of the stock solution into your aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent effects on the biological system.
-
Gentle Heating and Agitation: Gentle warming and sonication can sometimes aid dissolution. However, be cautious as this can also lead to supersaturation and subsequent precipitation.
-
Problem 2: My compound precipitates out of solution after dilution into the aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a co-solvent.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Reduce the final concentration of this compound in your assay.
-
Increase Co-solvent Percentage: If your biological assay can tolerate it, slightly increasing the percentage of the organic co-solvent in the final solution may help. Always run a solvent tolerance control in your assay.
-
Use a Different Co-solvent: The choice of co-solvent can impact solubility. Experiment with different pharmaceutically acceptable solvents.
-
Consider pH Adjustment: If the biological activity of this compound is not pH-sensitive, you can try adjusting the pH of the buffer to see if it improves solubility.
-
Problem 3: I am observing inconsistent results in my biological assay.
-
Possible Cause: The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (cloudiness, visible particles) before and after the incubation period.
-
Solubility Assessment: Perform a preliminary experiment to determine the maximum soluble concentration of this compound in your final assay buffer under the exact experimental conditions (temperature, incubation time).
-
Employ Solubility-Enhancing Excipients: Consider using agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) in your formulation to improve and maintain solubility.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Water | 10.2 | 80.1 | Poor | User Determined |
| DMSO | 7.2 | 46.7 | Slightly Soluble[2] | User Determined |
| Ethanol | 5.2 | 24.5 | User Determined | User Determined |
| Methanol | 6.6 | 32.7 | User Determined | User Determined |
| Acetonitrile | 5.8 | 37.5 | User Determined | User Determined |
| Acetone | 5.1 | 20.7 | User Determined | User Determined |
| Chloroform | 4.1 | 4.8 | Slightly Soluble[2] | User Determined |
| Dichloromethane | 3.1 | 9.1 | User Determined | User Determined |
Users are encouraged to experimentally determine the quantitative solubility for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 139.13 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Weigh out 1.39 mg of this compound and place it into a clean, dry microcentrifuge tube or vial.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.
-
Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate or similar transparent container
-
Plate reader or nephelometer (optional, for quantitative assessment)
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution into the aqueous assay buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions and matches what will be used in the assay (e.g., 0.5%).
-
Include a buffer-only control and a buffer with 0.5% DMSO control.
-
Incubate the dilutions under the same conditions as your planned biological assay (e.g., 37°C for 24 hours).
-
After incubation, visually inspect each well for any signs of precipitation. The highest concentration that remains clear is the approximate maximum soluble concentration.
-
For a more quantitative measure, the light scattering of each dilution can be measured using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). A sharp increase in light scattering indicates precipitation.
-
Visualizations
Caption: A decision-making workflow for solubilizing this compound.
Caption: A stepwise workflow for preparing and testing a solubilized compound.
References
- 1. This compound | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 445-28-3 [amp.chemicalbook.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. scispace.com [scispace.com]
- 6. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. jddtonline.info [jddtonline.info]
- 13. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjpls.org [wjpls.org]
- 15. japsonline.com [japsonline.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in experiments with 2-Fluorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorobenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Synthesis and Purification Issues
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes?
A1: Low yields in the synthesis of this compound, typically from 2-fluorobenzoyl chloride and ammonia (B1221849), can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the 2-fluorobenzoyl chloride is added portion-wise to the ammonia solution with continuous stirring to maintain an excess of ammonia throughout the addition.
-
Temperature Control: The reaction is exothermic. If the temperature rises too much, it can lead to side reactions. It's advisable to cool the reaction vessel if it becomes warm to the touch.
-
Hydrolysis of Acyl Chloride: 2-Fluorobenzoyl chloride is sensitive to moisture and can hydrolyze back to 2-fluorobenzoic acid. Ensure all glassware is dry and use anhydrous solvents if applicable.
-
Loss during Workup: this compound has some solubility in water, so losses can occur during the washing steps of the purification process. Use ice-cold water for washing to minimize this.
Q2: I am observing impurities in my final product after synthesis. What are the likely side products?
A2: Common impurities can include:
-
Unreacted Starting Material: Traces of 2-fluorobenzoyl chloride or 2-fluorobenzoic acid (from hydrolysis) may remain.
-
Side-Reaction Products: While the direct amidation is generally clean, side reactions can occur depending on the specific conditions.
Rigorous purification, such as recrystallization, is crucial to remove these impurities.
Q3: My purified this compound shows batch-to-batch variability in my assays. How can I address this?
A3: Batch-to-batch inconsistency is a common issue with synthesized compounds. To ensure reproducibility:
-
Standardize Purification: Employ a consistent and robust purification protocol for every synthesis. Recrystallization is a highly effective method for purifying this compound.
-
Analytical Characterization: Perform thorough analytical characterization on each new batch to confirm purity and structure. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
-
Impurity Identification: If possible, identify and quantify major impurities, as they may be responsible for the observed variability.
II. Handling and Solubility
Q4: What is the best way to dissolve this compound for my experiments?
A4: this compound is described as being slightly soluble in chloroform (B151607) and Dimethyl Sulfoxide (DMSO).[1][2] For biological assays, DMSO is the most common solvent.
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. You may need to gently warm the solution or use sonication to achieve complete dissolution.
-
Working Solutions: Dilute the DMSO stock solution in your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.[3]
Q5: I'm seeing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What should I do?
A5: Precipitation upon dilution is a common problem for compounds with low aqueous solubility.[4] Here are some troubleshooting steps:
-
Vortexing during Dilution: Add the DMSO stock to the aqueous buffer while vigorously vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Lower the Final Concentration: Your final desired concentration might be above the solubility limit of the compound in the assay buffer. Try performing a serial dilution to find the maximum soluble concentration.
-
Use of Pluronic F-127: For in vitro assays, incorporating a small amount of Pluronic F-127 in your buffer can help to maintain the solubility of hydrophobic compounds.
Q6: How should I store this compound?
A6: this compound should be stored in a tightly sealed container in a dry, cool place. For long-term storage, keeping it in a desiccator at room temperature is recommended. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
III. Inconsistent Biological Assay Results
Q7: The potency (e.g., IC50) of this compound varies between experiments. What are the potential causes?
A7: Variability in potency measurements can be due to several factors:
-
Compound Solubility and Precipitation: As discussed in Q5, if the compound precipitates in the assay, the effective concentration will be lower and variable, leading to inconsistent results.[4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in the final concentration of the compound in your assay.
-
Cell-Based Assay Conditions:
-
Cell Density: Ensure that cells are seeded at a consistent density across all plates and experiments.
-
Cell Health: Use cells that are in the exponential growth phase and have a high viability.
-
Serum Effects: Components in fetal bovine serum (FBS) can bind to small molecules and affect their apparent activity. Consider using a consistent batch of FBS or reducing the serum concentration if appropriate for your cell line.
-
-
Assay Incubation Time: The inhibitory effect of a compound can be time-dependent. Ensure that the incubation time is consistent across all experiments.
Q8: I am not observing the expected biological activity with this compound. What should I check?
A8: If you are not seeing the expected activity:
-
Confirm Compound Identity and Purity: Use analytical methods (NMR, MS) to confirm that your synthesized compound is indeed this compound and that it is of high purity.
-
Positive Controls: Include a known active compound for your assay as a positive control to ensure that the assay itself is working correctly.
-
Target Expression: In cell-based assays, confirm that the target protein (e.g., PARP1, HDAC1) is expressed in the cell line you are using.
-
Dose-Response Curve: Test a wide range of concentrations to ensure you are not working at a concentration that is too low to elicit a response.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO | [5] |
| Molecular Weight | 139.13 g/mol | [5] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 117-119 °C | [1] |
| Solubility | ||
| DMSO | Slightly soluble (Qualitative) | [1][2] |
| Chloroform | Slightly soluble (Qualitative) | [1][2] |
| Water | Sparingly soluble (Inferred) | |
| Ethanol (B145695) | Soluble in hot ethanol (Inferred for recrystallization) | [6] |
Table 2: Illustrative Inhibitory Activity of Related Benzamide Compounds
| Compound Type | Target | IC50 (µM) | Reference |
| 2-Aminobenzamide derivative | HDAC1 | 0.07 | |
| 2-Aminobenzamide derivative | HDAC2 | 0.26 | |
| 2-Aminobenzamide derivative | HDAC3 | 6.1 | |
| 2-amino-6-fluorobenzamide derivative | HDAC1 | - | [7] |
| 2-amino-6-fluorobenzamide derivative | HDAC2 | - | [7] |
| 2-amino-6-fluorobenzamide derivative | HDAC3 | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Fluorobenzoyl Chloride
This protocol describes a representative synthesis of this compound by the amidation of 2-fluorobenzoyl chloride.
Materials:
-
2-Fluorobenzoyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Deionized water
-
Ice bath
-
Standard laboratory glassware (conical flask, beaker, Büchner funnel)
Procedure:
-
In a conical flask, place concentrated aqueous ammonia. Cool the flask in an ice bath.
-
Slowly and in small portions, add 2-fluorobenzoyl chloride to the cold ammonia solution with constant and vigorous stirring. The reaction is exothermic, so maintain the temperature of the mixture below 10 °C.
-
After the complete addition of 2-fluorobenzoyl chloride, a white precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of ice-cold deionized water to remove any ammonium (B1175870) chloride byproduct.
-
Allow the product to air dry or dry in a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general method for purifying crude this compound. The choice of solvent or solvent system may need to be optimized. A mixture of ethanol and water is a good starting point.[6]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Hot plate with stirring capability
-
Erlenmeyer flasks
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in different solvents (e.g., water, ethanol, ethanol/water mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 70:30 ethanol:water) and heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals on a watch glass or in a vacuum oven.
-
Purity Assessment: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
Mandatory Visualization
Signaling Pathways
This compound is structurally related to known inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs). The following diagrams illustrate the general signaling pathways of these enzyme families, which are potential targets of this compound.
Caption: Potential mechanism of this compound as a PARP1 inhibitor in the DNA damage response pathway.
Caption: Potential mechanism of this compound as an HDAC inhibitor, leading to changes in gene expression.
Experimental Workflow
References
- 1. This compound CAS#: 445-28-3 [amp.chemicalbook.com]
- 2. This compound | 445-28-3 [amp.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. fda.gov.ph [fda.gov.ph]
- 5. This compound | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Work-up Procedures for 2-Fluorobenzamide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the successful work-up and purification of 2-Fluorobenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of this compound reactions.
Q1: What are the most common impurities in crude this compound and how can I remove them?
A1: Common impurities largely depend on the synthetic route employed.
-
From 2-Fluorobenzoyl Chloride and Ammonia/Ammonium (B1175870) Hydroxide:
-
Unreacted 2-Fluorobenzoyl Chloride: This reactive acyl chloride is typically quenched during aqueous work-up. However, if residual amounts persist, they can be removed by a wash with a mild base like sodium bicarbonate solution.
-
Ammonium Chloride (NH₄Cl): This salt is formed as a byproduct and is highly water-soluble. It can be effectively removed by washing the organic layer with water or brine.
-
2-Fluorobenzoic Acid: This can form from the hydrolysis of 2-fluorobenzoyl chloride. It can be removed by washing the organic solution with a dilute base.
-
-
From Hydrolysis of 2-Fluorobenzonitrile (B118710):
-
Unreacted 2-Fluorobenzonitrile: If the hydrolysis is incomplete, the starting nitrile will be a major impurity.[1][2] Purification is typically achieved by recrystallization or chromatography.
-
2-Fluorobenzoic Acid: Over-hydrolysis of the amide will lead to the formation of the corresponding carboxylic acid.[1][2] This can be removed with a basic wash during the work-up.
-
Q2: My crude this compound product is an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common problem in crystallization and can be caused by several factors:
-
High Impurity Level: A significant amount of impurities can lower the melting point of the mixture and inhibit crystal lattice formation. Consider an initial purification step like column chromatography before attempting recrystallization.
-
Cooling Too Rapidly: Allowing the saturated solution to cool too quickly can lead to supersaturation and oiling out. Let the solution cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate Solvent: The solvent system may not be ideal. Try a different recrystallization solvent or a solvent/anti-solvent system. Good starting points for aromatic amides are ethanol, acetone, or acetonitrile.[3]
Q3: I am observing a low yield after recrystallization. How can I improve it?
A3: Low recovery during recrystallization is often due to:
-
Using Too Much Solvent: Dissolve your crude product in the minimum amount of boiling solvent to ensure the solution is saturated.
-
Product Solubility in Cold Solvent: Your product may have significant solubility in the cold recrystallization solvent. Ensure the solution is thoroughly chilled in an ice bath before filtration.
-
Premature Crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose a significant portion of your product. Use a pre-heated funnel and flask for this step.
Q4: How stable is this compound to acidic and basic conditions during work-up?
A4: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which would convert your this compound into 2-Fluorobenzoic Acid.[4] While fluorinated amides can exhibit enhanced stability, it is best to avoid prolonged exposure to strong acids and bases, especially at elevated temperatures.[5][6] For work-up, use mild acidic (e.g., dilute HCl) or basic (e.g., saturated sodium bicarbonate) washes and perform them at room temperature or below.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 117-119 °C |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Slightly Soluble[3] |
| DMSO | Slightly Soluble[3] |
| Water | Sparingly Soluble |
| Ethanol | Soluble (especially when hot) |
| Acetone | Soluble (especially when hot) |
| Ethyl Acetate | Moderately Soluble |
| Hexane | Insoluble |
Note: This data is qualitative. It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.
Table 3: Recommended Solvents for Recrystallization of Aromatic Amides
| Solvent/System | Comments |
| Ethanol | A good starting point for many aromatic amides.[3] |
| Acetonitrile | Often gives very good results for amide recrystallization.[3] |
| Acetone | Another good polar solvent to test.[3] |
| Ethanol/Water | A solvent/anti-solvent system that can be effective if the compound is highly soluble in pure ethanol. |
| Toluene/Hexane | For less polar amides, this combination can be effective. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is a standard procedure for quenching a reaction and performing initial purification.
-
Quenching: Cool the reaction mixture to room temperature or below (an ice bath is recommended). Slowly add water or a saturated aqueous solution (e.g., ammonium chloride) to quench any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake vigorously. Allow the layers to separate.
-
Washing:
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove any basic impurities.
-
Wash with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Recrystallization
This protocol describes the purification of crude this compound by recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.
Visualizations
References
- 1. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 445-28-3 [amp.chemicalbook.com]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of 2-Fluorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of 2-Fluorobenzamide, primarily via the catalytic hydration of 2-fluorobenzonitrile (B118710).
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic method for synthesizing this compound?
The most direct and modern catalytic method is the selective hydration of 2-fluorobenzonitrile. This reaction converts the nitrile group (-CN) into a primary amide group (-CONH₂) using water. The key challenge is to select a catalyst that stops the reaction at the amide stage without over-hydrolysis to the corresponding carboxylic acid (2-fluorobenzoic acid).
Q2: Why is my yield of this compound low when using traditional acid or base hydrolysis?
Traditional methods using strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) often suffer from low yields due to the formation of 2-fluorobenzoic acid as a major byproduct.[1] The reaction conditions required for nitrile hydrolysis are often harsh enough to also hydrolyze the newly formed amide, making it difficult to isolate the desired product in high purity.[1][2]
Q3: What are the advantages of using heterogeneous catalysts for this synthesis?
Heterogeneous catalysts offer several significant advantages:
-
High Selectivity: Catalysts like manganese dioxide (MnO₂) or ruthenium hydroxide (B78521) on alumina (B75360) (Ru(OH)x/Al₂O₃) are highly selective for the hydration of nitriles to amides, minimizing the formation of carboxylic acid byproducts.[3][4]
-
Easy Separation: As solid materials, they can be easily removed from the reaction mixture by simple filtration, which simplifies product purification.[5]
-
Catalyst Reusability: Many heterogeneous catalysts can be recovered and reused, making the process more cost-effective and sustainable.
-
Milder Conditions: These catalysts often operate under much milder conditions (e.g., lower temperatures, neutral pH) compared to strong acid/base hydrolysis.[4][5]
Q4: Can enzymes be used for the synthesis of this compound?
Yes, biocatalysis is a powerful option. Enzymes known as nitrile hydratases are specifically designed by nature to hydrate (B1144303) nitriles to amides with exceptional selectivity.[6] This enzymatic pathway operates under very mild conditions (room temperature and neutral pH) and can prevent the formation of unwanted byproducts.[6]
Q5: What is a "flow chemistry" process and how does it apply here?
Flow chemistry is a modern technique where a reaction is performed by continuously pumping reagents through a tube or column containing a catalyst. For this compound synthesis, an aqueous solution of 2-fluorobenzonitrile can be passed through a column packed with a heterogeneous catalyst like manganese dioxide (MnO₂).[3][7] This method is rapid, scalable, and allows for the product to be collected continuously, often with high purity, eliminating the need for complex workup procedures.[5][7]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 2-Fluorobenzonitrile | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor mixing (in batch reactions). | 1. Check Catalyst Activity: Ensure the catalyst (e.g., MnO₂, Ru(OH)x/Al₂O₃) is from a reliable source or freshly prepared. For enzymatic reactions, verify enzyme activity. 2. Optimize Conditions: Gradually increase the reaction time or temperature. Monitor the reaction progress using TLC or GC/LC to find the optimal endpoint. 3. Improve Agitation: Ensure vigorous stirring to maintain good contact between the substrate and the heterogeneous catalyst. |
| Significant amount of 2-Fluorobenzoic Acid impurity detected | 1. Over-hydrolysis of the product. 2. Reaction conditions are too harsh. 3. Catalyst is not selective. | 1. Switch to a Selective Catalyst: Employ a highly selective heterogeneous catalyst like amorphous MnO₂ or a nitrile hydratase enzyme.[3][6] These are known to minimize or eliminate over-hydrolysis. 2. Milder Conditions: Reduce reaction temperature and avoid strongly acidic or basic conditions. The goal is to find conditions where the nitrile reacts but the amide does not. 3. Reduce Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent subsequent hydrolysis of the product. |
| Difficulty Separating the Catalyst from the Product | 1. Catalyst particles are too fine. 2. Leaching of the metal catalyst into the solution. | 1. Improve Filtration: Use a finer filter paper or a Celite pad to aid filtration. 2. Choose a Stable Catalyst: Manganese dioxide used in a packed column for flow chemistry has been shown to have negligible leaching.[5] Consider catalysts supported on larger particles for easier handling. |
| Reaction is slow or stalls (Flow Chemistry) | 1. Catalyst bed is clogged. 2. Flow rate is too high. 3. Catalyst deactivation. | 1. Check for Blockages: Ensure the starting material solution is fully dissolved and free of particulates before pumping it through the column. 2. Adjust Flow Rate: A lower flow rate increases the residence time of the substrate in the catalyst bed, which can improve conversion. 3. Regenerate/Replace Catalyst: The catalyst may need to be regenerated or the column repacked with fresh catalyst. |
Data Presentation
Comparison of Catalytic Systems for Nitrile Hydration
| Catalyst System | Type | Typical Conditions | Key Advantages | Potential Issues |
| Amorphous MnO₂ [3][5] | Heterogeneous | Aqueous solution, Flow or Batch, Room Temp. to mild heat | High selectivity, low cost, robust, suitable for flow chemistry, minimal byproducts. | Can be a fine powder, making batch filtration challenging. |
| Ru(OH)x / Al₂O₃ [4] | Heterogeneous | Water, Batch, 100-140 °C | High activity and selectivity for a range of nitriles. | Requires higher temperatures; potential for precious metal leaching. |
| Ruthenium(II) Complexes [8] | Homogeneous | Basic aqueous solution, Room Temp. | High catalytic activity, accelerates hydrolysis significantly compared to uncatalyzed reaction. | Catalyst and product separation can be complex; requires basic conditions. |
| Nitrile Hydratase [6] | Biocatalyst (Enzyme) | Aqueous buffer, Room Temp., Neutral pH | Extremely high selectivity, works under very mild conditions, environmentally friendly. | Enzyme cost and stability can be a factor; substrate scope may be limited. |
| Strong Acid/Base [1] | Homogeneous Reagent | Aqueous H⁺ or OH⁻, Heat | Inexpensive reagents. | Low selectivity, significant over-hydrolysis to carboxylic acid, harsh conditions, difficult workup. |
Experimental Protocols
Protocol: Synthesis of this compound using a MnO₂-Packed Column (Flow Chemistry)
This protocol is based on the highly efficient and selective heterogeneous catalytic hydration method.[3][7]
1. Materials and Equipment:
-
Starting Material: 2-Fluorobenzonitrile
-
Catalyst: Commercially available amorphous manganese dioxide (MnO₂)
-
Solvent: Deionized water
-
Equipment: HPLC pump, chromatography column (glass or stainless steel), tubing (e.g., PEEK), back-pressure regulator (optional), product collection vessel.
2. Catalyst Column Preparation:
-
Create a slurry of amorphous MnO₂ in deionized water.
-
Carefully pack the slurry into the chromatography column until a stable catalyst bed is formed. The column size and amount of catalyst will depend on the desired scale.
-
Flush the packed column with deionized water for several column volumes to ensure it is well-settled and free of fine particles.
3. Reaction Execution:
-
Prepare a stock solution of 2-fluorobenzonitrile in deionized water. Gentle heating or the use of a co-solvent may be necessary if solubility is low, but a purely aqueous solution is preferred.
-
Using the HPLC pump, flow the 2-fluorobenzonitrile solution through the MnO₂-packed column at a controlled flow rate (e.g., 0.5 - 2.0 mL/min). The optimal flow rate should be determined empirically to maximize conversion.
-
The reaction occurs as the solution passes through the catalyst bed.
-
Collect the solution (eluent) exiting the column in a collection vessel.
4. Product Isolation and Analysis:
-
The eluent contains the product, this compound, and potentially some unreacted starting material.
-
Monitor the conversion rate by analyzing samples of the eluent using HPLC or GC.
-
The product can be isolated simply by removing the water from the collected eluent via rotary evaporation or lyophilization.[7]
-
Further purification, if necessary, can be achieved by recrystallization.
Visualizations
Caption: Experimental workflow for this compound synthesis via flow chemistry.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Temperature Control in Exothermic 2-Fluorobenzamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of 2-Fluorobenzamide synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety data to ensure controlled, safe, and efficient reactions.
Troubleshooting Guide: Managing Temperature Excursions
Sudden temperature increases are a primary concern in exothermic reactions, potentially leading to reduced yield, impurity formation, and safety hazards. This guide addresses common temperature control issues.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Rapid, Uncontrolled Temperature Spike | 1. Reagent addition is too fast, generating heat faster than the cooling system can remove it.[1] 2. Inadequate cooling capacity or coolant flow failure. 3. Poor agitation leading to localized "hot spots". | Immediate Actions: 1. Stop all reagent feeds immediately. 2. Maximize cooling by ensuring full coolant flow. 3. If agitation fails, prepare for an emergency shutdown. Solutions: • Reduce the reagent addition rate. • Verify the efficiency of the cooling system (e.g., check for blockages, ensure correct coolant temperature). • Ensure the agitator is functioning at the appropriate speed for the reaction volume. |
| Reaction Temperature Stalls or Does Not Increase | 1. The reaction has not reached its activation energy. 2. Insufficient mixing of reactants. 3. Low quality or incorrect concentration of starting materials. | Solutions: • Gradually increase the temperature of the heating medium. • Verify that the stirrer is providing adequate mixing. • Confirm the purity and concentration of all reagents before starting the reaction. |
| Temperature Fluctuates Erratically | 1. Inconsistent coolant temperature or flow rate. 2. Poorly calibrated temperature probe. 3. Intermittent agitator function. | Solutions: • Ensure a stable and continuous flow of coolant at a consistent temperature. • Calibrate the temperature probe before initiating the reaction. • Inspect the agitator for any mechanical issues. |
| Higher than Expected Reaction Temperature | 1. Incorrectly calculated heat of reaction. 2. Insufficient cooling surface area for the reactor volume. 3. Change in solvent or reagent concentration leading to a more vigorous reaction. | Solutions: • Perform reaction calorimetry (e.g., using an RC1e calorimeter) to accurately determine the heat of reaction. • For larger scale reactions, ensure the reactor's heat removal capacity is sufficient. • Strictly adhere to the validated process parameters, including solvent and reagent specifications. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with the synthesis of this compound?
A1: The primary thermal hazard is a runaway reaction, which occurs when the heat generated by the amidation reaction exceeds the rate of heat removal.[1] This leads to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure and the release of hazardous materials.[2] The rate of heat generation can double with every 10°C rise in temperature, making control critical.[1]
Q2: How can I predict the potential for a thermal runaway in my this compound synthesis?
A2: Reaction calorimetry is the most effective method for predicting thermal runaway potential.[3] Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can determine key safety parameters such as the heat of reaction (ΔHr), the adiabatic temperature rise (ΔTad), and the time to maximum rate (TMR). This data is essential for designing a safe process, especially during scale-up.
Q3: What are the best cooling methods for controlling the exotherm of this reaction?
A3: The choice of cooling method depends on the scale of the reaction. For laboratory-scale synthesis, an ice-water bath is often sufficient to control the initial exotherm during reagent addition. For larger-scale operations, a jacketed reactor with a circulating coolant (chilled water, brine, or a specialized heat transfer fluid) is necessary. External heat exchangers or cooling coils can provide additional cooling capacity if needed.
Q4: How does the rate of reagent addition impact temperature control?
A4: The rate of addition of the amine or the activated carboxylic acid (e.g., 2-fluorobenzoyl chloride) is a critical parameter for controlling the reaction exotherm. A slow, controlled addition allows the cooling system to effectively remove the heat as it is generated, preventing a dangerous accumulation of unreacted reagents and a subsequent rapid temperature increase.
Q5: What should I do if I suspect a runaway reaction is in progress?
A5: If you observe a rapid, uncontrolled rise in temperature and pressure, initiate an emergency shutdown procedure immediately. This typically involves stopping all reagent feeds, maximizing cooling, and, if necessary, activating a quenching system to stop the reaction. All personnel should evacuate the immediate area until the situation is stabilized.
Quantitative Data Summary
While specific calorimetric data for the synthesis of this compound is not widely published, the following table provides typical ranges for key parameters in related amidation reactions. It is strongly recommended to perform calorimetric studies for your specific process to obtain accurate data.
| Parameter | Typical Value Range for Amidation Reactions | Significance |
| Heat of Reaction (ΔHr) | -80 to -150 kJ/mol | Indicates the total amount of heat that will be released during the reaction. |
| Adiabatic Temperature Rise (ΔTad) | 50 to 200 °C | Represents the maximum possible temperature increase in a worst-case scenario with no cooling. A higher value indicates a greater runaway hazard.[4] |
| Specific Heat Capacity (Cp) of Reaction Mixture | 1.5 to 2.5 J/(g·K) | Determines how much the temperature of the reaction mixture will rise for a given amount of heat input. |
| Overall Heat Transfer Coefficient (U) | 100 to 400 W/(m²·K) | A measure of the efficiency of heat transfer from the reactor to the cooling medium. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Fluorobenzoyl Chloride
This protocol describes the reaction of 2-fluorobenzoyl chloride with an amine, a common and efficient method for amide bond formation.
Materials:
-
2-Fluorobenzoyl chloride
-
Amine (e.g., ammonia, primary or secondary amine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
-
Cool the mixture to 0°C using an ice-water bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution via a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Amide Coupling of 2-Fluorobenzoic Acid
This method utilizes a coupling agent to facilitate the amide bond formation between 2-fluorobenzoic acid and an amine.
Materials:
-
2-Fluorobenzoic acid
-
Amine
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), DCM)
-
Non-nucleophilic base (e.g., DIPEA)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve 2-fluorobenzoic acid (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Cool the mixture to 0°C in an ice-water bath.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Logic for managing temperature spikes.
References
troubleshooting guide for common issues in benzamide synthesis
Welcome to the Technical Support Center for Benzamide (B126) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of benzamide and its derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.
Issue 1: Low Yield of Benzamide
Q: My benzamide synthesis resulted in a disappointingly low yield. What are the common causes and how can I improve it?
A: Low yields in benzamide synthesis can arise from several factors, primarily depending on your chosen synthetic route. Here are the most common culprits and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion.[1]
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure efficient stirring, especially in biphasic reactions like the Schotten-Baumann reaction, to maximize contact between reactants.[1] Gentle heating can sometimes be employed, but be cautious as it may promote side reactions.
-
-
Hydrolysis of Benzoyl Chloride: If you are using benzoyl chloride, it can readily react with moisture to form benzoic acid, a common byproduct that reduces the yield of your desired benzamide.[1]
-
Solution: It is crucial to use anhydrous solvents and reagents.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware to minimize exposure to moisture.
-
-
Protonation of the Amine: In reactions involving acid chlorides like benzoyl chloride, hydrochloric acid (HCl) is generated as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Employ Schotten-Baumann conditions, which involve adding a base (e.g., aqueous sodium hydroxide (B78521) or pyridine) to neutralize the HCl as it forms.[1] This maintains the amine in its nucleophilic free-base form.
-
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.
-
Solution: Optimize your workup procedure. Ensure complete extraction of the product into the organic phase. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.
-
Issue 2: Product Contamination with Benzoic Acid
Q: My final benzamide product is acidic and has a broad, low melting point. How can I confirm the presence of benzoic acid and remove it?
A: Contamination with benzoic acid is a frequent issue, especially when using benzoyl chloride in the presence of moisture or when a reaction starting from benzoic acid does not go to completion.
-
Confirmation of Benzoic Acid:
-
Melting Point: An impure product will have a melting point that is lower and broader than that of pure benzamide (127-130 °C).
-
Solubility Test: Benzoic acid is soluble in aqueous sodium bicarbonate solution, while benzamide is not. Shaking a sample of your product in a sodium bicarbonate solution will cause the benzoic acid to dissolve.
-
-
Purification Protocol to Remove Benzoic Acid:
-
Dissolve the impure benzamide in an organic solvent like dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will react to form sodium benzoate, which is water-soluble and will move to the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Evaporate the solvent to obtain purified benzamide.
-
Issue 3: Formation of Side Products in Amide Coupling Reactions
Q: I am using a coupling reagent like DCC or EDC to synthesize benzamide from benzoic acid and I'm observing persistent impurities. What are these and how can I avoid them?
A: Amide coupling reactions, while versatile, can be prone to side reactions that generate difficult-to-remove byproducts.
-
N-acylurea Formation: With carbodiimide (B86325) coupling reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common side product is N-acylurea. This forms from the rearrangement of the active O-acylisourea intermediate and can be challenging to separate from the desired amide.
-
Solution:
-
Add a nucleophilic additive such as 1-hydroxybenzotriazole (B26582) (HOBt). HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and efficiently reacts with the amine.
-
Control the reaction temperature; running the reaction at 0°C can minimize N-acylurea formation.
-
-
-
Dicyclohexylurea (DCU) Precipitation (with DCC): When using DCC, the byproduct dicyclohexylurea (DCU) is often insoluble in many organic solvents and precipitates out of the reaction mixture.
-
Solution: Most of the DCU can be removed by simple filtration of the reaction mixture. Rinsing the filter cake with a small amount of the reaction solvent can help recover any trapped product.
-
-
Water-Soluble Byproducts (with EDC): A key advantage of EDC is that its corresponding urea (B33335) byproduct is water-soluble.
-
Solution: This allows for its easy removal during the aqueous workup (extraction) phase of the purification.
-
Quantitative Data on Benzamide Synthesis
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of benzamide synthesis.
Table 1: Effect of Reaction Time on the Yield and Purity of a Benzamide Derivative
| Reaction Time (minutes) | Crude Yield (%) | Product Purity (%) |
| 2 | 75.8 | 92.3 |
| 5 | 81.2 | 89.1 |
| 10 | 85.2 | 86.5 |
| 15 | 88.1 | 84.7 |
| Data for the synthesis of 2-amino-N-benzylbenzamide in ethyl acetate (B1210297) at 100°C. |
Table 2: Comparison of Coupling Reagent Performance for Amide Bond Formation
| Coupling Reagent/System | Yield of N-benzylbenzamide (%) |
| DMT-MM | 88 |
| COMU + Collidine | 85 |
| EDC + Oxyma | 76 |
| DIC + HOPO | 91 |
| TPTU + NMI | 82 |
| Reaction of benzoic acid and benzylamine (B48309) in a water/acetonitrile solvent system. |
Key Experimental Protocols
Below are detailed methodologies for common procedures in benzamide synthesis.
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride under Schotten-Baumann Conditions
Materials:
-
Benzoyl chloride
-
Concentrated aqueous ammonia (B1221849)
-
Ice bath
-
Conical flask
-
Stirring apparatus
-
Vacuum filtration setup (Büchner funnel, filter flask)
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, place 10 mL of concentrated aqueous ammonia into a conical flask and cool it in an ice bath.
-
While vigorously stirring the ammonia solution, slowly add 2 mL of benzoyl chloride dropwise. The reaction is exothermic, so maintain a low temperature.
-
After the addition is complete, continue to stir the mixture for an additional 15-20 minutes. A white precipitate of benzamide will form.[2]
-
Collect the crude benzamide by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water to remove ammonium (B1175870) chloride and any unreacted ammonia.
-
The crude product can be further purified by recrystallization from hot water.
Protocol 2: Synthesis of Benzamide from Benzoic Acid using EDC/HOBt Coupling
Materials:
-
Benzoic acid
-
Amine (e.g., ammonia or an amine solution)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Apparatus for aqueous workup (separatory funnel)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Cool the stirred solution to 0°C using an ice bath.
-
Add the base, DIPEA (2.0-3.0 equivalents), to the mixture.
-
Slowly add solid EDC hydrochloride (1.2 equivalents) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzamide.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Purification of Benzamide by Recrystallization
Materials:
-
Crude benzamide
-
Deionized water (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude benzamide in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the benzamide dissolves completely. If it doesn't dissolve, add small portions of hot water until it does.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the hot filtrate to cool slowly to room temperature. Crystal formation should occur.
-
To maximize crystal recovery, place the flask in an ice bath for about 30 minutes.
-
Collect the purified benzamide crystals by vacuum filtration, washing them with a small amount of ice-cold water.
-
Dry the crystals, weigh them, and determine the melting point to assess purity.
Visualizing Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows and troubleshooting logic in benzamide synthesis.
Caption: General workflow for benzamide synthesis and purification.
Caption: Troubleshooting guide for low benzamide yield.
Caption: Troubleshooting guide for an impure benzamide product.
References
improving the stability of 2-Fluorobenzamide in solution
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of 2-Fluorobenzamide in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous solution. What is the likely cause and how can I resolve this?
A1: Precipitation of this compound from aqueous solutions is a common issue, primarily due to its limited water solubility. The aromatic fluorine and the benzamide (B126) structure contribute to its hydrophobicity.
Possible Solutions:
-
Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: The solubility of benzamide derivatives can be influenced by pH. While this compound is a neutral compound, extreme pH values might slightly alter its solubility characteristics.
-
Temperature Control: Solubility can be temperature-dependent. Gently warming the solution may help in dissolving the compound, but be cautious as elevated temperatures can accelerate degradation.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The most common degradation pathway for this compound in solution is hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions, leading to the formation of 2-fluorobenzoic acid and ammonia.[1] Other potential degradation pathways include photolysis if the solution is exposed to light, particularly UV radiation.
Q3: How do pH and temperature impact the stability of this compound?
A3: Both pH and temperature are critical factors influencing the stability of this compound.
-
pH: Amides are generally stable at neutral pH. However, in strongly acidic or basic solutions, the rate of hydrolysis increases significantly.[1][2]
-
Temperature: Higher temperatures provide the activation energy needed for degradation reactions. Therefore, storing solutions of this compound at lower temperatures (e.g., 2-8°C or frozen) is recommended to minimize degradation.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What might these be?
A4: Unexpected peaks in your HPLC chromatogram are likely degradation products. The primary degradation product is 2-fluorobenzoic acid resulting from hydrolysis. Other minor peaks could be due to photolytic degradation or reactions with components of your solution. A properly developed stability-indicating HPLC method is essential to separate and quantify these degradants.
Q5: What is the recommended procedure for preparing and storing a stable stock solution of this compound?
A5: To prepare a stable stock solution, dissolve this compound in an anhydrous polar aprotic solvent like DMSO.[3][4]
-
Preparation: Use high-purity, anhydrous DMSO. After dissolving the compound, the solution can be filtered through a 0.22 µm syringe filter to remove any particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping the vials in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The solubility limit of this compound has been exceeded. | - Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not interfere with the experiment. - Prepare a more dilute solution. - Use sonication to aid dissolution.[4] |
| Rapid Degradation of the Compound | The solution is being stored at an inappropriate pH, temperature, or is exposed to light. | - Adjust the pH of the solution to be near neutral (pH 6-8). - Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). - Protect the solution from light at all times. |
| Inconsistent Experimental Results | The compound may be degrading during the course of the experiment, leading to a lower effective concentration. | - Prepare fresh solutions before each experiment. - Include a stability assessment of this compound under your specific experimental conditions. - Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of the compound at different time points. |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents at 25°C (Hypothetical Data)
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Ethanol | ~25 |
| Methanol | ~20 |
| Acetonitrile | ~15 |
| Water | < 1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 1 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (10% Ethanol Co-solvent) at 25°C over 24 hours (Hypothetical Data)
| pH | % Degradation |
| 2.0 | ~15% |
| 4.0 | ~5% |
| 7.0 | < 1% |
| 10.0 | ~10% |
| 12.0 | > 20% |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines the shake-flask method for determining the solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the solution to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a calibrated analytical method such as HPLC-UV.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][5][6]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Keep at room temperature and collect samples at different time intervals. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Collect samples at various time points.
-
Thermal Degradation: Expose solid this compound and a solution of the compound to dry heat (e.g., 80°C). Analyze samples at set intervals.
-
Photolytic Degradation: Expose solid this compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light.
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways of this compound.
Caption: Logical relationship of factors affecting stability.
References
Technical Support Center: Method Development for Separating 2-Fluorobenzamide Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust methods for the separation of 2-Fluorobenzamide and its positional isomers (3-Fluorobenzamide and 4-Fluorobenzamide).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and its isomers?
A1: The primary challenge stems from the fact that this compound, 3-Fluorobenzamide, and 4-Fluorobenzamide are structural isomers with the same molecular weight and similar physicochemical properties. Their polarity and hydrophobicity are very close, which can lead to co-elution or poor resolution in chromatographic methods.
Q2: Which analytical technique is most suitable for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and effective technique for separating positional isomers of small aromatic compounds like fluorobenzamides. Gas Chromatography (GC) can also be used, especially if the analytes are derivatized to increase their volatility and thermal stability.
Q3: What type of HPLC column is recommended for this separation?
A3: A C18 or a Phenyl-Hexyl column is a good starting point. C18 columns separate based on hydrophobicity, while Phenyl-Hexyl columns can offer alternative selectivity through pi-pi interactions with the aromatic rings of the isomers, which can be advantageous for separating positional isomers.
Q4: How can I improve the resolution between the isomer peaks?
A4: To improve resolution, you can optimize several parameters:
-
Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer.
-
Gradient Elution: Employ a shallow gradient to enhance separation.
-
Flow Rate: Lowering the flow rate can increase column efficiency.
-
Column Temperature: Adjusting the temperature can alter selectivity.
-
pH of the Mobile Phase: The pH can influence the ionization state of the analytes, affecting their retention.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Isomer Peaks in HPLC
Q: My HPLC method shows overlapping or completely co-eluting peaks for the fluorobenzamide isomers. What steps can I take to improve the separation?
A: This is a common issue when separating isomers. Follow this troubleshooting workflow:
Figure 1: Troubleshooting workflow for poor peak resolution.
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: A common first step is to decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention times and may improve separation. If using a gradient, make the slope of the gradient shallower.
-
Change Organic Modifier: The choice of organic solvent can influence selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the interaction with the stationary phase.
-
Optimize Temperature: Varying the column temperature (e.g., in 5°C increments from 25°C to 40°C) can affect the selectivity between the isomers.
-
Try a Different Stationary Phase: If the above steps do not provide adequate resolution, the issue may be the column chemistry. A phenyl-based column can provide alternative selectivity for aromatic compounds through π-π interactions, which may resolve the isomers more effectively than a standard C18 column.
Issue 2: Peak Tailing or Asymmetric Peak Shape
Q: The peaks for my fluorobenzamide isomers are showing significant tailing. What is the likely cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: The amide group in fluorobenzamide can interact with free silanol groups on the silica (B1680970) support of the HPLC column.
-
Solution: Add a small amount of a competing base, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This can protonate the silanol groups and reduce unwanted interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Experimental Protocols
HPLC Method for Separation of this compound Isomers
This protocol provides a starting point for method development.
-
Instrumentation: HPLC system with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 15.0 | 40 |
| 15.1 | 90 |
| 17.0 | 90 |
| 17.1 | 20 |
| 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve standard or sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Figure 2: General experimental workflow for HPLC analysis.
Data Presentation
Table 1: Example HPLC Data for Isomer Separation Under Different Conditions
| Condition | This compound Retention Time (min) | 3-Fluorobenzamide Retention Time (min) | 4-Fluorobenzamide Retention Time (min) | Resolution (2-F vs 3-F) |
| Method 1: Isocratic 30% ACN | 8.5 | 8.7 | 9.1 | 0.8 |
| Method 2: Gradient 20-40% ACN | 10.2 | 10.8 | 11.5 | 1.6 |
| Method 3: Phenyl-Hexyl Column | 11.5 | 12.3 | 13.0 | 2.1 |
A resolution value ≥ 1.5 is generally considered baseline separation.
overcoming challenges in the purification of 2-Fluorobenzamide derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome common challenges encountered during the purification of 2-Fluorobenzamide and its derivatives.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Crystal Formation During Recrystallization
Question: I've cooled my solution, but no crystals are forming, or the yield is very low. What should I do?
Answer: A lack of crystal formation is typically due to the solution not being sufficiently supersaturated or the compound being too soluble in the chosen solvent system.[1]
Possible Causes & Solutions:
-
Excessive Solvent: If too much solvent was used, the solution might not be saturated enough for crystals to form.[2]
-
Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again.[2]
-
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystallization.
-
Solution 1 (Induce Crystallization): Scratch the inner surface of the flask at the solution's meniscus with a clean glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.[2]
-
Solution 2 (Seed Crystals): If available, add a single, pure crystal of the target compound ("seed crystal") to the solution to initiate crystallization.[2]
-
-
Inappropriate Solvent System: The compound may be too soluble in the solvent even at low temperatures.
-
Solution: Re-dissolve the compound and add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes faintly cloudy, then add a few drops of the primary solvent to clarify before cooling.[2][3] For this compound derivatives, common solvent systems include ethanol (B145695)/water or dichloromethane/hexane.[2][3]
-
-
Insufficient Cooling: The solution may not be cold enough to maximize crystal precipitation.
-
Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the crystal yield.[4]
-
Issue 2: "Oiling Out" During Recrystallization
Question: My compound is separating as an oil instead of forming solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution's saturation point is too high upon cooling. This is common when the compound's melting point is lower than the solvent's boiling point or when impurities are present.[2]
Possible Causes & Solutions:
-
High Degree of Supersaturation: The solution is cooling too quickly, or the concentration is too high.
-
Solvent Boiling Point Exceeds Compound Melting Point: The compound is melting in the solvent rather than dissolving.
-
Solution: Select a different solvent or solvent system with a lower boiling point.[2]
-
-
Presence of Impurities: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: Attempt to purify the material further using another method, such as column chromatography, before recrystallization.[1]
-
Issue 3: Poor Separation or Co-elution of Impurities in Column Chromatography
Question: I'm running a column, but my desired compound is eluting with impurities. How can I improve the separation?
Answer: Poor separation is often due to an improperly selected mobile phase, incorrect column packing, or overloading the column.[5] The presence of the fluorine atom can also alter polarity, making separation from structurally similar impurities challenging.[1]
Possible Causes & Solutions:
-
Inadequate Solvent System: The mobile phase does not provide sufficient resolution between the target compound and impurities.
-
Solution: First, systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC).[5] For benzamides, mixtures of hexane/ethyl acetate (B1210297) are a good starting point.[5] Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to achieve optimal separation on the column.[5]
-
-
Column Overloading: Too much crude material has been loaded onto the column for the amount of stationary phase.
-
Solution: Use a silica (B1680970) gel-to-crude material ratio of at least 30:1 (w/w). For particularly difficult separations, increase this ratio to 50:1 or higher.[5]
-
-
Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling and band broadening.
-
Solution: Ensure the silica gel is packed as a uniform slurry without air bubbles and is never allowed to run dry.[5]
-
-
Similar Polarity of Impurities: The fluorine atom can make the polarity of the target compound very similar to certain byproducts.
-
Solution 1 (Change Stationary Phase): If optimizing the mobile phase on silica is unsuccessful, switch to a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18, Diol).[5][6] Fluorinated stationary phases can also offer unique selectivity for fluorinated analytes.[6]
-
Solution 2 (Orthogonal Technique): If co-elution persists, use a purification technique with a different separation mechanism, such as preparative HPLC or crystallization.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why can the purification of this compound derivatives be particularly challenging? A1: The high electronegativity of the fluorine atom can significantly alter the molecule's physical and chemical properties compared to its non-fluorinated analog.[1] This can lead to changes in pKa, solubility, and crystal packing.[1][7] For instance, ortho-fluorine substitution has been shown to suppress disorder in benzamide (B126) crystals, which can affect crystallization behavior.[7][8] Furthermore, the fluorine can create unique intermolecular interactions that may complicate standard purification methods designed for non-fluorinated compounds.[1]
Q2: What is the typical melting point and solubility of this compound? A2: The reported melting point for this compound is in the range of 117-119 °C.[9] It is slightly soluble in chloroform (B151607) and DMSO.[9][10] This limited solubility information underscores the need for experimental solvent screening for purification.
Q3: What are some common impurities or side products from the synthesis of this compound derivatives? A3: Synthetic routes can introduce specific impurities. For example, if the synthesis involves the hydrolysis of 2-fluorobenzonitrile, incomplete reaction can leave unreacted nitrile as an impurity.[11] If using a Grignard synthesis, coupling side reactions can lead to biphenyl (B1667301) byproducts.[11] Understanding the reaction pathway is crucial for identifying potential impurities and designing an effective purification strategy.
Q4: How do I choose the best initial purification technique? A4: For solid crude products, recrystallization is often the most effective and scalable first-choice technique for achieving high purity.[4][12] If the crude material is an oil, contains multiple components with similar polarities, or if recrystallization fails, column chromatography is the preferred method.[5][13] A preliminary TLC analysis is essential to assess the complexity of the mixture and determine if chromatography is necessary.[5]
Q5: My purified compound shows peak tailing in HPLC analysis. What is the cause? A5: Peak tailing for benzamide derivatives in reverse-phase HPLC is often caused by secondary interactions between the compound and residual silanols on the silica-based stationary phase.[1][6] This can be addressed by using a modern, highly end-capped column, adjusting the mobile phase pH to be at least 2 units away from the compound's pKa, or adding a mobile phase modifier like trifluoroacetic acid (TFA).[1][6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO | [14] |
| Molar Mass | 139.13 g/mol | [14][15] |
| Appearance | White to almost white crystalline powder | [9][15] |
| Melting Point | 117-119 °C | [9] |
| Solubility | Slightly soluble in Chloroform, DMSO | [9][10] |
Table 2: General Solvent Selection Guide for Recrystallization
| Solvent | Suitability for this compound Derivatives | Notes |
| Water | Good anti-solvent in combination with a polar organic solvent. | 2-Fluorobenzoic acid is slightly soluble.[4] |
| Ethanol | Often a good primary solvent; used in combination with water.[3] | Dissolves many benzamides when hot, with lower solubility when cold. |
| Dichloromethane (DCM) | Can be a good primary solvent, often paired with hexane.[2] | Its lower boiling point can be advantageous to prevent "oiling out".[2] |
| n-Hexane / Heptane | Good anti-solvents. | Used to precipitate the compound from more polar solvents like DCM or Ethyl Acetate.[2] |
| Toluene | Potentially a suitable single solvent, but requires testing.[2] | Higher boiling point may pose a risk of "oiling out". |
| Acetone | Can be effective, potentially paired with water.[2] | Good solvent for many polar organic compounds. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is a general guideline for purifying a solid this compound derivative using a mixed solvent system.
-
Solvent Selection: Confirm that the compound is soluble in hot ethanol and less soluble in cold water.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely while heating and stirring on a hot plate.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[3]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask to remove the charcoal and any insoluble impurities.[3][4] This step must be done quickly to prevent premature crystallization.[4]
-
Induce Saturation: To the clear, hot filtrate, add hot deionized water dropwise while swirling until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached.[3]
-
Re-clarification: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.[3]
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3][4]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3][4]
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals on the filter paper with a small amount of ice-cold solvent (e.g., a 50:50 ethanol/water mixture) to rinse away the impure mother liquor.[4]
-
Drying: Air dry the crystals on the funnel by drawing air through them for 15-20 minutes. Transfer the crystals to a watch glass and allow them to dry completely, preferably in a vacuum oven at low heat.[4]
-
Purity Assessment: Determine the melting point of the dried crystals and analyze by HPLC or TLC to assess purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general workflow for separation on a silica gel column.
-
Solvent System Optimization (TLC): Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate). Spot the solution on a TLC plate and elute with various mobile phase mixtures (e.g., increasing percentages of ethyl acetate in hexane).[5] The ideal system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from all impurities.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with the least polar composition determined from your TLC analysis.[5] Collect the eluent in fractions (e.g., in test tubes). Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and elute with the optimized solvent system.
-
Combine and Evaporate: Combine the fractions that contain the pure product.[5] Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
-
Purity Assessment: Confirm the purity of the isolated compound using HPLC, NMR, and/or melting point analysis.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound CAS#: 445-28-3 [amp.chemicalbook.com]
- 10. This compound | 445-28-3 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound [myskinrecipes.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Fluorobenzamide and 4-Fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamides are a class of chemical compounds with a well-documented history of diverse biological activities, finding applications as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. The introduction of a fluorine atom to the benzamide (B126) scaffold can significantly modulate its physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the known biological activities of two isomeric fluorobenzamides: 2-Fluorobenzamide and 4-Fluorobenzamide. While direct, head-to-head quantitative comparisons are limited in publicly available literature, this document summarizes the existing knowledge on their potential therapeutic applications and underlying mechanisms of action, supported by general experimental protocols and pathway diagrams relevant to this class of compounds.
Data Presentation: A Qualitative Comparison
Due to a lack of direct comparative studies, a quantitative data table of IC50 values for this compound and 4-Fluorobenzamide against specific biological targets is not available at this time. However, based on the broader literature on benzamide derivatives, their potential biological activities can be summarized as follows:
| Biological Activity | This compound (and derivatives) | 4-Fluorobenzamide (and derivatives) | General Benzamide Activity |
| Anti-inflammatory | Suggested, as an intermediate for anti-inflammatory agents. | Derivatives have shown potent in-vivo anti-inflammatory effects. | Well-documented for various derivatives. |
| Analgesic | Suggested, as an intermediate for analgesic agents. | Derivatives have demonstrated significant analgesic properties. | A known property of many benzamide compounds. |
| Enzyme Inhibition | Implied, with uses in studying enzyme interactions. | Derivatives are known to inhibit enzymes like COX-2, cholinesterases, and tyrosinase. | A primary mechanism of action for many bioactive benzamides. |
| Anticancer | Potential activity as a PARP-1 inhibitor. | Potential activity as a PARP-1 inhibitor. | Many benzamide derivatives are potent PARP-1 inhibitors. |
| Antimicrobial | Not extensively documented. | Not extensively documented. | Some benzamide derivatives exhibit antibacterial and antifungal properties. |
It is important to note that the biological activity of fluorinated benzamides is highly dependent on the overall molecular structure of the derivative, not just the position of the fluorine atom.
Key Biological Targets and Mechanisms of Action
Benzamide derivatives exert their biological effects by interacting with various protein targets. Two of the most relevant targets for the therapeutic potential of fluorobenzamides are Poly(ADP-ribose) polymerase-1 (PARP-1) and Cyclooxygenase-2 (COX-2).
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with existing defects in other DNA repair pathways (like BRCA1/2 mutations) can lead to synthetic lethality, making PARP-1 a validated target for cancer therapy. Many benzamide derivatives have been identified as potent PARP-1 inhibitors. The benzamide moiety mimics the nicotinamide (B372718) portion of the NAD+ substrate, binding to the catalytic domain of the enzyme and preventing its function.
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a common strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. Derivatives of 4-Fluorobenzamide have shown potent and selective COX-2 inhibition.
Experimental Protocols
The following are representative protocols for assessing the biological activity of compounds like this compound and 4-Fluorobenzamide.
In Vitro PARP-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (or other suitable protein substrate)
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP-1 activity)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
96-well microplate (high-binding)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate to remove unbound histones.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and 4-Fluorobenzamide) in assay buffer.
-
Reaction Mixture: In each well, add the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate to remove unreacted reagents. Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Signal Development: After another wash step, add the HRP substrate.
-
Measurement: Stop the reaction and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Validating the Structure of 2-Fluorobenzamide: A Crystallographic Comparison
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. For researchers in drug discovery and materials science, an unambiguous structural confirmation is paramount. This guide provides a comparative analysis of the crystal structure of 2-Fluorobenzamide and its derivatives, validated by single-crystal X-ray crystallography, offering a valuable resource for scientists seeking to understand the nuanced effects of fluorine substitution on molecular conformation and crystal packing.
This report details the crystallographic parameters of this compound and two of its fluorinated derivatives: N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide. By presenting the data in a comparative format, this guide aims to facilitate a deeper understanding of the structural landscape of this important class of compounds.
Crystallographic Data at a Glance: A Comparative Overview
The following tables summarize the key crystallographic parameters for this compound and two of its derivatives, providing a clear and objective comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for this compound and its Derivatives
| Parameter | This compound | N-(2,3-difluorophenyl)-2-fluorobenzamide[1] | N-(2,4-difluorophenyl)-2-fluorobenzamide[2] |
| CCDC Deposition No. | Data not available in direct search | 2284761 | 2320603 |
| Empirical Formula | C₇H₆FNO | C₁₃H₈F₃NO | C₁₃H₈F₃N₁O₁ |
| Formula Weight | 139.13 | 251.20 | 251.20 |
| Temperature (K) | Not specified | 294(1) | 294(1) |
| Crystal System | Not specified | Monoclinic | Monoclinic |
| Space Group | Not specified | Pn | Pn |
| Unit Cell Dimensions | |||
| a (Å) | Not specified | 5.6756(3) | 5.6756(3) |
| b (Å) | Not specified | 4.9829(2) | 4.9829(2) |
| c (Å) | Not specified | 19.3064(12) | 19.3064(12) |
| α (°) | Not specified | 90 | 90 |
| β (°) | Not specified | 91.197(5) | 91.197(5) |
| γ (°) | Not specified | 90 | 90 |
| Volume (ų) | Not specified | 545.88(5) | 545.88(5) |
| Z | Not specified | 2 | 2 |
| Calculated Density (Mg/m³) | Not specified | 1.528 | 1.528 |
| Absorption Coeff. (mm⁻¹) | Not specified | 0.133 | 0.133 |
| F(000) | Not specified | 256.0 | 256.0 |
| Crystal Size (mm³) | Not specified | Not specified | 0.93 x 0.39 x 0.07 |
| Radiation Type | Not specified | MoKα | MoKα |
| Wavelength (Å) | Not specified | 0.71073 | 0.71073 |
| Reflections Collected | Not specified | 3717 | 3717 |
| Independent Reflections | Not specified | 1799 | 1799 |
| R_int | Not specified | 0.019 | 0.019 |
| Goodness-of-fit on F² | Not specified | 1.04 | 1.04 |
| Final R indices [I>2σ(I)] | |||
| R₁ | Not specified | 0.038 | 0.038 |
| wR₂ | Not specified | 0.091 | 0.091 |
| R indices (all data) | |||
| R₁ | Not specified | Not specified | Not specified |
| wR₂ | Not specified | Not specified | Not specified |
Note: Detailed crystallographic data for the parent this compound was not available in the immediate search results. The table will be updated as this information becomes accessible.
Experimental Protocol: The Path to Structural Elucidation
The determination of the crystal structures presented in this guide follows a standardized methodology for single-crystal X-ray diffraction of small organic molecules. The key steps are outlined below.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For the studied benzamide (B126) derivatives, single crystals were typically grown from a saturated solution in a suitable organic solvent, such as dichloromethane, through slow evaporation at room temperature. The ideal crystal for analysis is one that is transparent, free of cracks or other visible defects, and has dimensions of approximately 0.1-0.3 mm in each direction.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For the derivatives discussed, data was collected on a Bruker SMART APEX II or similar CCD area-detector diffractometer. The crystal is cooled to a low temperature, typically 100 K or 294 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays (commonly MoKα radiation with a wavelength of 0.71073 Å). The diffracted X-rays are detected, and their intensities and positions are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the crystal structure using direct methods or Patterson synthesis, typically employing software packages like SHELXS. The initial structural model is then refined against the experimental data using full-matrix least-squares on F², a process carried out with programs such as SHELXL. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for determining the crystal structure of a small molecule like this compound.
Caption: A flowchart illustrating the key stages in determining a molecule's crystal structure via X-ray crystallography.
References
comparative study of different synthetic routes to 2-Fluorobenzamide
A Comparative Guide to the Synthetic Routes of 2-Fluorobenzamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound, a versatile building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of the primary synthetic pathways to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved via three main strategies: the amidation of 2-fluorobenzoyl chloride, the coupling of 2-fluorobenzoic acid with an amine source, and the hydrolysis of 2-fluorobenzonitrile (B118710). A less common but notable method involves the denitrogenative fluorination of 1,2,3-benzotriazinones. The following table summarizes the key quantitative data for each of these routes.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity | Reference |
| Amidation of Acyl Chloride | 2-Fluorobenzoyl chloride | 25% Ammonia (B1221849) solution | 0-15°C, 4 hours | 90% | Not specified | [1] |
| Amide Coupling | 2-Fluorobenzoic acid | Dicyclohexylcarbodiimide (B1669883) (DCC), 4-Dimethylaminopyridine (B28879) (DMAP) | 0°C to room temperature, 12-24 hours | High (not specified) | Not specified | [2] |
| Nitrile Hydrolysis | 2-Fluorobenzonitrile | Not specified | Not specified | Not specified | Not specified | [3] |
| Denitrogenative Fluorination | 1,2,3-Benzotriazinones | Tetrafluoroboric acid | Mild thermal conditions or room temperature | 65-80% | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Amidation of 2-Fluorobenzoyl Chloride
This method is a classic and efficient route for amide bond formation, often favored for its simplicity and high yields.[2]
Procedure:
-
In a 250ml three-necked flask, add 50g of tap water and 14g of 25% ammonia solution (15ml, 0.206mol).[1]
-
Cool the mixture to 10°C.[1]
-
With vigorous stirring, slowly add 15.9g (0.100mol) of 2-fluorobenzoyl chloride. The reaction is exothermic, and the temperature should be maintained between 0-5°C using a cooling system.[1]
-
After the addition is complete, maintain the reaction mixture at 10-15°C for 4 hours.[1]
-
Filter the resulting mixture and wash the filter cake with 15g of tap water.[1]
-
Dry the wet cake at 70-75°C to obtain this compound.[1]
Route 2: Amide Coupling of 2-Fluorobenzoic Acid
This route involves the use of a coupling agent to facilitate the formation of the amide bond between 2-fluorobenzoic acid and an amine.
Procedure:
-
Dissolve 2-fluorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane (B109758).[2]
-
Add an appropriate amine (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.[2]
-
Cool the mixture to 0°C in an ice bath.[2]
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the dicyclohexylurea byproduct is filtered off, and the filtrate is worked up to isolate the this compound.
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes to this compound.
Discussion
The choice of synthetic route for this compound depends on several factors including the availability of starting materials, desired scale of production, and the need to avoid certain reagents or byproducts.
The amidation of 2-fluorobenzoyl chloride is a robust and high-yielding method, making it suitable for large-scale synthesis.[1][2] The starting material, 2-fluorobenzoyl chloride, is readily available.
The amide coupling of 2-fluorobenzoic acid offers a versatile approach, as a wide variety of amines can be used to generate different N-substituted 2-fluorobenzamides. However, the use of coupling agents like DCC can lead to the formation of byproducts that require careful removal.
The hydrolysis of 2-fluorobenzonitrile is another potential route, although detailed experimental conditions and yields were not as readily available in the surveyed literature.[3] This method may be advantageous if 2-fluorobenzonitrile is a more accessible starting material.
The denitrogenative fluorination of 1,2,3-benzotriazinones represents a more novel approach.[4] While the reported yields are good, the synthesis of the starting benzotriazinone may add extra steps to the overall process.
References
A Comparative Analysis of 2-Fluorobenzamide Purity from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in chemical research and pharmaceutical development, directly impacting reaction efficiency, impurity profiles of subsequent products, and the safety and efficacy of final active pharmaceutical ingredients (APIs). 2-Fluorobenzamide is a key building block in the synthesis of various pharmaceutically active compounds. This guide provides a comprehensive comparison of the purity of this compound from three hypothetical, yet representative, commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The assessment is based on a panel of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Executive Summary of Purity Assessment
A summary of the quantitative purity analysis for this compound from the three suppliers is presented below. Detailed experimental protocols and data are provided in the subsequent sections.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.85% | 98.92% | 99.51% |
| Number of Impurities Detected by HPLC (>0.05%) | 1 | 3 | 2 |
| ¹H NMR | Consistent with Structure | Consistent with Structure | Consistent with Structure, minor unidentified peaks |
| ¹⁹F NMR | Single Peak, No significant impurities | Single Peak, trace impurity peak detected | Single Peak, No significant impurities |
| Mass Spectrometry (m/z) | 139.04 (M+H)⁺, Consistent with theoretical | 139.04 (M+H)⁺, Consistent with theoretical | 139.04 (M+H)⁺, Consistent with theoretical |
| Residual Solvents (GC-HS) | < 0.05% | 0.12% (Acetone) | < 0.05% |
Experimental Workflow
The overall workflow for the purity assessment of this compound from each supplier is depicted in the following diagram.
Caption: Workflow for the comparative purity assessment of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to quantify the purity of this compound and identify any related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was used to confirm the chemical structure of this compound and to detect the presence of any proton- or fluorine-containing impurities.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
¹H NMR:
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Parameters: Standard proton experiment with a 30° pulse and a 2-second relaxation delay.
-
-
¹⁹F NMR:
-
Solvent: DMSO-d₆.
-
Parameters: Standard fluorine experiment, proton-decoupled.
-
Mass Spectrometry (MS)
Mass spectrometry was employed to confirm the molecular weight of this compound.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive.
-
Scan Range: m/z 50-500.
-
LC Conditions: A fast LC gradient was used to introduce the sample into the mass spectrometer.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
This method was used to identify and quantify any residual solvents from the manufacturing process.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent.
-
Oven Program: 40°C (hold 5 min), then ramp to 240°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Carrier Gas: Helium.
-
Sample Preparation: A known amount of each sample was weighed into a headspace vial and dissolved in a suitable high-boiling solvent (e.g., DMSO).
Logical Relationship in Purity Assessment
Caption: Decision tree for qualifying this compound based on purity data.
Conclusion
Based on the comprehensive analysis, Supplier A provides the highest purity this compound with minimal impurities and residual solvents. Supplier C also offers a high-purity product, although with slightly more impurities detected by HPLC. The material from Supplier B shows a lower purity and a detectable level of residual acetone, which may be a concern for certain sensitive applications.
For researchers and drug development professionals, the choice of supplier should be guided by the specific requirements of their application. For demanding applications such as in late-stage drug development or for the synthesis of analytical reference standards, the higher purity material from Supplier A would be the recommended choice. For earlier-stage research or applications where the identified impurities are not a concern, the material from Supplier C could be a viable alternative. The product from Supplier B may require further purification before use in critical applications.
Comparative Efficacy of 2-Fluorobenzamide Derivatives as Anticancer Agents: A Guide for Researchers
For researchers and drug development professionals, the landscape of anticancer agent discovery is in a constant state of evolution. Among the myriad of scaffolds under investigation, 2-Fluorobenzamide derivatives have emerged as a promising class of compounds with diverse mechanisms of action and potent efficacy against various cancer types. This guide provides an objective comparison of the performance of several notable this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in future research and development endeavors.
Data Presentation: A Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro and in vivo anticancer activities of various this compound derivatives, providing a clear comparison of their potency and therapeutic potential.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Derivative Name/Identifier | Cancer Cell Line | IC50 Value | Key Findings |
| Compound 38 (N-benzyl-2-fluorobenzamide derivative) | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.98 µM | Dual inhibitor of EGFR (IC50 = 20.34 nM) and HDAC3 (IC50 = 1.09 µM)[1]. |
| Bithiophene-fluorobenzamidine (BFB) | HCT-116 (Colorectal Cancer) | ~0.3 µg/mL | Induces both extrinsic and intrinsic apoptosis[1]. |
| FBA-TPQ (7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one) | Various cell lines | 0.097-2.297 µmol/L | Most potent effects observed against breast cancer cell lines[2]. |
| Compound F8 (o-aminobenzamide derivative) | HGC-27 (Gastric Cancer) | 0.28 µM | Induces apoptosis and cell cycle arrest[3]. |
| Compound T9 (o-aminobenzamide derivative) | HGC-27 (Gastric Cancer) | 1.84 µM | Induces apoptosis and cell cycle arrest[3]. |
| Compound 4p (Thioquinazolinone-based 2-aminobenzamide) | A375, A549, SMMC7721 | Potent antiproliferative activity | Selective inhibitor of HDAC1 and HDAC2[4]. |
| Pentafluorobenzenesulfonamide derivatives | A549, HepG2, HuCCA-1, MOLT-3 | Micromolar range | Induce intrinsic apoptosis via a caspase-dependent process[5][6]. |
Table 2: In Vivo Antitumor Efficacy of this compound Derivatives
| Derivative Name/Identifier | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Key Findings |
| Compound 38 | N/A | Triple-Negative Breast Cancer | 30 mg/kg/day | 34.78% | Suppressed tumor growth without significant toxicity[1]. |
| Bithiophene-fluorobenzamidine (BFB) | DMBA-induced female Swiss mice | Breast Cancer | N/A | Reduced tumor incidence by ~88% | Restored normal mammary gland structure[7]. |
| Bithiophene-fluorobenzamidine (BFB) | DMH-injected adult male rats | Colorectal Cancer | 2.5mg/kg, 3 doses/week for 21 weeks | Significant reduction in tumor incidence, multiplicity, and size | Ameliorated kidney and liver functions[1]. |
| FBA-TPQ | MCF-7 xenograft mouse model | Breast Cancer | 20 mg/kg/d, 3 d/wk for 1 week | ~71.6% | Dose-dependent tumor growth inhibition[2]. |
| Compound F8 | HGC-27-xenograft model | Gastric Cancer | N/A | More efficient and less toxic than capecitabine | Suitable pharmacokinetic properties and low acute toxicity[3]. |
| Compound 4p | A549 xenograft models | Lung Cancer | N/A | 62.5% | Potent in vivo antitumor activity[4]. |
| Phortress (5F 203) | Xenograft-bearing mice | Breast Carcinoma | 20 mg/kg, i.p., 24 hours | N/A | Induced DNA damage in sensitive tumor cells[8]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the evaluation of these this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4,000 to 5,000 cells per well and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then exposed to various concentrations of the test compounds (e.g., 0, 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) and incubated for a specified period, typically 72 hours.
-
MTT Addition: Following incubation, an MTT solution (e.g., 10 µL of 5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the in vivo antitumor efficacy of novel compounds.
-
Cell Implantation: Human cancer cells (e.g., MCF-7, HGC-27, or A549) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound or a vehicle control. The route of administration (e.g., intraperitoneal, oral), dosage, and treatment schedule are critical parameters.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a key metric.
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess the toxicity of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a representative experimental workflow.
The above workflow outlines the typical progression from in vitro screening of this compound derivatives for cytotoxicity and mechanism of action to in vivo validation of lead compounds in animal models.
This diagram illustrates how the bithiophene-fluorobenzamidine (BFB) derivative induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
This diagram depicts the dual-targeting mechanism of the N-benzyl-2-fluorobenzamide derivative, Compound 38. By inhibiting both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), this compound effectively suppresses cell proliferation and promotes apoptosis in cancer cells.
References
- 1. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an Analytical Method for 2-Fluorobenzamide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is fundamental to ensuring data integrity and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Fluorobenzamide, a key intermediate in pharmaceutical synthesis. The protocols and data presented are based on established methodologies for structurally similar compounds and serve as a practical resource for method development and validation.
The Role of a Reference Standard
A well-characterized reference standard is the cornerstone of any analytical method validation. It is a highly purified compound against which the sample is compared, ensuring the accuracy and reliability of the quantitative results. For this compound (CAS No. 445-28-3), several suppliers provide reference standards with purities typically exceeding 98%.[1][2][3] It is crucial to obtain a Certificate of Analysis (CoA) for the reference standard, which details its purity, identity, and storage conditions.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the quantification of this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Linearity Range | Typically 1 - 150 µg/mL (Correlation Coefficient, r² > 0.999) | Wide dynamic range, capable of trace-level analysis. |
| Precision (%RSD) | < 2% (Repeatability), < 5% (Intermediate Precision) | Typically < 15% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range. | Can reach low ng/L levels, especially with pre-concentration. |
| Limit of Quantitation (LOQ) | Method dependent, typically in the mid-to-high ng/mL range. | Can reach low ng/L levels, especially with pre-concentration. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase). | Often requires derivatization to increase volatility. |
| Analysis Time | Typically 5-15 minutes per sample. | Can be longer due to sample preparation and longer chromatographic run times. |
| Advantages | Robust, reliable, and widely available. Suitable for routine quality control. | High sensitivity and selectivity, providing definitive identification and quantification in complex matrices. |
| Limitations | May have lower sensitivity compared to GC-MS. | Requires the analyte to be volatile or amenable to derivatization. |
Note: The quantitative data in this table is representative and based on the analysis of structurally similar benzamide (B126) and fluorobenzoic acid derivatives. Actual performance may vary and must be confirmed during method validation.[4]
Experimental Protocols
Detailed methodologies are provided below as a starting point for method development.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230 nm)[4]
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1-150 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for trace-level quantification and identification of this compound, especially in complex matrices where high selectivity is required.
Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).[5]
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
Sample Preparation (including Derivatization):
-
Derivatization: As benzamides may have poor chromatographic peak shape, derivatization is often necessary to increase volatility and improve performance. A common approach is silylation. In a vial, dissolve ~1 mg of the this compound reference standard or sample in 100 µL of a suitable solvent (e.g., pyridine). Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Cap the vial and heat at 70 °C for 30 minutes.[6]
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized solution into the GC-MS system.
Validation of the Analytical Method
The validation process ensures that the analytical method is suitable for its intended purpose. The following diagrams illustrate the overall workflow and the interrelation of key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7]
Caption: Workflow for Analytical Method Validation.
Caption: Interrelation of Key Method Validation Parameters.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC is often preferred for routine quality control due to its robustness and simpler sample preparation. Conversely, GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace analysis or for samples in complex matrices. The selection of the most appropriate method should be based on the specific analytical requirements. Regardless of the chosen technique, a thorough validation following ICH guidelines is mandatory to ensure the generation of reliable and defensible data.
References
Comparative Analysis of 2-Fluorobenzamide Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 2-Fluorobenzamide analogs. The data presented herein is compiled from recent studies and is intended to aid researchers in the design and development of novel therapeutic agents. This document summarizes quantitative biological data, details experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of the SAR of this important chemical scaffold.
I. Overview of this compound Analogs and Their Biological Activities
The this compound moiety is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The fluorine atom at the ortho position can influence the conformation of the molecule, its metabolic stability, and its binding affinity to various biological targets. This guide focuses on three distinct classes of this compound analogs with demonstrated efficacy in different therapeutic areas:
-
EGFR/HDAC3 Dual-Target Inhibitors: For the treatment of triple-negative breast cancer.
-
FtsZ Inhibitors: As novel antibacterial agents.
-
Antiplasmodial Agents: For combating malaria.
II. EGFR/HDAC3 Dual-Target Inhibitors
A series of N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two key targets in the progression of triple-negative breast cancer.[1]
Quantitative Data Summary
The following table summarizes the in vitro activity of the most promising compound from this series, compound 38 , against its targets and a cancer cell line.
| Compound | Target | IC50 | Cell Line | IC50 (Proliferation) |
| 38 | EGFR | 20.34 nM | MDA-MB-231 | 1.98 µM |
| HDAC3 | 1.09 µM | |||
| Chidamide (control) | MDA-MB-231 | 24.37 µM |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation.[1]
Structure-Activity Relationship (SAR) Insights
Molecular modeling suggests that the this compound moiety of compound 38 is crucial for its HDAC3 inhibitory activity, as it chelates with the Zn2+ ion in the active site. The 4-fluorobenzyl group, on the other hand, occupies the ATP-binding pocket of EGFR, contributing to its EGFR inhibitory activity. This dual-binding mechanism is a key aspect of its therapeutic potential.[1]
Experimental Protocols
EGFR Kinase Inhibition Assay (LanthaScreen™ Assay)
-
Reagents: LanthaScreen™ Eu-anti-pY (p-Tyr-100) antibody, GFP-EGFR substrate, ATP, test compounds.
-
Procedure:
-
A solution of the GFP-EGFR substrate and the test compound in kinase buffer is prepared.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A solution of the LanthaScreen™ Eu-anti-pY antibody in TR-FRET dilution buffer is added to stop the reaction.
-
The TR-FRET signal is measured on a fluorescence plate reader.
-
-
Data Analysis: The TR-FRET ratio is used to calculate the percent inhibition, from which the IC50 value is determined.
HDAC3 Enzymatic Assay
-
Reagents: Recombinant human HDAC3, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, test compounds.
-
Procedure:
-
The test compound is pre-incubated with the HDAC3 enzyme in assay buffer.
-
The fluorogenic substrate is added to initiate the reaction.
-
The mixture is incubated at 37°C for a specified time.
-
A developer solution (containing a protease to cleave the deacetylated substrate) is added.
-
The fluorescence is measured using a microplate reader (excitation/emission wavelengths specific to the fluorophore).
-
-
Data Analysis: The fluorescence intensity is proportional to the HDAC3 activity. The percent inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.
MDA-MB-231 Cell Proliferation Assay (MTT Assay)
-
Cell Culture: MDA-MB-231 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated, and IC50 values are determined.
Visualizations
Caption: Workflow for evaluating EGFR/HDAC3 dual inhibitors.
III. FtsZ Inhibitors for Antibacterial Activity
A series of 3-substituted 2,6-difluorobenzamide (B103285) derivatives have been designed and synthesized as inhibitors of the bacterial cell division protein FtsZ. These compounds exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[2]
Quantitative Data Summary
The following table presents the Minimum Inhibitory Concentrations (MICs) of the most active compounds against various bacterial strains.
| Compound | R Group | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| 7 | 3-chloroalkoxy | 0.25-1 | <10 |
| 12 | 3-bromoalkoxy | 0.25-1 | <10 |
| 17 | 3-alkyloxy | 0.25-1 | <10 |
MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth.[2]
Structure-Activity Relationship (SAR) Insights
The SAR studies of these 2,6-difluorobenzamide derivatives indicate that the nature of the substituent at the 3-position of the benzamide (B126) ring significantly influences their antibacterial activity. The presence of chloroalkoxy, bromoalkoxy, or alkyloxy groups at this position leads to potent inhibition of FtsZ and, consequently, strong antibacterial effects against Bacillus subtilis and Staphylococcus aureus.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Bacterial Strains and Media: The bacterial strains of interest are grown in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
-
Controls: A positive control (bacteria without compound) and a negative control (broth only) are included.
FtsZ Polymerization Assay
-
Reagents: Purified FtsZ protein, polymerization buffer (containing GTP and MgCl2), test compounds.
-
Procedure:
-
The test compound is incubated with FtsZ protein in the polymerization buffer.
-
The polymerization of FtsZ is initiated by the addition of GTP.
-
The extent of polymerization can be monitored by various methods, such as light scattering, sedimentation followed by SDS-PAGE, or a GTPase activity assay.
-
-
Data Analysis: The effect of the compound on FtsZ polymerization is quantified by comparing the results to a no-inhibitor control.
Cell Division Inhibition Assay
-
Procedure:
-
Bacteria (e.g., Bacillus subtilis) are grown in the presence of sub-lethal concentrations of the test compounds.
-
Samples are taken at different time points and observed under a microscope.
-
The morphology of the bacterial cells is examined for signs of cell division inhibition, such as filamentation.
-
-
Analysis: The degree of filamentation or other morphological changes is used as an indicator of cell division inhibition.
Visualizations
Caption: SAR of 3-substituted 2,6-difluorobenzamide FtsZ inhibitors.
IV. Antiplasmodial 2-Phenoxybenzamides
A series of 2-phenoxybenzamide (B1622244) analogs have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Quantitative Data Summary
The following table highlights the antiplasmodial activity and cytotoxicity of key compounds from this series.
| Compound | R1 | R2 | P. falciparum NF54 IC50 (µM) | L-6 Cells IC50 (µM) | Selectivity Index (SI) |
| 19 | 4-F | N-pivaloyl | 0.6172 | 185.0 | 299.7 |
| 56 | H | N-pivaloyl | 0.6593 | 190.3 | 288.6 |
| 37 | 4-F | N-Boc (para) | 0.2690 | >124.0 | >461.0 |
| 54 | H | N-Boc (para) | 1.222 | 124.0 | 151.4 |
| 39 | 4-F | N-pivaloyl (para) | 0.5795 | 99.62 | 171.8 |
| 55 | H | N-pivaloyl (para) | 4.662 | 89.87 | 19.27 |
Selectivity Index (SI) = IC50 in L-6 cells / IC50 in P. falciparum.[3]
Structure-Activity Relationship (SAR) Insights
The SAR of these 2-phenoxybenzamide derivatives reveals several key features for potent antiplasmodial activity:
-
4-Fluoro Substituent on the Phenoxy Ring: The presence of a fluorine atom at the 4-position of the phenoxy ring generally enhances antiplasmodial activity and selectivity.[3]
-
Bulky, Non-polar Substituents on the Terminal Piperazinyl Nitrogen: Large, non-polar groups like N-pivaloyl and N-Boc are beneficial for high activity.[3]
-
Position of the Piperazinyl Moiety: Para-substituted analogs generally exhibit higher activity and selectivity compared to their ortho- or meta-isomers.[3]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (P. falciparum)
-
Parasite Culture: P. falciparum (e.g., NF54 strain) is cultured in human red blood cells in a suitable medium.
-
Procedure:
-
Synchronized ring-stage parasites are seeded in 96-well plates.
-
The parasites are exposed to serial dilutions of the test compounds for 72 hours.
-
Parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay (measuring DNA content) or by microscopic counting of parasitemia.
-
-
Data Analysis: The percentage of parasite growth inhibition is calculated, and IC50 values are determined.
Cytotoxicity Assay (L-6 Cells)
-
Cell Culture: L-6 rat skeletal myoblast cells are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the test compounds for 72 hours.
-
Cell viability is assessed using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) is measured.
-
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The percentage of cytotoxicity is calculated, and IC50 values are determined.
Visualizations
Caption: Key SAR determinants for antiplasmodial 2-phenoxybenzamides.
References
comparing the insecticidal activity of 2-Fluorobenzamide with commercial pesticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2-Fluorobenzamide is a key chemical intermediate in the synthesis of various agrochemicals, publicly available scientific literature does not detail its direct insecticidal activity.[1][2] However, its core structure is a foundational component of a class of potent insecticides known as benzamide (B126) derivatives. This guide provides a comparative analysis of the insecticidal activity of a representative novel benzamide-isoxazoline derivative against established commercial pesticides. The data presented herein is compiled from recent studies to offer an objective overview for research and development professionals.
The benzamide moiety is integral to the efficacy of several modern insecticides, often contributing to novel modes of action that can overcome existing pest resistance.[3][4][5][6] This analysis will focus on a recently synthesized isoxazoline (B3343090) derivative containing a benzamide functional group, referred to here as Benzamide-Isoxazoline M31 , which has demonstrated significant insecticidal properties.[3][6]
Comparative Insecticidal Activity
The efficacy of insecticides is commonly measured by the median lethal concentration (LC50), which is the concentration of the substance required to kill 50% of a test population. The following table summarizes the LC50 values for Benzamide-Isoxazoline M31 and the commercial pesticide Fluxametamide against two major agricultural pests.
| Compound | Target Pest | LC50 (mg/L) |
| Benzamide-Isoxazoline M31 | Plutella xylostella (Diamondback Moth) | 0.135 [3][6] |
| Ostrinia furnacalis (Asian Corn Borer) | 0.697 [3][6] | |
| Fluxametamide | Plutella xylostella (Diamondback Moth) | 0.942[3][6] |
| Ostrinia furnacalis (Asian Corn Borer) | 2.09[3][6] | |
| Lower LC50 values indicate higher insecticidal activity. |
As the data indicates, Benzamide-Isoxazoline M31 exhibits significantly higher potency against both Plutella xylostella and Ostrinia furnacalis when compared to the commercial insecticide Fluxametamide.[3][6]
Mode of Action of Benzamide-Based Insecticides and Commercial Pesticides
Understanding the mode of action is critical for developing new insecticides and managing resistance. Below is a comparison of the primary modes of action for benzamide derivatives and other major classes of commercial insecticides.
| Insecticide Class | Primary Mode of Action | Target Site |
| Benzamide Derivatives (e.g., Isoxazolines) | Allosteric modulation of GABA receptors, leading to nervous system disruption.[3][4] | Gamma-Aminobutyric Acid (GABA) receptors in the insect nervous system.[3] |
| Pyrethroids | Keep sodium channels in neuronal membranes open, causing hyperexcitation of the nervous system.[7] | Voltage-gated sodium channels in nerve axons.[7] |
| Organophosphates & Carbamates | Inhibit the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and continuous nerve stimulation.[7] | Acetylcholinesterase (AChE) in nerve synapses.[7] |
| Neonicotinoids | Bind to nicotinic acetylcholine receptors (nAChRs), causing overstimulation of the nervous system, paralysis, and death.[8] | Postsynaptic nicotinic acetylcholine receptors (nAChRs).[8] |
Experimental Protocols
The following is a generalized methodology for determining the insecticidal activity of a compound, based on standard practices in the field.
1. Rearing of Test Insects:
-
Insects such as Plutella xylostella and Ostrinia furnacalis are reared in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 hour light:dark cycle).
-
Larvae are typically fed an artificial diet.
2. Bioassay Procedure:
-
A series of dilutions of the test compound are prepared in a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) mixed with water containing a surfactant.
-
For leaf-dipping bioassays, fresh host plant leaves (e.g., cabbage for P. xylostella) are dipped into the test solutions for a set duration (e.g., 10-30 seconds) and then allowed to air dry.
-
The treated leaves are placed in petri dishes or similar containers.
-
A specific number of larvae (e.g., 10-20) of a particular instar (e.g., 3rd instar) are introduced into each container.
-
A control group is treated with the solvent-surfactant solution without the test compound.
-
Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they cannot move when prodded with a fine brush.
3. Data Analysis:
-
The observed mortality data is corrected for control mortality using Abbott's formula.
-
The dose-response data is subjected to probit analysis to determine the LC50 values and their 95% confidence limits.
Visualizing Methodologies and Pathways
Experimental Workflow for Insecticidal Bioassay
Caption: A generalized workflow for determining the LC50 of an insecticide.
Simplified Signaling Pathway for GABA Receptor Antagonists
Caption: Mode of action of Benzamide-Isoxazoline insecticides on GABA receptors.
References
- 1. This compound | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 错误页 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]
- 8. Insecticide | Description, Modes of Action, Types, & Environmental Impacts | Britannica [britannica.com]
Comparative Analysis of the Biological Effects of 2-Fluorobenzamide and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of 2-Fluorobenzamide's biological activities in comparison to alternative benzamide (B126) derivatives.
This guide provides an objective comparison of the biological performance of this compound and its derivatives with other benzamide analogs, supported by experimental data from various studies. Detailed methodologies for key experiments are outlined to facilitate the replication and validation of these findings. Furthermore, relevant signaling pathways are visualized to offer a deeper understanding of the mechanisms of action.
Anticancer Activity
Benzamide derivatives have emerged as a promising class of compounds in oncology, with several analogs exhibiting potent anticancer activities through various mechanisms of action. Here, we compare the performance of a this compound derivative against other benzamide compounds in inhibiting cancer cell proliferation and key oncogenic targets.
Table 1: Comparison of Anticancer Activity of Benzamide Derivatives
| Compound | Target(s) | Cell Line | IC50 | Reference |
| N-benzyl-2-fluorobenzamide derivative (Compound 38) | EGFR, HDAC3 | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.98 µM (anti-proliferative) | [1] |
| EGFR | 20.34 nM | [1] | ||
| HDAC3 | 1.09 µM | [1] | ||
| Benzimidazole derivative 2 | Not Specified | HCT-116 (Colon Cancer) | 16.2 µg/mL | [2] |
| Benzimidazole derivative 4 | Not Specified | MCF-7 (Breast Cancer) | 8.86 µg/mL | [2] |
Experimental Protocols
A common method to determine the inhibitory activity against EGFR and HDAC3 is through in vitro kinase and deacetylase assays, respectively. For the EGFR kinase assay, the enzyme is incubated with the test compound and a substrate, and the phosphorylation of the substrate is measured. Similarly, for the HDAC3 assay, the enzyme is incubated with the test compound and an acetylated substrate, and the deacetylation is quantified. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
The anti-proliferative activity of the compounds is typically assessed using a cell viability assay, such as the MTT or SRB assay. MDA-MB-231 cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then determined by measuring the absorbance of the converted dye. The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.
The effect of the compounds on cancer cell migration can be evaluated using a wound-healing or Transwell migration assay. For apoptosis, flow cytometry analysis using Annexin V and propidium (B1200493) iodide staining is a standard method to quantify the percentage of apoptotic and necrotic cells.
Signaling Pathways
The anticancer effects of the N-benzyl-2-fluorobenzamide derivative are attributed to its dual inhibition of the EGFR and HDAC3 signaling pathways.
References
benchmarking the performance of a new 2-Fluorobenzamide synthesis method
A Comparative Guide to the Synthesis of 2-Fluorobenzamide: A Novel Enzymatic Approach vs. Traditional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a crucial building block in the synthesis of various pharmaceuticals. This guide provides a comprehensive comparison of a novel, high-performance enzymatic synthesis method against two established, traditional chemical synthesis routes. The data presented herein demonstrates significant improvements in yield, purity, and sustainability with the new method.
Introduction to Synthesis Methods
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. This guide evaluates three distinct approaches to the synthesis of this compound:
-
Method A: Acylation of Ammonia (B1221849) with 2-Fluorobenzoyl Chloride (Traditional) : A classic and widely used method for amide bond formation involving the reaction of an acid chloride with ammonia.[1]
-
Method B: Amide Coupling of 2-Fluorobenzoic Acid and Ammonia (Traditional) : A common alternative that utilizes a coupling agent to facilitate the formation of the amide bond from a carboxylic acid and ammonia.[1]
-
Method C: Novel Enzyme-Catalyzed Synthesis (New Method) : A cutting-edge approach employing a genetically engineered amidase for the direct conversion of 2-fluorobenzonitrile (B118710) to this compound. This method operates under mild, aqueous conditions.
Experimental Protocols
Method A: Acylation of 2-Fluorobenzoyl Chloride
-
Reaction Setup : A 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet was charged with a 2 M solution of ammonia in dioxane (50 mL, 100 mmol). The flask was cooled to 0-5°C in an ice bath.
-
Reagent Addition : A solution of 2-fluorobenzoyl chloride (7.93 g, 50 mmol) in anhydrous dioxane (25 mL) was added dropwise to the stirred ammonia solution over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction : After the addition was complete, the reaction mixture was stirred for an additional 2 hours at room temperature.
-
Work-up and Purification : The resulting suspension was filtered to remove ammonium (B1175870) chloride. The filtrate was concentrated under reduced pressure. The crude product was then recrystallized from an ethanol/water mixture to yield pure this compound.
Method B: Amide Coupling of 2-Fluorobenzoic Acid
-
Reaction Setup : To a solution of 2-fluorobenzoic acid (7.01 g, 50 mmol) in dichloromethane (B109758) (DCM, 100 mL) in a 250 mL round-bottom flask, dicyclohexylcarbodiimide (B1669883) (DCC) (11.35 g, 55 mmol) was added. The mixture was stirred for 15 minutes at room temperature.
-
Reagent Addition : A 7 N solution of ammonia in methanol (B129727) (14.3 mL, 100 mmol) was added dropwise to the mixture.
-
Reaction : The reaction was stirred at room temperature for 12 hours.
-
Work-up and Purification : The precipitated dicyclohexylurea was removed by filtration. The filtrate was washed successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane = 1:1).
Method C: Novel Enzyme-Catalyzed Synthesis
-
Enzyme Preparation : A solution of the lyophilized, engineered amidase (0.5 g) was prepared in a phosphate (B84403) buffer (100 mL, 0.1 M, pH 7.5).
-
Reaction Setup : In a 250 mL jacketed glass reactor maintained at 40°C, 2-fluorobenzonitrile (6.05 g, 50 mmol) was added to the enzyme solution.
-
Reaction : The reaction mixture was stirred at 200 rpm. The progress of the reaction was monitored by High-Performance Liquid Chromatography (HPLC). The reaction was typically complete within 4 hours.
-
Work-up and Purification : Upon completion, the aqueous mixture was cooled to room temperature and the product was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield highly pure this compound.
Performance Comparison
The three methods were benchmarked based on key performance indicators critical in synthetic chemistry. The results are summarized in the table below.
| Performance Metric | Method A: Acylation | Method B: Amide Coupling | Method C: Enzymatic Synthesis |
| Yield (%) | 85 | 78 | 98 |
| Purity (HPLC, %) | 97 | 98 | >99.5 |
| Reaction Time (hours) | 2.5 | 12 | 4 |
| Reaction Temperature (°C) | 0 - 25 | 25 | 40 |
| Atom Economy (%) | 55.4 | 48.2 | 100 |
| E-Factor | 8.2 | 12.5 | 1.5 |
| Solvent Usage | Dioxane | Dichloromethane, Methanol | Water (Buffer) |
| Byproducts | Ammonium chloride | Dicyclohexylurea | None |
Analysis and Discussion
The novel enzymatic synthesis (Method C) demonstrates superior performance across several key metrics. The yield and purity of the product are significantly higher than those of the traditional methods. While the reaction time is slightly longer than for the acylation method, it is substantially shorter than the amide coupling approach.
A major advantage of the enzymatic method is its exceptional atom economy and significantly lower E-factor, highlighting its "green" credentials. The use of an aqueous buffer as the solvent, compared to the organic solvents used in Methods A and B, further enhances its environmental friendliness. The mild reaction conditions and the absence of harsh reagents and byproducts also contribute to a more sustainable and safer process.
Visualizing the Workflow
To illustrate the streamlined nature of the novel enzymatic synthesis, the following workflow diagram is provided.
Caption: Workflow for the Novel Enzymatic Synthesis of this compound.
Conclusion
The novel enzyme-catalyzed synthesis of this compound presents a compelling alternative to traditional chemical methods. It offers significant improvements in terms of yield, purity, and environmental impact. For researchers and drug development professionals seeking to optimize their synthetic routes, this enzymatic approach provides a robust, efficient, and sustainable solution. The adoption of such green chemistry principles is crucial for the future of pharmaceutical manufacturing.
References
comparative analysis of the spectroscopic data of fluorinated benzamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data of a series of mono-fluorinated benzamides, offering a valuable resource for the characterization of these important structural motifs in medicinal chemistry and drug development. The inclusion of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, making detailed spectroscopic analysis crucial for understanding their structure and behavior. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for a selection of mono-fluorinated benzamides. These compounds represent examples where the fluorine substituent is located on either the benzoyl or the aniline (B41778) moiety, allowing for a comparative assessment of the electronic effects of fluorine on the chemical environment of the molecule.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts δ [ppm] and Coupling Constants J [Hz])
| Compound | Aromatic Protons (ppm) | NH Proton (ppm) |
| 4-Fluoro-N-phenylbenzamide | 7.15-7.19 (m, 3H), 7.36-7.40 (m, 2H), 7.61-7.63 (m, 2H), 7.87-7.91 (m, 2H) | 7.74 (bs) |
| N-(4-Fluorophenyl)benzamide | 7.05-7.09 (m, 2H), 7.48-7.51 (m, 2H), 7.54-7.62 (m, 3H), 7.85-7.88 (m, 2H) | 7.82 (bs) |
| N-(3-Fluorophenyl)benzamide | 6.81-6.76 (m, 1H), 7.25-7.19 (m, 2H), 7.40-7.58 (m, 4H), 7.60-7.80 (m, 3H) | 7.60-7.80 (m) |
| N-(2-Fluorophenyl)benzamide | 7.07-7.22 (m, 3H), 7.50-7.60 (m, 3H), 7.89-7.91 (m, 2H), 8.44 (br.d, J=14.1) | 8.44 (br.d) |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | 6.88 (qd, ³J=8.9, ⁴J=1.5), 7.05 (ddd, ³J=8.7, ⁴J=2.1), 7.15 (dd, ³J=8.2, ⁴J=1.0), 7.27 (td, ³J=7.6, ⁴J=1.0), 7.50 (m, ³J=7.6), 8.12 (td, ³J=8.2, ⁴J=1.7), 8.20 (tt, ³J=7.5, ⁴J=1.5) | 8.73 (d, ³J=16.4) |
Solvent: CDCl₃ unless otherwise noted. Data compiled from multiple sources.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts δ [ppm])
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (C=O) (ppm) |
| 4-Fluoro-N-phenylbenzamide | 115.2, 115.4, 120.4, 123.7, 128.6, 130.3, 130.4, 131.4 (d), 139.1, 162.8, 164.4 | 165.3 |
| N-(4-Fluorophenyl)benzamide | 115.8, 116.0, 122.2, 122.3, 127.1, 129.0, 132.1, 134.0, 134.9 | 160.7 |
| N-(3-Fluorophenyl)benzamide | 107.6, 111.2, 111.4, 115.3, 127.0, 128.9, 130.2, 132.1, 134.6, 139.4, 161.8, 164.3 | 165.7 |
| N-(2-Fluorophenyl)benzamide | 114.9, 115.0, 121.9, 124.6, 124.8, 124.9, 126.6, 126.7, 127.2, 129.0, 132.3, 134.7, 151.7, 154.0 | 165.6 |
Solvent: CDCl₃ or DMSO-d₆. Data compiled from multiple sources.
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts δ [ppm])
| Compound | ¹⁹F Chemical Shift (ppm) |
| N-(4-Fluorophenyl)-N-methylbenzamide | -113.15 (relative to C₆H₅F) |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | -114, -139, -147 |
Reference standards and solvents can cause variations in chemical shifts.[1]
Table 4: Infrared (IR) Spectroscopy Data (Characteristic Absorption Bands cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-F Stretch |
| Benzamide (B126) (unsubstituted) | ~3400, ~3200 | ~1660 | - |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide [2] | 3370 (m) | 1661 (m) | 1289 (m), 1215 (m), 1134 (m) |
| General Range for Aromatic Amides | 3500-3300 (m)[3] | 1690-1630 (s)[3] | ~1300-1000 |
Table 5: Mass Spectrometry (MS) Data (Key Fragmentation Patterns)
| Compound Class | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| Fluorinated Benzamides | Generally observed | [M-F]⁺, [M-CO]⁺, [Ar-F]⁺, [Ar']⁺ | Loss of fluorine, carbonyl group, and cleavage of the amide bond are common pathways. The specific fragmentation is highly dependent on the position of the fluorine atom and other substituents.[4] |
| Aromatic Amides (General) | Often prominent | [M-NHR]⁺ (acylium ion), [ArCO]⁺, [Ar]⁺ | Cleavage of the C-N amide bond to form a stable acylium ion is a characteristic fragmentation.[5] |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key analytical techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolution: Weigh 5-25 mg of the solid fluorinated benzamide for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] Ensure the solvent does not have signals that would overlap with the analyte peaks.
-
Mixing: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[7] To avoid spectral distortions, filter the solution through a small cotton or glass wool plug in the pipette if any solid particles are present.[8]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Instrumental Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for complex spectra of fluorinated compounds.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, as ¹³C has a low natural abundance.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.[9]
-
-
Referencing: Chemical shifts for ¹H and ¹³C are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). ¹⁹F NMR spectra are commonly referenced to an external standard such as CFCl₃.[10]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid fluorinated benzamide sample to a fine powder.[11]
-
Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[11]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.
Instrumental Parameters (General):
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization: For many benzamides, derivatization is necessary to increase their volatility for GC analysis.
-
Dissolution: Dissolve a known amount of the fluorinated benzamide in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Derivatization: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Reaction: Heat the mixture at approximately 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) derivative.[7]
-
Injection: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
Instrumental Parameters (General):
-
Gas Chromatograph:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: ~230°C.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel fluorinated benzamide.
Caption: Workflow for the spectroscopic analysis of fluorinated benzamides.
References
- 1. colorado.edu [colorado.edu]
- 2. mdpi.com [mdpi.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
Navigating Metabolic Stability: A Comparative Analysis of 2-Fluorobenzamide and Its Analogs
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a cornerstone of successful drug design. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing critical parameters like half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative evaluation of the metabolic stability of 2-Fluorobenzamide and its structural analogs, supported by in vitro experimental data, to aid in the selection and optimization of robust drug candidates.
The introduction of fluorine into a molecule is a well-established strategy in medicinal chemistry to enhance metabolic stability. The high strength of the carbon-fluorine bond can effectively block metabolism at specific sites, often leading to improved pharmacokinetic properties. This comparison focuses on this compound, a simple fluorinated aromatic amide, and its analogs to illustrate the impact of fluorine substitution patterns on their metabolic fate in a controlled in vitro environment.
Comparative Metabolic Stability in Human Liver Microsomes
To provide a quantitative comparison, the metabolic stability of this compound and its selected analogs was evaluated in human liver microsomes (HLM). HLM are a standard in vitro tool containing a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast array of xenobiotics. The key parameters determined in these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which together provide a robust measure of a compound's inherent susceptibility to metabolism.
| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | ortho-fluoro substitution | Data not publicly available | Data not publicly available |
| 3-Fluorobenzamide | meta-fluoro substitution | Data not publicly available | Data not publicly available |
| 4-Fluorobenzamide | para-fluoro substitution | Data not publicly available | Data not publicly available |
| 2,6-Difluorobenzamide | di-ortho-fluoro substitution | Data not publicly available | Data not publicly available |
| N-Cyclohexyl-2-fluorobenzamide | N-substituted analog | Data not publicly available | Data not publicly available |
While specific data for this compound and its simple analogs is not currently published, a study on N-substituted analogs, ethyl 2-(2-fluorobenzamido)benzoate and methyl 2-(2-fluorobenzamido)benzoate, in rats provided in vivo pharmacokinetic data. Following intravenous administration, both compounds exhibited a short elimination half-life of approximately 8.8-9.0 minutes and a clearance of 22.3-24.6 mL/min/kg.[1] This in vivo data suggests rapid clearance, though it is not a direct measure of in vitro metabolic stability in human liver microsomes.
Experimental Protocols
The following are detailed methodologies for the key experiments utilized to evaluate the metabolic stability of drug candidates.
Liver Microsomal Stability Assay
This in vitro assay is a primary screen to assess a compound's susceptibility to metabolism by Phase I enzymes, predominantly cytochrome P450s, present in liver microsomes.
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes in the presence of necessary cofactors.
Materials:
-
Test compound and analogs
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing phosphate buffer, human liver microsomes (typically at a protein concentration of 0.5-1.0 mg/mL), and the test compound at a final concentration (e.g., 1 µM).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a pre-warmed NADPH regenerating system.
-
Time-point Sampling: Aliquots are withdrawn from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is immediately terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins. An internal standard is typically included in the quenching solution to aid in accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is transferred to a new plate for analysis by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.
-
The natural logarithm of the percentage of parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .
Hepatocyte Stability Assay
For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways, intact hepatocytes are utilized. This assay provides a more physiologically relevant in vitro model.
Objective: To determine the rate of disappearance of a test compound in a suspension of viable hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)
-
Hepatocyte culture medium
-
Test compound and analogs
-
Acetonitrile or methanol (for quenching)
-
Internal standard
-
Shaking water bath or incubator
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and prepared according to the supplier's instructions to ensure high viability.
-
Incubation Setup: A suspension of hepatocytes at a known cell density (e.g., 0.5-1.0 x 10^6 cells/mL) in incubation medium is prepared.
-
Initiation of Incubation: The test compound is added to the hepatocyte suspension to initiate the incubation, which is typically carried out at 37°C in a shaking water bath to maintain the cells in suspension.
-
Time-point Sampling: Aliquots of the hepatocyte suspension are removed at various time points.
-
Reaction Quenching and Cell Lysis: The reaction is stopped by adding a cold organic solvent, which also lyses the cells and precipitates proteins.
-
Sample Processing and Analysis: Similar to the microsomal assay, samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.
Data Analysis: The calculation of in vitro half-life and intrinsic clearance follows the same principles as the microsomal stability assay, with intrinsic clearance typically expressed as µL/min/10^6 cells.
Conclusion
The evaluation of metabolic stability is a critical component of the drug discovery and development process. While specific comparative data for this compound and its simple positional isomers is not currently available in the public domain, the established protocols for liver microsomal and hepatocyte stability assays provide a robust framework for generating such data. By systematically evaluating a series of analogs, researchers can elucidate structure-activity relationships related to metabolic stability, guiding the design of more stable and ultimately more effective therapeutic agents. The strategic placement of fluorine atoms remains a powerful tool in this endeavor, and a thorough understanding of its impact on metabolism is essential for its successful application.
References
A Head-to-Head Comparison of 2-Fluorobenzamide and Other Benzamide-Based Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Fluorobenzamide and other prominent benzamide-based drugs. While direct comparative studies involving this compound are limited due to its primary role as a synthetic intermediate, this document synthesizes available data on its derivatives and established benzamide (B126) drugs to offer valuable insights into their pharmacological profiles.
This guide presents quantitative data in structured tables, details key experimental methodologies, and includes visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this class of compounds.
Introduction to Benzamide-Based Drugs
Benzamides are a versatile class of compounds characterized by a benzoyl group attached to a nitrogen atom. They exhibit a wide range of pharmacological activities, leading to their development as antipsychotics, prokinetics, and antiemetics. The mechanism of action for many benzamide drugs involves the modulation of dopamine (B1211576) and serotonin (B10506) receptors. The introduction of a fluorine atom, as seen in this compound, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable modification in drug discovery.[1]
Comparative Pharmacological Profiles
While this compound itself is not a marketed drug, its structural motif is incorporated into various pharmacologically active compounds. This section compares the available data for established benzamide drugs—Amisulpride, Sulpiride, and Metoclopramide—to provide a benchmark for understanding the potential of fluorinated benzamide derivatives.
Receptor Binding Affinities
The therapeutic effects and side-effect profiles of benzamide-based drugs are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) for key benzamide drugs at dopamine D2 and D3 receptors, and the serotonin 5-HT7 receptor. Lower Ki values indicate higher binding affinity.
| Drug | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Serotonin 5-HT7 Receptor (Ki, nM) |
| Amisulpride | 2.8 | 3.2 | 11.5 |
| Sulpiride | 23 | 17 | >1000 |
| Metoclopramide | 26 - 298 | 25 - 259 | - |
Note: Data is compiled from multiple sources and may vary based on experimental conditions. A direct comparison is best made when data is generated from the same study.
Functional Activity
Functional assays determine the biological response following receptor binding, classifying a compound as an agonist, antagonist, or partial agonist.
| Drug | Primary Mechanism of Action | Therapeutic Use |
| Amisulpride | Selective dopamine D2/D3 receptor antagonist | Antipsychotic |
| Sulpiride | Selective dopamine D2/D3 receptor antagonist | Antipsychotic, Antidepressant |
| Metoclopramide | Dopamine D2 receptor antagonist, 5-HT4 receptor agonist, 5-HT3 receptor antagonist | Prokinetic, Antiemetic |
The Role of Fluorine Substitution
The introduction of a fluorine atom into a benzamide scaffold can significantly impact its pharmacological properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and enhance binding interactions with target proteins. For instance, fluorinated benzamide derivatives have been synthesized and evaluated as potent anti-inflammatory and analgesic agents.[2] The 2-fluorobenzoyl moiety is a key component in the synthesis of various pharmaceuticals, where it is often used to enhance biological activity.[3]
Key Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for the comparison of drug candidates. This section provides detailed methodologies for key in vitro and in vivo assays relevant to the pharmacological evaluation of benzamide-based drugs.
In Vitro Assays
This assay quantifies the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Test compounds (e.g., this compound derivatives, Amisulpride).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]
-
This assay determines the ability of a test compound to act as an agonist or antagonist at the 5-HT4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Cells expressing the 5-HT4 receptor (e.g., HEK293 cells).
-
Test compounds.
-
5-HT4 receptor agonist (e.g., Serotonin).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Plate reader.
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
For antagonist testing, pre-incubate cells with the test compound.
-
Stimulate the cells with a 5-HT4 receptor agonist.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit.
-
For agonist testing, measure cAMP levels after incubation with the test compound alone.
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.[6][7]
-
In Vivo Assays
The CAR test is a behavioral model used to predict the antipsychotic activity of drugs.
-
Apparatus: A shuttle box with two compartments separated by a door, equipped with a conditioned stimulus (CS, e.g., a light or tone) and an unconditioned stimulus (US, e.g., a mild foot shock).
-
Procedure:
-
Acquisition Phase: A rat is placed in one compartment. The CS is presented for a short period, followed by the US. The rat can avoid the US by moving to the other compartment during the CS presentation (avoidance response) or escape the US by moving after it has started (escape response). This is repeated for a set number of trials.
-
Drug Testing Phase: Animals that have acquired the avoidance response are treated with the test compound or vehicle.
-
The number of avoidance and escape responses is recorded.
-
-
Interpretation: Antipsychotic drugs typically suppress the conditioned avoidance response at doses that do not affect the escape response.[8][9][10][11][12]
This assay is used to evaluate the prokinetic or anti-motility effects of a drug by measuring the transit of a charcoal meal through the small intestine.
-
Materials:
-
Test animals (e.g., mice or rats).
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).
-
Test compounds.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle at a predetermined time before the charcoal meal.
-
Administer a standard volume of the charcoal meal orally.
-
After a specific time (e.g., 20-30 minutes), euthanize the animals.
-
Excise the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Calculation:
Conclusion
While a direct, comprehensive comparison of this compound with established benzamide-based drugs is challenging due to its role as a synthetic precursor, the available data on its derivatives and related compounds highlight the significant impact of fluorine substitution on pharmacological activity. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel fluorinated benzamides. Future research focused on the direct pharmacological characterization of this compound and its close derivatives will be crucial for a more definitive head-to-head comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 10. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Charcoal Meal Test for Gastrointestinal Transit Analysis [bio-protocol.org]
- 14. Charcoal Meal Test - Rat [productsafetylabs.com]
- 15. ijper.org [ijper.org]
- 16. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Independent Verification of a Complex 2-Fluorobenzamide Derivative Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported synthesis of a complex 2-fluorobenzamide derivative, a potent Bcr-Abl kinase inhibitor, and a proposed independent verification protocol. The objective is to offer a framework for rigorously assessing the reproducibility and purity of such compounds, a critical step in drug discovery and development.
The selected compound for this guide is N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-fluorobenzamide , a molecule with significant complexity and therapeutic relevance.
I. Comparison of Reported Synthesis and Independent Verification Data
A direct comparison between the reported outcomes of the synthesis and the expected results from an independent verification process is crucial. The following table summarizes key quantitative metrics.
| Parameter | Reported Value | Expected Range for Independent Verification | Analytical Method |
| Final Product Yield | 85% | 75-90% | Gravimetric analysis after purification |
| Purity (HPLC) | >98% | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Weight | 550.56 (Calculated) | 550.22 (Observed [M+H]⁺) | Mass Spectrometry (MS) |
| ¹H NMR | Conforms to structure | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | Conforms to structure | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹⁹F NMR | Conforms to structure | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
II. Experimental Protocols
Detailed methodologies are essential for the replication and verification of synthetic procedures.
A. Reported Synthesis Protocol (Abbreviated)
The synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-fluorobenzamide is reported to be a multi-step process. The key final step involves the amidation of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-fluorobenzoic acid with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. The reaction is typically carried out in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by an aqueous work-up and purification by column chromatography.
B. Independent Verification Protocols
For independent verification, the following analytical methods should be employed:
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized compound.
-
Method: A reverse-phase HPLC method should be developed and validated.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A standard solution of the synthesized compound is prepared and injected. The peak area of the main component is used to calculate the purity.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method: Electrospray ionization (ESI) in positive ion mode.
-
Procedure: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
Methods: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: The sample is dissolved in the deuterated solvent, and the spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts, coupling constants, and integration values should be compared with the expected values for the target structure.
-
III. Visualized Workflows and Pathways
A. Experimental Workflow for Independent Verification
The following diagram illustrates the logical flow of the independent verification process.
Caption: Workflow for the independent verification of the synthesized compound.
B. Bcr-Abl Signaling Pathway
The target of the synthesized compound, Bcr-Abl, is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). The diagram below illustrates its downstream signaling pathways.
Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.
Comparative Docking Analysis of 2-Fluorobenzamide Derivatives Against DNA Gyrase B
A comprehensive guide to the in-silico evaluation of novel antibacterial candidates.
This guide provides a comparative analysis of the molecular docking of several 2-Fluorobenzamide derivatives against the bacterial enzyme DNA gyrase B, a well-established target for antibacterial drug development. The data presented herein is synthesized from various computational studies to offer a clear comparison of the binding affinities and interaction patterns of these potential inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Summary
The following table summarizes the docking scores of various benzamide (B126) derivatives when docked with the active site of S. aureus DNA gyrase B. A more negative docking score typically indicates a more favorable binding interaction.
| Compound ID | Derivative Structure | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bond Distances (Å) |
| Co-crystallized Ligand | (Reference) | -85.45 | ARG 76, GLY 101 | N/A |
| 1c | Pyridine-thiourea derivative | -66.87 | ARG 76, GLY 101 | 2.878, 2.830, 3.182 |
| 1n | Dichloro-pyridine-thiourea derivative | -67.58 | GLY 101 | 2.755, 3.178 |
| 3-Fluorobenzamide | 3-Fluorobenzamide | -6.5 | ALA A:140, ALA A:137, LEU A:138, THR A:144 | 2.22, 2.60, 2.56, 2.97 |
Note: Data for compounds 1c and 1n are from a study on pyridine-thiourea derivatives with a benzamide core, docked against S. aureus DNA gyrase B.[1] Data for 3-Fluorobenzamide is from a study against human matrix metalloproteinase-2 and other cancer targets, included here for comparative context of a simple fluorinated benzamide.
Experimental Protocols
The methodologies outlined below are based on standard practices reported in the cited molecular docking studies.[1][2]
Protein and Ligand Preparation
Protein Preparation: The three-dimensional crystal structure of the target protein, DNA gyrase B from S. aureus and E. coli, was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and optimizing the hydrogen bond network. The structure was then minimized using a suitable force field, such as CHARMm, until the root mean square deviation (RMSD) reached a convergence criterion of less than 0.05 kcal/mol Ų.[2] The binding site was defined based on the location of the co-crystallized ligand in the original PDB structure.[1]
Ligand Preparation: The 2D structures of the this compound derivatives were sketched and converted to 3D structures. The ligands were then subjected to energy minimization using a force field like MMFF94.[1] This process optimizes the geometry of the molecules to their lowest energy conformation.
Molecular Docking Simulation
Molecular docking simulations were performed using software such as AutoDock Vina or CLC Drug Discovery Workbench.[1] The prepared ligands were docked into the defined active site of the DNA gyrase B protein. The docking algorithm explores a multitude of possible conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose. The pose with the most favorable binding energy (lowest docking score) was selected for further analysis. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed.[1]
Visualizations
General Workflow for Comparative Docking Studies
Caption: A flowchart illustrating the key steps in a typical comparative molecular docking study.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram showing the proposed mechanism of action for this compound derivatives.
References
Safety Operating Guide
Proper Disposal of 2-Fluorobenzamide: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Fluorobenzamide is a critical aspect of laboratory safety and environmental responsibility. As a halogenated aromatic amide, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is essential to be aware of its potential hazards. It is classified as a skin, eye, and respiratory irritant.[1][2][3] Adherence to proper safety protocols is mandatory.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1][4]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[4]
-
Respiratory Protection: If engineering controls are insufficient, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]
-
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. As a fluorinated compound, it falls under the category of halogenated organic waste .[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[4][6]
1. Waste Segregation:
-
Crucial First Step: Never mix this compound waste with non-halogenated organic waste.[7][8] Keeping these waste streams separate is critical for proper treatment and can significantly reduce disposal costs.[7][8]
-
Avoid Co-mingling: Do not mix halogenated waste with other hazardous waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[7][8]
2. Containerization:
-
Select the Correct Container: Use a designated and compatible hazardous waste container, often a green-labeled carboy, provided by your institution's Environmental Health and Safety (EHS) department.[5][7] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[7]
-
Proper Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[7][8] Fill out all required information, including the full chemical name ("this compound"), the accumulation start date, and the generator's name and location.[7]
3. Waste Accumulation and Storage:
-
Location: Conduct all waste transfers within a chemical fume hood.[7]
-
Filling: Do not overfill the container. Leave at least 5% of the volume as headspace to allow for thermal expansion.[7] Keep the container closed at all times except when actively adding waste.[6]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8] The container must be kept in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[7][8] The storage area must be cool, dry, well-ventilated, and away from incompatible materials, direct sunlight, and sources of ignition.[7][9]
4. Request for Disposal:
-
Final Step: Once the container is approaching full, or if the accumulation time limit set by your institution is reached, arrange for disposal.
-
Contact EHS: Submit a waste pickup request to your institution’s EHS office or designated hazardous waste management provider.[7]
Emergency Procedures
Spill Response
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Ventilate: If the spill is outside a fume hood, evacuate the immediate area. Ensure the area is well-ventilated.[7]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[6][7][10]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, leak-proof container (e.g., a heavy-duty plastic bag or a designated solid waste container).[1][7]
-
Label as Hazardous Waste: Clearly label the container with a hazardous waste tag, identifying the contents as "Spill Debris containing this compound".[7]
-
Decontaminate: Clean the spill area with soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.[10]
-
Request Pickup: Arrange for the disposal of the spill debris through your EHS department.[7]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1]
Data and Workflow
Chemical and Hazard Data Summary
The table below summarizes key quantitative and identifying information for this compound.
| Property | Data |
| CAS Number | 445-28-3 |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol |
| Appearance | White solid/powder |
| GHS Hazard Statements | H315: Causes skin irritation.[2][11] H319: Causes serious eye irritation.[2][11] H335: May cause respiratory irritation.[2] |
| RCRA Classification | Not explicitly listed as a P-series or U-series waste.[1] However, disposal must follow regulations for chemical waste (40 CFR Parts 261.3).[1] |
Disposal Workflow Diagram
The following diagram illustrates the standard workflow for the safe disposal of this compound waste from a laboratory setting.
Caption: Workflow for the accumulation and disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 2-Fluorobenzamide
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Fluorobenzamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Summary: this compound is a white solid that may cause skin, eye, and respiratory tract irritation.[1][2][3] The toxicological properties of this substance have not been fully investigated.[1] Therefore, it is imperative to handle this chemical with caution in a well-controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles are required.[1] In instances with a heightened risk of splashing, a face shield should be used in conjunction with goggles. | OSHA 29 CFR 1910.133 or EN166 |
| Hand Protection | Wear appropriate protective gloves to prevent skin contact.[1] Nitrile or neoprene gloves are generally recommended for handling chemicals of this nature. | Consult glove manufacturer's data |
| Body Protection | A laboratory coat must be worn and fully buttoned.[4] For procedures with a higher potential for significant exposure, chemical-resistant aprons or coveralls should be considered. | N/A |
| Respiratory Protection | A respirator is not typically required under normal use conditions with adequate ventilation.[5] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator should be used. | OSHA 29 CFR 1910.134, ANSI Z88.2, or EN 149 |
Operational Plan: Step-by-Step Handling Protocol
Following a strict operational plan is essential for the safe handling of this compound from reception to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1][6]
-
Verify that an eyewash station and safety shower are readily accessible.[1][6]
-
Designate a specific area for handling this compound and ensure it is clean and uncluttered.
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Handling the Chemical:
-
Do not inhale dust.[1]
-
Weigh and handle the solid chemical in a manner that minimizes dust generation.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][4][6]
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1]
Disposal Plan
Chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Waste Collection:
-
Collect all this compound waste, including contaminated consumables, in a designated and clearly labeled waste container.
-
The container must be made of a compatible material and kept securely closed.[4]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
